molecular formula C11H16N2O B591457 (1-(Pyridin-3-yl)piperidin-4-yl)methanol CAS No. 1619264-47-9

(1-(Pyridin-3-yl)piperidin-4-yl)methanol

Cat. No.: B591457
CAS No.: 1619264-47-9
M. Wt: 192.262
InChI Key: BFPMCGAGLJMXLS-UHFFFAOYSA-N
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Description

(1-(Pyridin-3-yl)piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.262. The purity is usually 95%.
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Properties

IUPAC Name

(1-pyridin-3-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h1-2,5,8,10,14H,3-4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPMCGAGLJMXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284617
Record name 4-Piperidinemethanol, 1-(3-pyridinyl)-
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619264-47-9
Record name 4-Piperidinemethanol, 1-(3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1619264-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinemethanol, 1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (1-(Pyridin-3-yl)piperidin-4-yl)methanol: Synthesis, Characterization, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine-Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine and pyridine nuclei are foundational heterocyclic systems.[1] Their prevalence in pharmaceuticals stems from their ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, and to serve as versatile scaffolds for engaging biological targets. The hybrid structure of (1-(Pyridin-3-yl)piperidin-4-yl)methanol, which covalently links these two key heterocycles, presents a unique building block for the development of novel therapeutics. This guide provides a comprehensive technical overview of its synthesis, purification, and characterization, with a particular focus on its emerging role as a key intermediate in the field of targeted protein degradation (TPD). Its structural attributes make it an ideal component for constructing Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of drugs that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2][3]

Synthesis of this compound: A Rationale-Driven Approach

The formation of the C-N bond between the pyridine and piperidine rings is the crucial step in the synthesis of the title compound. Several methods can be envisioned, with the Buchwald-Hartwig amination being a particularly robust and widely adopted strategy for the arylation of amines.[4][5] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds with excellent yields.[5]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The retrosynthetic analysis points to 3-bromopyridine and 4-piperidinemethanol as readily available starting materials.

G Target This compound Disconnect C-N Disconnection (Buchwald-Hartwig) Target->Disconnect SM1 3-Bromopyridine Disconnect->SM1 SM2 4-Piperidinemethanol Disconnect->SM2

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established procedures for the Buchwald-Hartwig amination of heteroaryl halides.[6][7]

Reaction Scheme:

// Placeholder for an actual image of the reaction scheme.

Materials and Reagents:

Reagent/MaterialPuritySupplierNotes
3-Bromopyridine≥98%Commercially Available---
4-Piperidinemethanol≥97%Commercially Available---
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)---Commercially AvailablePalladium(0) source
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)≥98%Commercially AvailableBulky, electron-rich phosphine ligand
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableStrong, non-nucleophilic base
TolueneAnhydrousCommercially AvailableSolvent
Ethyl acetateReagent GradeCommercially AvailableFor workup and chromatography
HexanesReagent GradeCommercially AvailableFor chromatography
Saturated aqueous sodium bicarbonate solution---Prepared in-houseFor workup
Brine---Prepared in-houseFor workup
Anhydrous magnesium sulfate (MgSO₄)---Commercially AvailableDrying agent
Celite---Commercially AvailableFiltration aid

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer (e.g., 400 MHz)

  • LC-MS system with ESI source

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq), tBuXPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 3-bromopyridine (1.0 eq) and 4-piperidinemethanol (1.2 eq), followed by anhydrous toluene.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as tBuXPhos is crucial for efficient catalytic turnover. The ligand facilitates both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the product.[5]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the piperidine nitrogen, forming the palladium-amido complex intermediate.[6]

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions, allowing for the necessary reaction temperatures to be reached.

  • Inert Atmosphere: The palladium(0) catalyst and the phosphine ligand are sensitive to oxidation, necessitating the use of an inert atmosphere (argon or nitrogen).[7]

Purification of this compound

The crude product is a polar, basic compound, which can present challenges during purification. Column chromatography on silica gel is a suitable method, but care must be taken to avoid streaking.

G Crude Crude Product (from workup) Chromatography Silica Gel Column Chromatography Crude->Chromatography Elution Gradient Elution: DCM -> DCM/MeOH -> DCM/MeOH/NH4OH Chromatography->Elution Analysis TLC/LC-MS Analysis of Fractions Elution->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure Pure this compound Evaporation->Pure

Caption: Purification workflow for the target molecule.

Detailed Purification Protocol
  • Column Preparation: Prepare a silica gel column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of dichloromethane (DCM) and methanol (MeOH). A typical gradient might start with 100% DCM, gradually increasing to 10% MeOH in DCM. To mitigate peak tailing due to the basicity of the piperidine and pyridine nitrogens, a small amount of a basic modifier like ammonium hydroxide (e.g., 0.5-1%) can be added to the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Structural Characterization

A comprehensive suite of analytical techniques is required to confirm the structure and purity of the synthesized this compound.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR Signals corresponding to the pyridyl protons (typically in the aromatic region, δ 7.0-8.5 ppm), the piperidine ring protons (δ 1.5-4.0 ppm), and the hydroxymethyl group protons (δ 3.5-4.0 ppm). The coupling patterns will be indicative of the substitution pattern.
¹³C NMR Signals for the pyridyl carbons (δ 120-150 ppm), piperidine carbons (δ 25-60 ppm), and the hydroxymethyl carbon (δ ~65 ppm).
LC-MS (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 193.13.
HRMS High-resolution mass spectrometry should confirm the elemental composition (C₁₁H₁₇N₂O⁺ for the protonated molecule).
Predicted ¹H and ¹³C NMR Data

Based on known chemical shifts for similar N-aryl piperidine structures, the following is a prediction of the NMR data.[8][9]

  • ¹H NMR (400 MHz, CDCl₃): δ ~8.2-8.4 (m, 2H, pyridyl-H), ~7.2-7.4 (m, 2H, pyridyl-H), ~3.8-4.0 (m, 2H, piperidinyl-H), ~3.5-3.6 (d, 2H, -CH₂OH), ~2.8-3.0 (m, 2H, piperidinyl-H), ~1.8-2.0 (m, 3H, piperidinyl-H and -OH), ~1.4-1.6 (m, 2H, piperidinyl-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ ~145.0, ~140.0, ~124.0, ~123.0 (pyridyl-C), ~67.0 (-CH₂OH), ~50.0 (piperidinyl-C), ~40.0 (piperidinyl-C), ~30.0 (piperidinyl-C).

Mass Spectrometry Fragmentation

Under positive electrospray ionization (ESI+), the molecule will readily protonate. In tandem MS/MS experiments, characteristic fragmentation patterns for N-aryl piperidines would be expected.[1][10]

G Parent [M+H]⁺ m/z 193.13 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 175.12 Parent->Frag1 Frag2 Piperidine Ring Opening Parent->Frag2 Frag3 Loss of CH₂OH Frag2->Frag3

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Applications in Drug Discovery: A Key Building Block for PROTACs

The structural features of this compound make it a highly valuable building block for the synthesis of PROTACs.[11][12] PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[2][3] They consist of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[2]

G PROTAC PROTAC Molecule POI_Ligand POI Ligand PROTAC->POI_Ligand Linker Linker PROTAC->Linker E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand Target_Molecule This compound as part of E3 Ligase Ligand E3_Ligand->Target_Molecule

Caption: Role of the target molecule in a PROTAC construct.

The this compound moiety is particularly relevant for constructing ligands for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly used E3 ligases in PROTAC design.[13][14] The hydroxymethyl group provides a convenient attachment point for the linker, while the pyridine-piperidine core can be further elaborated to optimize binding to the VHL protein.[15][16] The rational design of the linker is critical for achieving a productive ternary complex between the POI, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the POI.[2][17]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis can be reliably achieved through modern cross-coupling methodologies like the Buchwald-Hartwig amination. A thorough understanding of its purification and characterization is essential for its effective use in drug discovery programs. Its growing importance as a key component of PROTACs, particularly as a scaffold for VHL E3 ligase ligands, underscores its potential to contribute to the development of next-generation therapeutics that operate through targeted protein degradation.

References

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602.
  • Allen, C. F. H., & Wolf, C. N. (1955). 3-Aminopyridine. Organic Syntheses, 35, 3.
  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
  • Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. University of Dundee Research Portal.
  • Galdeano, C., & Ciulli, A. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(9), 4465–4468.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6b), 1431–1439.
  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.
  • de Paula, L. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277–1286.
  • Mardal, M., et al. (2015). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Zhang, J., et al. (2022). Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. European Journal of Medicinal Chemistry, 238, 114455.
  • Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.
  • Afanasyev, O. I., et al. (2012).
  • Scott, T. L., et al. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Letters, 13(14), 3612-3615.
  • Schiedel, M., et al. (2023). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules, 28(23), 7800.
  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(3), 209-231.
  • Tritto, E., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 64(1), 5-24.
  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 185-200.
  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Semantic Scholar.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wünsch, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2456–2466.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

  • Galdeano, C., & Ciulli, A. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Figshare.
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Sources

An In-depth Technical Guide to (1-(Pyridin-3-yl)piperidin-4-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (1-(Pyridin-3-yl)piperidin-4-yl)methanol, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physicochemical data, outlines logical synthetic and analytical strategies, and discusses the compound's utility as a molecular scaffold. The insights herein are grounded in established chemical principles to support rational decision-making in experimental design and application.

Molecular Identification and Structural Context

This compound is a bifunctional molecule incorporating two key heterocyclic systems: a pyridine ring and a piperidine ring. The pyridine moiety, an electron-deficient aromatic system, can participate in hydrogen bonding as an acceptor and engage in various coupling reactions. The piperidine ring provides a saturated, flexible, and basic nitrogenous core, which is a prevalent feature in many centrally active therapeutic agents. The primary alcohol functional group offers a versatile handle for further chemical modification.

This unique combination of structural motifs makes it a valuable intermediate for constructing more complex molecules, particularly in the development of PROTACs (PROteolysis TArgeting Chimeras) and other novel therapeutic agents.[1]

Identifier Value Source
IUPAC Name This compound[2]
CAS Number 1619264-47-9[3][4]
Molecular Formula C₁₁H₁₆N₂O[3][4][5]
Molecular Weight 192.26 g/mol [1][3]
Canonical SMILES OCC1CCN(C2=CC=CN=C2)CC1[5][6]
InChI Key BFPMCGAGLJMXLS-UHFFFAOYSA-N[2][5]

Physicochemical Properties: A Drug Discovery Perspective

The physicochemical profile of a molecule is paramount in determining its suitability for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The data for this compound, both predicted and experimental, are summarized below.

Property Value / Description Significance in Drug Discovery Source
Appearance White to off-white solid or liquid.Physical state can vary with purity and residual solvent. Provides a baseline for material handling and formulation.[2][4]
Predicted XlogP 1.0Indicates a favorable balance between hydrophilicity and lipophilicity, suggesting potential for good membrane permeability and aqueous solubility.[5]
Predicted pKa Piperidine N: ~10-11Pyridine N: ~4.5-5.0The basic piperidine nitrogen will be protonated at physiological pH (7.4), enhancing aqueous solubility and enabling ionic interactions with biological targets. The less basic pyridine nitrogen offers a site for hydrogen bonding.[4][7]
Solubility >50 mg/mL in DMSO, methanol, or DCM.High solubility in common organic solvents facilitates its use in synthetic reactions and for preparing stock solutions for biological screening.[4]
Melting Point Not fully characterized; may decompose >200°C.The lack of a sharp melting point may suggest thermal instability or the presence of an amorphous solid.[4]
Storage Store sealed in a dry environment at room temperature.Standard for many amine-containing reagents to prevent degradation from moisture and atmospheric CO₂.[3]
Causality Behind Physicochemical Characteristics
  • Dual Basicity (pKa): The molecule possesses two basic nitrogen centers with distinct pKa values. The aliphatic piperidine nitrogen is significantly more basic (pKa ≈ 10-11) than the aromatic pyridine nitrogen (pKa of pyridine ≈ 5.2).[4][7] This differential basicity is a critical feature. At physiological pH, the piperidine ring will exist predominantly in its protonated, cationic form. This positive charge can dramatically improve aqueous solubility and is often exploited to form strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in protein binding pockets. The pyridine nitrogen, being largely unprotonated, remains available as a hydrogen bond acceptor.

  • Lipophilicity (logP): A predicted XlogP of 1.0 places the molecule within the desirable "rule of five" space for oral bioavailability.[5] The hydroxymethyl group and the two nitrogen atoms contribute sufficient polarity to balance the lipophilicity of the carbon framework, preventing excessive partitioning into lipid bilayers which can lead to poor absorption or high toxicity.

  • Solubility Profile: High solubility in polar aprotic (DMSO) and polar protic (methanol) solvents is consistent with its structure, which contains multiple hydrogen bond donors and acceptors.[4] This ensures ease of handling in both synthetic and screening environments.

Synthesis and Analytical Characterization

The synthesis and purification of building blocks like this compound must be robust and yield material of high purity for reliable downstream applications.

Proposed Synthetic Workflow

A common and efficient method for constructing the C-N bond between an aromatic ring and a secondary amine is through transition-metal-catalyzed cross-coupling, such as the Buchwald-Hartwig amination. This approach offers high yields and functional group tolerance.

G cluster_0 Starting Materials cluster_1 Reaction Conditions SM1 3-Bromopyridine Process Buchwald-Hartwig Cross-Coupling SM1->Process SM2 4-Piperidinemethanol SM2->Process Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->Process Ligand Buchwald Ligand (e.g., XPhos) Ligand->Process Base Base (e.g., NaOtBu) Base->Process Solvent Solvent (e.g., Toluene) Solvent->Process Workup Aqueous Workup & Extraction Process->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Conceptual workflow for the synthesis via Buchwald-Hartwig amination.

Analytical Quality Control Workflow

Ensuring the identity and purity of the final compound is critical. A multi-step analytical workflow is standard practice.

G cluster_0 Primary Analysis cluster_1 Confirmatory Analysis Crude Crude Product (Post-Purification) TLC TLC Analysis (Spot Check) Crude->TLC LCMS LC-MS Analysis Crude->LCMS NMR ¹H & ¹³C NMR LCMS->NMR Correct Mass? HPLCPurity HPLC Purity Check (e.g., >95%) NMR->HPLCPurity Correct Structure? Final Verified Compound (Release) HPLCPurity->Final Purity Met?

Caption: Standard workflow for analytical characterization and quality control.

Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assessment

This protocol describes a self-validating system for determining the purity of the synthesized compound.

Objective: To separate the target compound from potential starting materials, by-products, and impurities, and to quantify its purity by peak area percentage.

Methodology:

  • System Preparation:

    • Instrument: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, sharpening the peak shape of the basic analyte by masking residual silanol interactions on the column.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: Max Plot (220-360 nm) and discrete channels at 254 nm and 280 nm. Causality: The pyridine ring provides strong UV absorbance.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B. Causality: Dissolving in the mobile phase prevents peak distortion upon injection.

  • Gradient Elution:

    • Time (min) | % Mobile Phase B

    • --- | ---

    • 0.0 | 10

    • 1.0 | 10

    • 8.0 | 95

    • 10.0 | 95

    • 10.1 | 10

    • 12.0 | 10

    • Causality: A gradient method ensures that impurities with a wide range of polarities are eluted from the column, providing a comprehensive purity assessment.

  • Data Analysis:

    • Integrate all peaks detected at 254 nm.

    • Calculate the purity by dividing the peak area of the main product by the total area of all integrated peaks and multiplying by 100.

    • The system is self-validating if the retention time is consistent across multiple runs and the peak shape is symmetrical.

Applications in Medicinal Chemistry

This compound is not merely an inert building block; its constituent parts confer specific, desirable properties for drug design.

  • Scaffold for CNS Agents: The piperidine ring is a well-established scaffold for agents targeting the central nervous system. Its chair conformation allows for precise spatial orientation of substituents to optimize interactions with receptors and enzymes.

  • Vector for PROTACs and Molecular Glues: As noted, it is classified as a "Protein Degrader Building Block".[1] The primary alcohol can be readily converted to other functional groups (e.g., ethers, esters, amines) to serve as an attachment point for linkers connecting to an E3 ligase ligand on one end and a protein-of-interest ligand on the other.

  • Modulation of Physicochemical Properties: The pyridine ring can be used to fine-tune the overall properties of a lead compound. Its nitrogen atom can improve solubility and provides a handle for creating salt forms. Its position (meta- to the piperidine linkage) influences the electronic properties and metabolic stability of the molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential.

  • Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of the material in accordance with local, state, and federal regulations. This typically involves incineration in a permitted chemical waste facility.[8]

References

  • 4-Piperidinemethanol | C6H13NO | CID 420771. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and in vitro evaluation of donepezil-based reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. RSC Advances. [Link]

  • Piperidin-3-ylmethanol | C6H13NO | CID 107308. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. PubChemLite. [Link]

  • (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. Matrix Fine Chemicals. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • This compound, min 95%, 250 mg. CP Lab Safety. [Link]

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(1-(Pyridin-3-yl)piperidin-4-yl)methanol structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1-(Pyridin-3-yl)piperidin-4-yl)methanol: Structure, Properties, and Synthetic Applications

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1] Among these, scaffolds combining piperidine and pyridine rings are of paramount importance due to their prevalence in pharmacologically active molecules and their ability to engage in specific, high-affinity interactions with biological targets.[1] This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block.

This molecule uniquely integrates three critical pharmacophoric elements: a basic pyridine ring, a flexible piperidine core, and a reactive primary alcohol functional group. This combination makes it a versatile intermediate for the synthesis of compound libraries aimed at a wide array of biological targets. This document will detail its chemical structure, nomenclature, physicochemical properties, and a validated synthetic approach, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their discovery programs.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and formal naming is fundamental for unambiguous communication in research and development.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2][3] This name systematically describes the structural arrangement: a methanol group (-CH₂OH) is attached to the 4-position of a piperidine ring, and a pyridine ring is connected via its 3-position to the nitrogen atom (position 1) of the piperidine ring.

Molecular Structure Analysis

The molecule consists of a central piperidine ring, which adopts a stable chair conformation in its ground state. The nitrogen atom of this ring is functionalized with a pyridine ring, establishing a tertiary amine linkage. The hydroxymethyl group at the C4 position of the piperidine ring provides a key point for further chemical modification.

Caption: 2D representation of this compound.

Key Identifiers

For precise documentation and database retrieval, the following identifiers are critical.

IdentifierValueSource
CAS Number 1619264-47-9[3][4]
Molecular Formula C₁₁H₁₆N₂O[2][3][4]
Molecular Weight 192.26 g/mol [3][4]
SMILES OCC1CCN(C2=CC=CN=C2)CC1[2][4]
InChIKey BFPMCGAGLJMXLS-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in both chemical reactions and biological systems. While extensive experimental data is not publicly available, reliable predicted values and supplier-provided data offer valuable insights.

PropertyValueNotesSource
Physical Form Liquid, Semi-Solid, or SolidVaries by purity and supplier.[5]
Storage Sealed in dry, Room TemperatureRecommended for maintaining stability.[3][4]
XlogP (Predicted) 1.0Indicates moderate lipophilicity.[2]
Topological Polar Surface Area (TPSA) 36.2 ŲCalculated based on structure.[6]
Hydrogen Bond Donors 1 (from -OH)[6]
Hydrogen Bond Acceptors 3 (from pyridine N, piperidine N, and -OH)[6]
Monoisotopic Mass 192.12627 Da[2]

Synthesis and Methodologies

The synthesis of this compound is readily achievable through established modern organic chemistry reactions. The most logical and industrially scalable approach involves a palladium-catalyzed cross-coupling reaction.

Retrosynthetic Analysis

A retrosynthetic approach identifies the key bond disconnection at the C-N linkage between the pyridine and piperidine rings. This suggests a coupling reaction between a 3-halopyridine (e.g., 3-bromopyridine) and piperidin-4-ylmethanol as the primary synthetic strategy. This is a classic application of the Buchwald-Hartwig amination reaction.

retrosynthesis cluster_precursors Precursors Target This compound Disconnect C-N Disconnection (Buchwald-Hartwig) Target->Disconnect Precursor1 Piperidin-4-ylmethanol Disconnect->Precursor1 Precursor2 3-Halopyridine (e.g., 3-Bromopyridine) Disconnect->Precursor2

Caption: Retrosynthetic analysis via C-N bond disconnection.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a reliable method for synthesizing the target compound. The choice of a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base is critical for achieving high yields and preventing side reactions.

Materials:

  • Piperidin-4-ylmethanol[7]

  • 3-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂) or similar Pd(0)/Pd(II) precatalyst

  • Xantphos (or similar bulky electron-rich phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene (or Dioxane)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add sodium tert-butoxide (1.2 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Reagent Addition: Add piperidin-4-ylmethanol (1.0 equivalent) and 3-bromopyridine (1.1 equivalents) to the flask, followed by anhydrous toluene to create a solution with a concentration of approximately 0.1-0.5 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Typically, reactions are complete within 12-24 hours.

    • Causality Insight: The palladium catalyst, activated by the phosphine ligand, oxidatively adds to the 3-bromopyridine. The base deprotonates the piperidine nitrogen, allowing it to coordinate to the palladium center. Reductive elimination then forms the desired C-N bond and regenerates the active catalyst.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for creating novel drug candidates.

The Pyridyl-Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved drugs, valued for its ability to confer aqueous solubility and provide a three-dimensional structural element for optimal target binding.[1] The attached pyridine ring acts as a hydrogen bond acceptor and can participate in pi-stacking interactions, which are crucial for molecular recognition. This combined scaffold is therefore a privileged structure in drug design.

A Versatile Synthetic Intermediate

The primary alcohol of this compound is a key functional handle for diversification. It can be readily transformed into a variety of other functional groups to explore the structure-activity relationship (SAR) of a compound series:

  • Oxidation: Mild oxidation yields the corresponding aldehyde, while stronger conditions produce the carboxylic acid. These can then be used in reductive amination or amide coupling reactions, respectively.

  • Esterification/Etherification: Reaction with acyl chlorides or alkyl halides allows for the introduction of diverse lipophilic or polar groups.

  • Conversion to Amines: The alcohol can be converted to an amine via a mesylate or tosylate intermediate followed by substitution with an amine source.

Relevance to Known Biological Targets

While this specific molecule may not be a final drug, its core structure is present in compounds investigated for various diseases. For instance, molecules containing a 1-aryl-piperidin-4-yl motif have been explored as inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[8] Similarly, related piperidine-carboxamide structures have been identified as inhibitors of PCSK9, a validated target for treating hypercholesterolemia.[9] This demonstrates the potential of derivatives of this compound to be directed toward a wide range of important biological targets.

Conclusion

This compound is a well-defined chemical entity with significant strategic value for researchers in drug discovery. Its structure combines the advantageous properties of the pyridine and piperidine heterocycles with a reactive functional handle for extensive chemical elaboration. Supported by a robust and scalable synthetic route, this compound serves as an ideal starting point for the development of novel small-molecule therapeutics. This guide provides the essential technical information to empower scientists to leverage this valuable building block in their research endeavors.

References

  • Sigma-Aldrich. (n.d.). (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol.
  • PubChem. (n.d.). 4-Piperidinemethanol.
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  • BLDpharm. (n.d.). This compound.
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  • PubChemLite. (n.d.). This compound.
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  • Blua, F., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
  • Google Patents. (2015). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9.

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Spectroscopic and Spectrometric Characterization of (1-(Pyridin-3-yl)piperidin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound (1-(Pyridin-3-yl)piperidin-4-yl)methanol. With a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol , this molecule is of interest to researchers in drug discovery and development.[1] A thorough understanding of its spectroscopic and spectrometric properties is paramount for its unambiguous identification, purity assessment, and structural elucidation. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound incorporates several key functional groups and structural motifs that give rise to characteristic spectral signatures. The molecule consists of a piperidine ring, a pyridine ring, and a primary alcohol. The substitution pattern on both rings, with the pyridine linked at the 3-position and the methanol group at the 4-position of the piperidine, dictates the chemical environment of each atom and, consequently, its spectroscopic behavior.

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

1.1: ¹H NMR Spectroscopy

Theoretical Expectations: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the piperidine ring, and the hydroxymethyl group. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), while the piperidine and hydroxymethyl protons will be in the aliphatic region (typically δ 1.0-4.0 ppm). The integration of these signals will correspond to the number of protons in each environment.

Predicted Chemical Shifts and Coupling Patterns:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H7.0 - 8.5m
Piperidine CH₂ (axial & equatorial)1.2 - 3.8m
Piperidine CH1.5 - 2.5m
CH₂OH3.4 - 3.6d~6
OHVariablebr s

Note: The chemical shifts and coupling constants are estimates based on known values for similar structures and may vary depending on the solvent and other experimental conditions.

In-depth Analysis:

  • Pyridine Ring Protons: The protons on the 3-substituted pyridine ring will exhibit a complex splitting pattern due to spin-spin coupling. The proton at C2 will likely be the most downfield, followed by the protons at C6, C4, and C5.

  • Piperidine Ring Protons: The piperidine ring protons will show complex multiplets due to both geminal and vicinal coupling, as well as potential conformational effects (chair-chair interconversion). The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be shifted downfield compared to the other piperidine protons.

  • Hydroxymethyl Protons: The two protons of the CH₂OH group are diastereotopic and may appear as a doublet if coupled to the adjacent CH proton on the piperidine ring. The hydroxyl proton (OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.

1.2: ¹³C NMR Spectroscopy

Theoretical Expectations: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. Based on the structure, 11 distinct carbon signals are expected. The chemical shifts will be indicative of the carbon's hybridization and its electronic environment.

Predicted Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C120 - 150
Piperidine C (adjacent to N)45 - 55
Piperidine C25 - 40
CH₂OH~65

Note: These are approximate chemical shift ranges. For more precise predictions, computational methods or comparison with closely related, experimentally determined spectra are recommended.[2][3]

In-depth Analysis:

  • Pyridine Carbons: The carbons of the pyridine ring will appear in the downfield region of the spectrum. The carbon attached to the nitrogen (C2 and C6) and the carbon attached to the piperidine ring (C3) will have distinct chemical shifts.

  • Piperidine Carbons: The carbons of the piperidine ring will be found in the aliphatic region. The carbons directly bonded to the nitrogen (C2 and C6) will be deshielded and appear at a lower field compared to the other piperidine carbons.

  • Hydroxymethyl Carbon: The carbon of the CH₂OH group is expected to have a chemical shift around 65 ppm.

1.3: Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Transfer to NMR tube acq2 Place in NMR spectrometer (e.g., 400 MHz) acq1->acq2 acq3 Acquire ¹H and ¹³C spectra acq2->acq3 proc1 Fourier transform proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 2: A generalized workflow for NMR data acquisition and processing.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) to a final volume of about 0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts observed.[4]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the internal standard.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Theoretical Expectations: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-O bonds, as well as vibrations associated with the aromatic pyridine ring.

Predicted IR Absorption Bands:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (alcohol)Stretching3200 - 3600Strong, broad
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic)Stretching2850 - 3000Strong
C=C, C=N (aromatic ring)Stretching1400 - 1600Medium to strong
C-O (alcohol)Stretching1000 - 1200Strong
C-N (amine)Stretching1000 - 1200Medium

Note: The exact position and shape of the peaks can be influenced by factors such as hydrogen bonding and the physical state of the sample.[5]

In-depth Analysis:

  • O-H Stretch: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is the hallmark of the hydroxyl group and is broadened due to hydrogen bonding.

  • C-H Stretches: The spectrum will distinguish between the C-H stretches of the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹).

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, arising from various bending and stretching vibrations. This region is particularly useful for confirming the identity of a compound by comparison with a reference spectrum.

2.1: Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep_solid Solid Sample (KBr Pellet) cluster_prep_atr Solid/Liquid Sample (ATR) cluster_acq_ir Data Acquisition prep_s1 Grind ~1 mg of sample prep_s2 with ~100 mg of dry KBr prep_s1->prep_s2 prep_s3 Press into a transparent disk prep_s2->prep_s3 prep_a1 Place a small amount of sample prep_a2 directly on the ATR crystal prep_a1->prep_a2 acq_ir1 Place sample in FTIR spectrometer acq_ir2 Collect background spectrum acq_ir1->acq_ir2 acq_ir3 Collect sample spectrum acq_ir2->acq_ir3 cluster_prep_solid cluster_prep_solid cluster_prep_solid->acq_ir1 cluster_prep_atr cluster_prep_atr cluster_prep_atr->acq_ir1

Figure 3: Common workflows for IR sample preparation and data acquisition.

  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common.[6] A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly onto the ATR crystal.

  • Data Acquisition: The sample is placed in the beam of an FTIR spectrometer. A background spectrum (of air or the KBr pellet without the sample) is first collected and then automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Theoretical Expectations: In a mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is expected to be observed, confirming the molecular weight of the compound. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations.

Predicted Mass Spectrometry Data:

Ionm/z (predicted)Description
[M+H]⁺193.13Protonated molecule
[M]⁺192.13Molecular ion
[M-H₂O]⁺175.12Loss of water
C₁₀H₁₃N₂⁺161.11Loss of CH₂OH
C₅H₄N-78.03Pyridyl fragment
C₆H₁₂NO⁺114.09Piperidinyl-methanol fragment

Note: The relative intensities of these fragments will depend on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).[7]

In-depth Analysis of Fragmentation:

Fragmentation_Pathway cluster_frags Key Fragments M [M]⁺˙ m/z = 192 frag1 [M-H₂O]⁺˙ m/z = 174 M->frag1 - H₂O frag2 [M-CH₂OH]⁺ m/z = 161 M->frag2 - •CH₂OH frag3 [C₅H₅N]⁺˙ m/z = 79 M->frag3 α-cleavage frag4 [C₆H₁₂NO]⁺ m/z = 114 M->frag4 α-cleavage

Figure 4: Plausible fragmentation pathways for this compound.

  • Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a fragment at [M-18]⁺.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom in the piperidine ring is a favorable process. This can lead to the formation of various charged fragments.

  • Cleavage of the C-C bond: The bond between the piperidine ring and the hydroxymethyl group can cleave, resulting in the loss of a CH₂OH radical.

3.1: Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). The choice of introduction method depends on the volatility and thermal stability of the compound.

  • Ionization: A suitable ionization technique is chosen. Electrospray ionization (ESI) is a soft ionization technique often used for polar molecules and is likely to produce the protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that can induce more fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic and spectrometric analysis of this compound provides a detailed and unambiguous characterization of its chemical structure. By combining the information from NMR, IR, and MS, researchers can confidently identify this compound, assess its purity, and elucidate its structural features. The methodologies and expected spectral data presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and application of this and related heterocyclic compounds.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 4-piperidinemethanol solutions. Retrieved from [Link]

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  • PubMed. (n.d.). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Retrieved from [Link]

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  • NMRS.io. (n.d.). 13C | methanol-d4 | NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structure of 4-piperidinemethanol in gas, solutions, and solid state: spectral and theoretical investigations. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profiling of (1-(Pyridin-3-yl)piperidin-4-yl)methanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the intricate journey from a promising chemical entity to a viable therapeutic agent, few physicochemical properties are as fundamental and impactful as solubility. It is the gatekeeper to bioavailability, the arbiter of formulation strategies, and a critical determinant of a drug candidate's ultimate success. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of (1-(Pyridin-3-yl)piperidin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. We will move beyond mere procedural lists to explore the underlying scientific principles, the rationale behind methodological choices, and the robust systems required for generating trustworthy, reproducible data. This document is intended for the practicing researcher, scientist, and drug development professional who requires not just a protocol, but a foundational understanding of solubility science.

Physicochemical Landscape of this compound

A thorough analysis of a molecule's structure is the first step in predicting and understanding its solubility behavior.

This compound (PubChem CID: 11664421) presents a fascinating case study in solubility. Its structure features a confluence of functional groups that dictate its interaction with various solvents:

  • A Basic Pyridine Ring: The nitrogen atom in the pyridine ring is basic, with a predicted pKa in the range of 4-5. This means that in acidic aqueous media (pH < pKa), this nitrogen will be protonated, forming a cationic species. This ionization dramatically increases the molecule's affinity for polar solvents like water.

  • A Saturated Piperidine Ring: This non-aromatic, non-polar ring contributes to the molecule's lipophilic character.

  • A Primary Alcohol (-CH₂OH): The hydroxyl group is a key player, capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar protic solvents (e.g., water, ethanol).

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Molecular Weight192.26 g/mol Moderate molecular size.
XLogP31.2Indicates a relatively balanced hydrophilic-lipophilic character.
Hydrogen Bond Donors1 (from -OH)Promotes solubility in protic solvents.
Hydrogen Bond Acceptors3 (N in pyridine, N in piperidine, O in -OH)Enhances interactions with a wide range of polar solvents.
pKa (most basic)~8.5-9.5 (Piperidine N)The piperidine nitrogen is the most basic site.
pKa (second basic)~4.5-5.5 (Pyridine N)The pyridine nitrogen allows for pH-dependent solubility in acidic conditions.

Note: These values are computationally predicted and serve as a guide for experimental design. Experimental verification is essential.

The Theoretical Bedrock: Principles of Solubility

Solubility is not a random phenomenon; it is governed by the thermodynamics of intermolecular forces. The adage "like dissolves like" is a simplification of the principle that dissolution is favored when the energy required to break solute-solute and solvent-solvent interactions is balanced by the energy released from forming new solute-solvent interactions.

For a crystalline solid, the process can be visualized as two steps:

  • Lattice Energy: The energy required to break the crystal lattice and separate the individual molecules.

  • Solvation Energy: The energy released when the separated molecules are surrounded and stabilized by solvent molecules.

A compound dissolves when the solvation energy sufficiently overcomes the lattice energy. The pH of the medium is a critical variable for ionizable compounds like our target molecule. The Henderson-Hasselbalch equation provides the mathematical framework for understanding the ratio of ionized to un-ionized forms at a given pH, which directly correlates with aqueous solubility.

Experimental Workflow for Solubility Determination

The following section details the gold-standard Shake-Flask method for determining thermodynamic solubility. This method is chosen for its accuracy and is considered a benchmark for other, higher-throughput methods.

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Step-by-Step Protocol: Shake-Flask Method (OECD Guideline 105)

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and measurements are accurate.

Objective: To determine the thermodynamic equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid, high purity)

  • Selected solvents:

    • Aqueous: pH 2.0 Buffer (0.1 M HCl/KCl), pH 7.4 Buffer (Phosphate-Buffered Saline, PBS), pH 9.0 Buffer (Borate)

    • Organic: Ethanol, Acetonitrile, Dichloromethane

  • Analytical balance

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE or other compatible material)

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Stock & Calibration Standards:

    • Causality: Accurate quantification is impossible without a valid calibration curve.

    • Prepare a 1 mg/mL stock solution of the compound in a solvent in which it is freely soluble (e.g., Methanol or DMSO).

    • From this stock, prepare a series of calibration standards by serial dilution (e.g., 100, 50, 25, 10, 5, 1 µg/mL) using the HPLC mobile phase as the diluent.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid is visible at the end of the experiment, ensuring a saturated solution was maintained. A starting point is ~5-10 mg per 1 mL of solvent.

    • Causality: Using an excess of solid is the core principle of this method, ensuring that the solvent is fully saturated and the resulting concentration represents the true thermodynamic solubility limit.

    • Accurately pipette 1.0 mL of each chosen solvent into the corresponding vials. Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).

    • Agitate at a moderate speed (e.g., 150-200 rpm) for a minimum of 24 hours.

    • Self-Validation: To ensure equilibrium has been reached, a time-point study is crucial during method development. Take samples at 24h, 48h, and 72h. If the measured solubility at 48h and 72h is statistically identical to the 24h point, equilibrium was achieved at 24h.

  • Sample Processing & Analysis:

    • After equilibration, allow the vials to stand undisturbed for ~30 minutes to let undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Crucial Step: Immediately clarify the supernatant to remove any undissolved microparticles. This can be done by either:

      • Centrifuging the sample at high speed (e.g., 14,000 rpm for 10 minutes) and sampling from the top layer.

      • Filtering the sample through a 0.22 µm syringe filter. Note: Filter selection is critical. Perform a filter validation study to ensure the compound does not adsorb to the filter material, which would artificially lower the measured solubility.

    • Accurately dilute the clarified sample with the HPLC mobile phase to bring its concentration within the range of the prepared calibration curve. A 10-fold or 100-fold dilution is common.

    • Inject the diluted samples and the calibration standards onto the HPLC system.

  • Quantification:

    • Generate a calibration curve by plotting the peak area from the HPLC chromatogram versus the known concentration of the standards. The curve should have a correlation coefficient (r²) > 0.995 for trustworthiness.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the final solubility in the original solvent. Report the mean and standard deviation of the triplicate measurements.

Expected Results and Interpretation

Based on the molecule's structure, a solubility profile can be hypothesized. This provides a logical framework against which to compare experimental data.

Table 2: Hypothetical Solubility Profile and Rationale

Solvent SystemExpected SolubilityRationale
pH 2.0 Aqueous Buffer High The pyridine nitrogen (pKa ~5) and piperidine nitrogen (pKa ~9) will be fully protonated, forming a dicationic salt. This ionic character dramatically increases aqueous solubility.
pH 7.4 Aqueous Buffer Moderate At this pH, the pyridine nitrogen is largely neutral, while the more basic piperidine nitrogen is mostly protonated. The molecule exists primarily as a monocation, which is less soluble than the dication but more soluble than the neutral form.
pH 9.0 Aqueous Buffer Low The piperidine nitrogen is partially deprotonated, reducing the overall charge of the molecular population and thus decreasing aqueous solubility.
Ethanol High Ethanol is a polar protic solvent. It can act as a hydrogen bond donor to the nitrogen and oxygen atoms and as a hydrogen bond acceptor for the molecule's -OH group.
Acetonitrile Moderate A polar aprotic solvent. It can accept hydrogen bonds but cannot donate them, leading to less effective solvation compared to ethanol.
Dichloromethane (DCM) Low to Moderate A non-polar aprotic solvent. Dissolution would be driven primarily by van der Waals forces interacting with the piperidine ring. The polar functional groups will limit solubility.

Conclusion: From Data to Decision-Making

A comprehensive solubility profile is not an academic exercise; it is actionable intelligence. The data generated through these rigorous methods directly informs critical decisions in the drug development pipeline. High solubility in acidic aqueous media might suggest suitability for oral administration, while low intrinsic solubility at neutral pH could necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions. Understanding the solubility of this compound in various organic solvents is equally vital for designing purification schemes, developing analytical methods, and enabling synthetic transformations. By grounding experimental work in solid theoretical principles and executing it with meticulous, self-validating protocols, researchers can generate the high-quality data necessary to advance chemical entities with confidence.

References

  • SPARC Performs Automated Reasoning in Chemistry. (n.d.). SPARC pKa/pKb Calculator. Archem. Retrieved from a valid URL for pKa prediction tools.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. Retrieved from a valid URL for this book on Google Books or the publisher's site.
  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. Retrieved from [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Glomme, A., & März, F. (2005). Filter selection for drug solubility and dissolution testing. Dissolution Technologies, 12(4), 6-11. Retrieved from a valid URL for this journal article.

The Alchemical Marriage: A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidinyl-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of a piperidine ring and a pyridine nucleus creates a molecular scaffold of profound significance in medicinal chemistry. This privileged structure is a cornerstone in the design of therapeutic agents targeting a wide array of diseases, from neurological disorders to oncology. The precise arrangement and nature of substituents on both heterocyclic systems dictate the molecule's pharmacological profile, making the synthetic routes to these compounds a critical area of research and development. This guide provides a comprehensive overview of the key synthetic strategies for accessing substituted piperidinyl-pyridines, offering not just protocols, but the underlying chemical logic that informs the modern synthetic chemist's choices.

The Architectural Blueprint: Devising Synthetic Pathways

The construction of a substituted piperidinyl-pyridine can be approached from several distinct retrosynthetic perspectives. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required stereochemical control.

Retrosynthesis Target Substituted Piperidinyl-Pyridine A Pre-functionalized Pyridine + Piperidine Fragment Target->A C-N or C-C Bond Formation B Pre-functionalized Piperidine + Pyridine Fragment Target->B C-C Bond Formation C De Novo Synthesis of Pyridine Ring Target->C Cyclization onto Piperidine D De Novo Synthesis of Piperidine Ring Target->D Cyclization from Pyridine Precursor

Caption: Core retrosynthetic strategies for piperidinyl-pyridines.

This guide will focus on the most prevalent and versatile of these approaches: the coupling of pre-functionalized pyridine and piperidine fragments, a strategy dominated by the power of transition-metal-catalyzed cross-coupling reactions.

The Power of Palladium and Copper: Transition-Metal Catalyzed Cross-Coupling Reactions

Modern organic synthesis is heavily reliant on the catalytic prowess of transition metals, particularly palladium, for the construction of C-C and C-N bonds. These methods offer a modular and highly efficient means to assemble complex molecules like piperidinyl-pyridines.

Suzuki-Miyaura Coupling: Forging the C-C Bond

The Suzuki-Miyaura coupling is a robust and widely used method for creating a carbon-carbon bond between a halide (or triflate) and an organoboron compound. In the context of piperidinyl-pyridine synthesis, this typically involves the coupling of a halo-pyridine with a piperidine-derived boronic acid or ester, or vice versa.

A two-step procedure involving an initial Pd-catalyzed Suzuki cross-coupling of a heteroaryl bromide with a boronate ester derived from N-Boc piperidone, followed by reduction of the resulting tetrahydropyridine, is a powerful method for synthesizing α-heteroaryl piperidines[1]. This approach allows for the modular synthesis of a wide range of products with pharmaceutically relevant substitutions[1].

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium catalysts, such as Pd(PPh₃)₄ or those employing bulky phosphine ligands like X-Phos, are often chosen for their high catalytic activity and tolerance of various functional groups[2][3]. The choice of ligand can significantly impact the efficiency of the reaction, with more electron-rich and sterically hindered ligands often promoting the reductive elimination step.

  • Base: A base, such as sodium carbonate or potassium phosphate, is essential to activate the organoboron species and facilitate the transmetalation step in the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF) and an aqueous solution is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of a 4-(Piperidin-4-yl)pyridine Derivative via Suzuki Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromopyridine hydrochloride (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a degassed 2:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane to yield the final piperidinyl-pyridine.

ReagentMolar RatioPurpose
4-Bromopyridine HCl1.0Pyridine electrophile
N-Boc-piperidine boronic ester1.1Piperidine nucleophile
Pd(PPh₃)₄0.05Palladium catalyst
K₂CO₃3.0Base
Dioxane/Water-Solvent system
Negishi Coupling: A Potent Alternative

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is another powerful tool for C-C bond formation.[4] It is particularly useful for the synthesis of bipyridines and can be applied to the construction of piperidinyl-pyridines.[2][4] Negishi couplings often exhibit high functional group tolerance and can proceed under mild conditions.[4]

Causality Behind Experimental Choices:

  • Organozinc Reagent Preparation: The pyridyl or piperidyl zinc halide can be prepared by transmetalation from the corresponding organolithium or Grignard reagent, or by direct insertion of activated zinc into the organic halide.[4]

  • Catalyst System: Palladium catalysts, often with phosphine ligands, are typically employed. The use of ligands like X-Phos has enabled the coupling of even challenging substrates like aryl chlorides.[3]

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[5][6] While not a direct route to a piperidinyl-pyridine with a single bond linkage, it is invaluable for synthesizing derivatives with an alkynyl spacer, which can be a desirable pharmacophore or an intermediate for further transformations. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[6][7]

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne [5]

  • Catalyst Preparation: In a round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Solvent and Reagent Addition: Add DMF as the solvent and stir for 30 minutes. Then, add 2-amino-3-bromo-pyridine (1.0 eq) and the terminal alkyne (1.2 eq).

  • Reaction Execution: Heat the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

  • Workup and Purification: After completion, the reaction mixture is worked up and the product is purified to yield the 2-amino-3-alkynyl pyridine derivative.

Buchwald-Hartwig Amination: Constructing the C-N Bond

For piperidinyl-pyridines where the piperidine nitrogen is directly attached to the pyridine ring, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide or triflate and an amine.

Causality Behind Experimental Choices:

  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) are crucial for promoting the challenging reductive elimination step that forms the C-N bond.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

Building the Rings: Cyclization Strategies

While cross-coupling methods are dominant, the construction of one of the heterocyclic rings de novo offers an alternative and sometimes more convergent approach.

Ring-Closing Metathesis (RCM) for Piperidine Synthesis

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a variety of cyclic structures, including piperidines.[8] This reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile byproduct like ethylene.[8] This strategy can be employed to construct the piperidine ring from a precursor already containing the pyridine moiety.[9][10][11]

RCM Substrate Diene Precursor with Pyridine Product Tetrahydropyridine Derivative Substrate->Product RCM Catalyst Ru Catalyst (e.g., Grubbs') Catalyst->Product FinalProduct Substituted Piperidinyl-Pyridine Product->FinalProduct Reduction

Caption: Ring-Closing Metathesis approach to piperidinyl-pyridines.

This method is particularly valuable for accessing stereochemically defined piperidines by starting with chiral precursors.[9]

The Quest for Chirality: Asymmetric Synthesis

Many biologically active piperidinyl-pyridines are chiral, and their therapeutic efficacy often resides in a single enantiomer. Therefore, methods for the asymmetric synthesis of these compounds are of paramount importance.

Several strategies can be employed to introduce chirality:

  • Resolution: Classical resolution of a racemic mixture using a chiral resolving agent.[12]

  • Chiral Pool Synthesis: Starting from a readily available chiral building block.

  • Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a key bond-forming step. A rhodium-catalyzed reductive transamination reaction has been reported for the rapid preparation of a variety of chiral piperidines from simple pyridinium salts with excellent diastereo- and enantio-selectivities.[13] Another approach involves a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[14]

The Frontier: C-H Functionalization

Direct C-H functionalization is a rapidly evolving field in organic synthesis that offers the potential for more atom-economical and efficient routes to functionalized molecules.[15][16] The selective functionalization of a specific C-H bond on either the pyridine or piperidine ring in the presence of a coupling partner is a challenging but highly desirable goal. While still an area of active research, successful examples of directed C-H activation on pyridine rings are becoming more common, paving the way for novel synthetic strategies.[17][18]

Conclusion

The synthesis of substituted piperidinyl-pyridines is a rich and diverse field, with a continually expanding toolbox of synthetic methods. While transition-metal-catalyzed cross-coupling reactions currently represent the most powerful and versatile strategies, ongoing innovations in areas like ring-closing metathesis and C-H functionalization are providing new and exciting avenues to these medicinally important scaffolds. The ability to rationally design and execute synthetic routes to these complex molecules is a testament to the ingenuity of the modern synthetic chemist and a critical enabler of drug discovery and development.

References

  • Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. American Chemical Society.
  • Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step.
  • Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Sci-Hub.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Synthesis of bridged azabicyclic structures via ring-closing olefin met
  • 5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metal
  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.
  • Sonogashira coupling. Wikipedia.
  • Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines.
  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metal
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Unknown Source.
  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
  • C-H Functionaliz
  • C-H functionaliz
  • ChemInform Abstract: Recent Advances on the Synthesis of Piperidines Through Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Reactions.
  • Pyridine/pyrimidine groups in C−H activation..
  • Ring-closing met
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Unknown Source.
  • Pyridine C(sp 2 )
  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
  • A Simple, Modular Synthesis of Substituted Pyridines.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram.

Sources

Commercial suppliers of (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-(Pyridin-3-yl)piperidin-4-yl)methanol for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of this compound. This key heterocyclic building block is of growing importance in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

Introduction: The Strategic Value of a Versatile Building Block

This compound is a heterocyclic compound featuring a piperidine core N-substituted with a pyridine ring and a hydroxymethyl group at the C4 position. This unique arrangement of functional groups makes it a highly valuable intermediate in synthetic chemistry. The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] The pyridine ring offers sites for hydrogen bonding and π-stacking interactions, which are critical for molecular recognition at biological targets, while the primary alcohol serves as a versatile handle for further chemical elaboration.[2][3]

This compound is particularly noted for its application as a "Protein Degrader Building Block," indicating its role in the development of novel therapeutic modalities like PROTACs (Proteolysis-Targeting Chimeras).[4] This guide provides an authoritative overview of its properties, commercial suppliers, synthetic context, and best practices for its use in a research setting.

Part 1: Physicochemical Properties and Identification

Accurate identification is paramount for experimental reproducibility. The key identifiers and properties for this compound are summarized below. The compound typically presents as a white to off-white solid and is stable under standard laboratory conditions, though it is sensitive to strong oxidizing agents and acids.[5]

PropertyValue
IUPAC Name This compound
CAS Number 1619264-47-9[4][6]
Molecular Formula C₁₁H₁₆N₂O[4][6]
Molecular Weight 192.26 g/mol [4][6]
SMILES Code OCC1CCN(C2=CC=CN=C2)CC1[7]
InChI Key Not readily available in search results.
Appearance Typically a white to off-white solid.[5]

graph chemical_structure {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Piperidine Ring N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,1.5!"]; C4 [label="C", pos="0,2.0!"]; C5 [label="C", pos="0.87,1.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Pyridine Ring N_py [label="N", pos="-2.8,0!"]; C_py1 [label="C", pos="-2.3,1!"]; C_py2 [label="C", pos="-1.5,1.5!"]; // This is the connection point C_py3 [label="C", pos="-1.5,-1.5!"]; C_py4 [label="C", pos="-2.3,-1!"];

// Methanol Group C_met [label="C", pos="0,3.0!"]; O_met [label="O", pos="-0.5,3.8!"]; H_met [label="H", pos="-0.2,4.2!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- C_met [label=" H₂"]; C_met -- O_met; O_met -- H_met;

// Pyridine Bonds (Simplified representation for clarity) N1 -- C_py2 [label=" (to Pyridin-3-yl)"];

// Labels lab [label="this compound", pos="0,-1!", fontsize=14, fontcolor="#202124"]; }

Caption: 2D representation of this compound.

Part 2: Commercial Availability and Supplier Overview

The accessibility of high-purity starting materials is a critical first step in any research campaign. This compound is available from several specialized chemical suppliers. When selecting a vendor, researchers should consider not only price but also purity, available batch sizes, and the quality of accompanying documentation such as the Certificate of Analysis (CoA).

SupplierProduct NumberPurityAvailable QuantitiesNotes
CP Lab Safety ALA-A1032851-250mgmin 95%250 mgFor professional research and industrial use only.[4]
Sunway Pharm Ltd CB7260597%1g, 5gStorage: Sealed in dry, Room Temperature.[6]
BLD Pharmatech Ltd. 1619264-47-9>95% (typical)VariesListed as a heterocyclic building block.[7]
EvitaChem EVT-1468424Not specifiedVariesProvides general information on properties and applications.[5]
ChemUniverse -Not specifiedVariesAvailable for quotation.[8]

Note: Availability, purity, and sizing are subject to change. Researchers are advised to consult directly with suppliers for the most current information.

Part 3: Synthesis and Chemical Reactivity

Synthetic Context

While specific proprietary synthesis routes are seldom disclosed by suppliers, the structure of this compound suggests a convergent synthesis. A plausible and common strategy involves the N-arylation of a pre-existing piperidine core. This is typically achieved via a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction between 4-piperidinemethanol (or a protected version) and a 3-halopyridine (e.g., 3-bromopyridine). Alternatively, nucleophilic aromatic substitution could be employed under specific conditions. The final hydroxymethyl group is often derived from the reduction of a corresponding ester (e.g., ethyl isonipecotate) or carboxylic acid at an earlier stage in the synthesis, using a reducing agent like LiAlH₄.

Chemical Reactivity

The molecule's utility stems from its distinct reactive sites:

  • Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is the most common site for derivatization. It readily undergoes:

    • Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.[5]

    • Etherification: Conversion to ethers via Williamson ether synthesis or similar methods.

    • Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate reagents (e.g., PCC, DMP, or TEMPO).[5]

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated to form salts with acids.[5] It can also act as a ligand to coordinate with metal centers. Due to the electron-withdrawing nature of the nitrogen, the pyridine ring is generally deactivated towards electrophilic substitution but activated for nucleophilic substitution at the 2- and 4-positions.[2]

  • Piperidine Nitrogen: This tertiary amine is also basic, though its reactivity is sterically hindered by the two rings it connects.

Part 4: Applications in Research and Drug Development

The primary application of this compound is as a structural motif and intermediate in medicinal chemistry.

  • Scaffold for Drug Discovery: The piperidine ring is a privileged scaffold that imparts drug-like properties.[1] By combining it with the pyridine heterocycle, this building block is used to synthesize novel compounds targeting a wide range of biological systems. Its structural similarity to known psychoactive compounds suggests potential applications in the development of therapeutics for neurological disorders.[5]

  • Protein Degraders: Its explicit classification as a "Protein Degrader Building Block" by suppliers highlights its use in constructing bifunctional molecules like PROTACs.[4] In this context, one part of the final molecule (derived from this building block) would bind to a target protein, while another part recruits an E3 ubiquitin ligase to induce targeted protein degradation.

  • Kinase Inhibitors: The pyridine and piperidine motifs are common features in many kinase inhibitors, where the nitrogen atoms can form key hydrogen bonds within the ATP-binding pocket of the enzyme.[3]

Part 5: Handling, Storage, and Quality Assessment

Safe Handling Protocol

Based on safety data for structurally related piperidine derivatives, this compound should be handled with care.[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[9]

  • Ventilation: Handle the compound exclusively in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. The compound is expected to be a skin and eye irritant and may cause burns upon prolonged contact.[9][11] In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes.[9]

  • Ingestion: Do not ingest. If swallowed, rinse the mouth and seek immediate medical attention.[9]

Storage

Proper storage is essential to maintain the compound's integrity.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][9] Supplier recommendations often specify "Sealed in dry, Room Temperature."[6]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[9]

Quality Assessment Workflow

Before use, researchers must verify the identity and purity of the material.

  • Review Certificate of Analysis (CoA): The supplier-provided CoA is the first point of reference. It should contain lot-specific data on purity (usually determined by HPLC or GC) and identity (confirmed by ¹H NMR or MS).

  • In-House Verification (Recommended): It is best practice to independently verify the structure and purity.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify organic impurities.

    • LC-MS: Liquid Chromatography-Mass Spectrometry provides an accurate molecular weight and is highly sensitive for assessing purity.

    • HPLC: High-Performance Liquid Chromatography is the standard for quantifying purity, often with UV detection.

Sources

An In-depth Technical Guide to the Safe Handling and Use of (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safe handling, use, storage, and disposal of (1-(Pyridin-3-yl)piperidin-4-yl)methanol (CAS No. 1619264-47-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer in-depth insights into the compound's hazard profile, grounded in the toxicological characteristics of its constituent pyridine and piperidine moieties. By explaining the causality behind recommended safety protocols, this guide aims to foster a culture of safety and ensure the integrity of experimental work involving this versatile research chemical. Detailed procedures for handling, emergency response, and a representative experimental workflow are provided to offer a practical framework for laboratory operations.

Introduction and Chemical Identity

This compound is a heterocyclic compound increasingly utilized as a building block in medicinal chemistry and drug discovery, particularly in the synthesis of complex molecules and potential therapeutic agents.[1] Its structure, featuring a pyridine ring linked to a piperidinemethanol scaffold, offers multiple points for chemical modification. However, these same functional groups necessitate a thorough understanding of its potential hazards to ensure safe handling.

Table 1: Compound Identification

ParameterValue
Chemical Name This compound
Synonym(s) [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol
CAS Number 1619264-47-9[1]
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
Purity Typically >95% for research grades[1]

Hazard Assessment and Toxicological Rationale

While specific toxicological data for this compound are not extensively documented, a robust hazard assessment can be constructed by examining its structural components: the pyridine ring and the piperidine moiety.[2] This approach forms the basis for the GHS classifications provided in supplier safety data sheets.

Globally Harmonized System (GHS) Classification

This compound is classified as hazardous. The primary dangers are severe skin and eye damage, and it may cause respiratory irritation.[2][3]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[2][3]
Serious Eye Damage/Irritation1H318: Causes serious eye damage[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][3]

GHS pictograms associated with these hazards include the Corrosion pictogram (GHS05) and the Exclamation Mark (GHS07).[4][5][6]

Toxicological Insights from Structural Analogs
  • Pyridine Moiety: Pyridine and its derivatives can be absorbed through inhalation, ingestion, and skin contact.[7] Acute exposure can irritate the respiratory system and affect the central nervous system, leading to symptoms like headaches, dizziness, and nausea.[7] Chronic exposure has been associated with potential liver and kidney damage.[7][8] The sharp, unpleasant odor of pyridine does not provide a reliable warning for hazardous concentrations due to olfactory fatigue.[7] This justifies the need for handling the compound in a well-ventilated area or chemical fume hood to prevent inhalation.

  • Piperidine Moiety: Piperidine is a corrosive and flammable substance that can cause severe skin burns and eye damage.[9][10] It is classified as toxic in contact with skin or if inhaled.[9] The corrosive nature of the piperidine ring in the target molecule is the primary driver for the "Skin Corrosion - Category 1B" classification and necessitates the use of robust personal protective equipment (PPE).

  • Methanol Group: While the primary alcohol functional group is common, it is important to note that thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]

Personal Protective Equipment (PPE) and Engineering Controls

A self-validating safety system relies on the correct implementation of engineering controls and PPE. The selection of each component is a direct response to the identified hazards.

  • Engineering Controls:

    • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to mitigate inhalation risks.[2]

    • Eyewash Stations and Safety Showers: These must be located in close proximity to the workstation for immediate use in case of accidental contact.[2]

  • Personal Protective Equipment:

    • Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] This is critical due to the Category 1 rating for serious eye damage.

    • Skin and Body Protection: A flame-retardant laboratory coat is mandatory. Wear appropriate protective gloves to prevent skin exposure. Nitrile gloves are a common choice, but compatibility should be verified for the specific solvents being used. Always wash hands thoroughly after handling.[2]

    • Respiratory Protection: If working outside of a fume hood (not recommended) or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown).[2]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase Start Before Handling Compound VerifyHood Verify Fume Hood Certification & Airflow Start->VerifyHood LocateSafety Locate Eyewash & Safety Shower VerifyHood->LocateSafety OK DonPPE Don PPE: - Goggles & Face Shield - Lab Coat - Gloves LocateSafety->DonPPE Handle Handle Compound Inside Fume Hood DonPPE->Handle

Caption: Pre-handling safety check workflow.

Safe Handling, Storage, and Disposal

Handling
  • Use this compound only in a chemical fume hood.[2]

  • Do not breathe mist, vapors, or spray.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Designate a "Corrosives area" for storage.[2]

  • Store locked up to prevent unauthorized access.[2]

Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Keep people away from and upwind of the spill.[2]

  • Containment: Soak up the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.[2]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill according to your institution's environmental health and safety protocols.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Ensure Ventilation Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill (Manageable by Lab Staff) Assess->SmallSpill Small LargeSpill Large Spill (Requires EHS) Assess->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) SmallSpill->DonPPE CallEHS Call Emergency/ EHS Response Team LargeSpill->CallEHS Contain Contain with Inert Absorbent Material DonPPE->Contain Collect Collect into Labeled Waste Container Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Decision tree for spill response.

Waste Disposal
  • Dispose of contents and container to an approved waste disposal plant.[2]

  • Do not empty into drains.[2]

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name.[11]

  • Keep waste containers tightly capped except when adding waste.[11]

First-Aid Measures

Immediate medical attention is required in all cases of significant exposure. Show the Safety Data Sheet to the attending physician.[2]

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician immediately.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[2]

  • Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[2] Ingestion of corrosive materials can cause severe damage and perforation of the esophagus and stomach.[3][8]

Representative Experimental Protocol: N-Alkylation

The following is a representative, not exhaustive, protocol for a common reaction type involving this class of compound: N-alkylation of a piperidine derivative. This protocol is designed to be self-validating by integrating safety and handling considerations at each step.

Objective: To perform a nucleophilic substitution reaction by alkylating a secondary amine with this compound.

Materials:

  • This compound

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • A suitable solvent (e.g., Acetonitrile, ACN)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Protocol Steps:

  • Setup and Inerting:

    • Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet in a chemical fume hood.

    • Causality: Using a dry, inert atmosphere prevents unwanted side reactions with moisture and air.

  • Reagent Addition:

    • Wearing full PPE, weigh the required amount of this compound and add it to the flask.

    • Add the solvent (ACN) via syringe, followed by the base (DIPEA).

    • Causality: Adding reagents in this order ensures the substrate and base are in solution before the reactive alkylating agent is introduced.

  • Reaction Initiation:

    • Cool the stirring solution to 0°C using an ice bath.

    • Slowly add the alkyl halide (e.g., benzyl bromide) dropwise via syringe.

    • Causality: The dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the designated time (e.g., 12-18 hours).

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Extraction:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove excess base, then with brine.

    • Causality: The aqueous workup removes inorganic salts and water-soluble impurities. The acid wash specifically targets the basic starting materials and reagents.

  • Purification and Isolation:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product using column chromatography on silica gel.

    • Causality: Rotary evaporation must be done with care, ensuring the vapor is properly trapped and vented within the fume hood.

Experimental_Workflow cluster_setup Setup (in Fume Hood) cluster_reaction Reaction cluster_workup Workup & Purification A1 Assemble Dry Glassware under Nitrogen A2 Add this compound, Solvent (ACN), and Base (DIPEA) A1->A2 B1 Cool to 0°C A2->B1 B2 Add Alkyl Halide Dropwise B1->B2 B3 Warm to RT, Stir, Monitor by TLC/HPLC B2->B3 C1 Quench with Water B3->C1 C2 Extract with Ethyl Acetate C1->C2 C3 Wash Organic Layer (Acid, Brine) C2->C3 C4 Dry, Concentrate, Purify via Chromatography C3->C4

Caption: A representative N-alkylation workflow.

Conclusion

This compound is a valuable research tool whose safe and effective use is predicated on a thorough understanding of its chemical properties and potential hazards. By recognizing the risks inherent in its pyridine and piperidine components, researchers can implement robust, self-validating safety protocols. Adherence to the guidelines for engineering controls, personal protective equipment, handling, and disposal outlined in this guide will protect laboratory personnel and ensure the integrity of scientific research.

References

  • Penta Chemicals. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon, FR: IARC. Retrieved from [Link]

  • CP Lab Safety. This compound, min 95%, 250 mg. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine. Retrieved from [Link]

  • PubChem. GHS Classification Summary (Rev.11, 2025). Retrieved from [Link]

  • ChemSafetyPro.COM. (2016, January 6). GHS Hazard Class and Hazard Category. Retrieved from [Link]

  • ERA Environmental. (2014, May 20). GHS Hazard Classification: Everything You Need to Know. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis of (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of (1-(Pyridin-3-yl)piperidin-4-yl)methanol, a valuable heterocyclic building block in medicinal chemistry. The presented strategy is centered around a highly efficient and widely applicable palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination. We detail a two-step approach, beginning with the optional synthesis of the key intermediate, (piperidin-4-yl)methanol, via ester reduction, followed by the pivotal N-arylation step. This note explains the rationale behind the selection of catalysts and reaction conditions, offers detailed, step-by-step protocols, and includes troubleshooting insights to ensure reliable and high-yield production of the target compound.

Introduction and Synthetic Strategy

The N-aryl piperidine scaffold is a privileged structure in modern drug discovery, appearing in a multitude of biologically active compounds.[1] this compound, in particular, serves as a versatile intermediate, combining the piperidine core, a nucleophilic primary alcohol for further functionalization, and the N-pyridyl group, which can modulate pharmacological properties.

The synthesis of this target molecule can be approached via several routes. Our recommended strategy, outlined below, is designed for efficiency, reliability, and scalability. It involves the coupling of two readily available fragments: (piperidin-4-yl)methanol and a suitable 3-halopyridine.

Retrosynthetic Analysis:

The primary disconnection is made at the C-N bond between the pyridine and piperidine rings. This bond can be formed effectively using a Buchwald-Hartwig amination reaction, a cornerstone of modern C-N bond formation.[2][3] The required starting materials are (piperidin-4-yl)methanol and 3-bromopyridine. While (piperidin-4-yl)methanol is commercially available, a robust protocol for its synthesis from the less expensive ethyl piperidine-4-carboxylate is also provided.[4][5]

Synthesis of Key Intermediate: (Piperidin-4-yl)methanol

This section details the preparation of (piperidin-4-yl)methanol via the reduction of a commercially available ester. This step is foundational, providing the core piperidine alcohol structure required for the subsequent coupling reaction.

Mechanistic Rationale: Ester Reduction

The conversion of an ester to a primary alcohol is a classic transformation achieved with a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester, followed by the elimination of the ethoxy group and a second hydride attack on the intermediate aldehyde to yield the alcohol.

Detailed Experimental Protocol

Reaction Scheme: Ethyl piperidine-4-carboxylate → (Piperidin-4-yl)methanol

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl piperidine-4-carboxylate

  • 15% aqueous sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (2.2 equivalents) and suspend it in anhydrous THF (approx. 8 mL per gram of LiAlH₄).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) in anhydrous THF (approx. 16 mL per gram of ester) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours) to ensure the reaction goes to completion.[5][6] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C with an ice-water bath. Cautiously and sequentially add the following, allowing the vigorous gas evolution to subside between each addition:

    • Water (volume in mL equal to the mass of LiAlH₄ in grams).

    • 15% aqueous NaOH (volume in mL equal to the mass of LiAlH₄ in grams).

    • Water (volume in mL equal to 3 times the mass of LiAlH₄ in grams).

  • Work-up: Stir the resulting granular white precipitate at room temperature for 30 minutes.[5][6]

  • Isolation: Filter the solid precipitate through a pad of Celite® and wash it thoroughly with additional THF.

  • Purification: Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield (piperidin-4-yl)methanol as a colorless to pale yellow liquid or a low-melting solid.[4] The product is often of sufficient purity for the next step, but can be further purified by distillation if necessary. A quantitative yield is typically expected.[5][6]

Core Reaction: Buchwald-Hartwig N-Arylation

This step constitutes the key C-N bond-forming reaction, coupling the piperidine intermediate with the pyridine ring to form the final product.

Mechanistic Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[2] The catalytic cycle, illustrated below, is a well-established process that depends on the careful orchestration of a palladium precursor, a bulky electron-rich phosphine ligand, and a base.

  • Catalyst Choice : A combination of a palladium(0) precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as XPhos is highly effective. The bulky ligand promotes the crucial reductive elimination step and prevents catalyst decomposition.[7]

  • Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.[7][8]

  • Solvent : Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->ox_add Oxidative Addition aryl_halide Ar-X (3-Bromopyridine) aryl_halide->ox_add amine R₂NH (Piperidinyl-Methanol) amine_complex Amine Complex amine->amine_complex base Base base->amine_complex product Ar-NR₂ (Final Product) ox_add->amine_complex Ligand Exchange amido_complex Amido Complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination amido_complex->product Product Release

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Reaction Scheme: (Piperidin-4-yl)methanol + 3-Bromopyridine → this compound

Materials:

  • (Piperidin-4-yl)methanol

  • 3-Bromopyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add (piperidin-4-yl)methanol (1.0 equiv.), 3-bromopyridine (1.1 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv.).[7]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe (to a concentration of approx. 0.1-0.2 M with respect to the limiting reagent).

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully add water to quench the reaction.

  • Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient eluent system such as ethyl acetate/hexanes with 1% triethylamine) to afford the pure this compound.

Summary of Reagents and Conditions
Reagent/ParameterMolar Equivalents/ValuePurpose
(Piperidin-4-yl)methanol1.0Amine source
3-Bromopyridine1.1 - 1.2Aryl halide source
Pd₂(dba)₃0.02 (2 mol%)Palladium catalyst precursor
XPhos0.04 (4 mol%)Phosphine ligand
Sodium tert-butoxide1.4 - 1.5Base
Toluene~0.1 M concentrationAnhydrous solvent
Temperature100 - 110 °CReaction temperature
Time12 - 24 hoursReaction duration

Overall Synthetic Workflow

The following diagram illustrates the complete, optimized workflow from a common starting material to the final product.

Synthetic_Workflow start Ethyl Piperidine-4-carboxylate intermediate (Piperidin-4-yl)methanol start->intermediate Step 1: LiAlH₄ Reduction (Anhydrous THF) final_product This compound intermediate->final_product Step 2: Buchwald-Hartwig Amination (Pd₂(dba)₃, XPhos, NaOtBu, Toluene) aryl_halide 3-Bromopyridine aryl_halide->final_product

Caption: Recommended two-step synthesis of the target molecule.

Safety and Handling

  • Lithium aluminum hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water. All operations must be conducted under an inert atmosphere using anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Palladium Catalysts and Ligands: Can be toxic and are air-sensitive. Handle in a fume hood or glovebox.

  • Sodium tert-butoxide: A strong base and corrosive. Avoid contact with skin and eyes. Handle in a fume hood.

  • Solvents: Toluene and THF are flammable. All heating should be conducted using a controlled heating mantle or oil bath in a well-ventilated fume hood.

Conclusion

This application note provides a validated and robust two-step synthetic route for the preparation of this compound. The key transformation, a Buchwald-Hartwig N-arylation, is a powerful and versatile method for constructing the target C-N bond, offering high yields and broad applicability. The detailed protocols and mechanistic insights are intended to enable researchers in drug discovery and organic synthesis to confidently and efficiently produce this valuable chemical intermediate.

References

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • ResearchGate. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wünsch, B., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald–Hartwig and uncatalysed SNAr reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Semantic Scholar. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Retrieved from [Link]

Sources

Protocol for purification of (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its molecular structure, featuring both a pyridine and a piperidine moiety, presents specific challenges and considerations for purification. The presence of basic nitrogen atoms necessitates tailored methodologies to achieve the high degree of purity (>95%) required for downstream applications such as pharmacological screening and drug development. This document provides a comprehensive, field-proven protocol for the purification of this compound from a crude synthetic mixture, emphasizing flash column chromatography. It further details the analytical techniques essential for the validation of purity and structural integrity.

Introduction: The Importance of Purity

The compound this compound is a bifunctional molecule incorporating a piperidine scaffold, a common motif in pharmaceuticals, and a pyridine ring, which influences its chemical properties and biological interactions.[1][2] The efficacy and safety of any potential drug candidate derived from this intermediate are directly dependent on its purity. Impurities, which can include unreacted starting materials, byproducts, or residual reagents, can confound biological assay results and introduce toxicity.[3]

Common impurities stemming from typical synthetic routes (e.g., N-arylation of 4-piperidinemethanol) may include:

  • Unreacted Starting Materials: Residual 4-piperidinemethanol or 3-substituted pyridine precursors.

  • Byproducts: Compounds arising from side-reactions.

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration.[4]

Therefore, a robust and validated purification strategy is not merely a procedural step but a critical component of quality control in the drug discovery pipeline.

Strategic Overview: Purification and Validation Workflow

The purification of this compound is best approached systematically. The crude product must first be analyzed to devise an optimal purification strategy, which is then executed and rigorously validated.

G Crude Crude Synthetic Product TLC Initial Analysis: Thin Layer Chromatography (TLC) Crude->TLC Decision Purification Method Selection TLC->Decision Chromatography Protocol 1: Flash Column Chromatography Decision->Chromatography  Complex Mixture  or Oily Product Recrystallization Protocol 2: Recrystallization (If solid & applicable) Decision->Recrystallization High-Yield Solid   Fractions Collect & Combine Pure Fractions Chromatography->Fractions PurifiedProduct Purified Product Recrystallization->PurifiedProduct SolventRemoval Solvent Removal (Rotary Evaporation) Fractions->SolventRemoval SolventRemoval->PurifiedProduct Validation Purity & Identity Validation PurifiedProduct->Validation HPLC HPLC (>95% Purity) Validation->HPLC NMR ¹H & ¹³C NMR (Structure) Validation->NMR MS Mass Spec (Molecular Wt.) Validation->MS Final High-Purity Compound (Ready for Use) HPLC->Final NMR->Final MS->Final

Caption: Overall workflow for purification and validation.

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Before committing to a large-scale purification, TLC is an indispensable tool for assessing the crude mixture and developing an appropriate mobile phase for column chromatography.

Objective: To find a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound, with good separation from all major impurities.

Procedure:

  • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or methanol).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a test eluent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

  • Visualize the separated spots using a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).

  • Adjust the eluent polarity to achieve the target Rƒ. Increasing the proportion of methanol will lower the Rƒ of all polar compounds.

  • Crucial Insight: For basic compounds like this compound, streaking or "tailing" on the silica plate is common. This is due to strong interactions between the basic nitrogen atoms and the acidic silica surface. To counteract this, add a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent system.[4] This addition neutralizes the acidic sites on the silica, resulting in sharper spots and significantly improved separation.

Detailed Protocol: Flash Column Chromatography

Flash column chromatography is the most versatile and widely used method for purifying this compound.[5] It separates molecules based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase.

Materials:

  • Silica Gel (230-400 mesh)

  • Crude this compound

  • Eluent (e.g., Dichloromethane/Methanol/Triethylamine)

  • Glass column, flasks, and test tubes

Step-by-Step Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar component of your eluent system (e.g., dichloromethane).

    • Pour the slurry into the column and use gentle air pressure to pack a uniform, crack-free bed. Ensure ~1 inch of sand is placed at the bottom and top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol).

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column. This technique prevents solvent-induced band broadening and improves resolution compared to liquid loading.

  • Elution and Fraction Collection:

    • Begin eluting the column with the pre-determined mobile phase. A typical system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) containing 0.5% triethylamine.

    • Maintain a constant flow rate using positive pressure.

    • Collect fractions of equal volume in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Spot every few fractions on a single TLC plate to track the elution profile.

    • Combine all fractions that show a single spot corresponding to the Rƒ of the desired product.

  • Product Isolation:

    • Transfer the combined pure fractions to a round-bottom flask.

    • Remove the eluent using a rotary evaporator. High vacuum may be required to remove residual triethylamine.

    • The result is the purified this compound, which may be an oil or a solid.

G start Crude Product dry_load Dry Load onto Silica Gel start->dry_load load_col Load Sample onto Packed Column dry_load->load_col pack_col Pack Column with Silica Slurry pack_col->load_col elute Elute with Gradient (e.g., DCM/MeOH + 0.5% TEA) load_col->elute collect Collect Fractions elute->collect tlc_fractions Monitor Fractions by TLC collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Rotary Evaporation of Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Flash Column Chromatography.

Post-Purification Quality Control

After purification, the identity and purity of the final compound must be unequivocally confirmed using a suite of analytical techniques.

Parameter Technique Purpose Typical Conditions & Expected Results
Purity Reverse-Phase HPLCQuantify purity as a percentage of the main peak area.Column: C18 (e.g., 250 x 4.6 mm, 5 µm).Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA or Formic Acid.Detection: UV at ~254 nm.Result: Purity ≥ 95%.[6][7]
Identity (Structure) ¹H NMR SpectroscopyConfirm the molecular structure by analyzing proton signals.Solvent: CDCl₃ or DMSO-d₆.Expected Signals: Aromatic protons on the pyridine ring, piperidine ring protons, a multiplet for the CH-OH proton, and a doublet for the CH₂-OH protons.[8][9]
Identity (Carbon Skeleton) ¹³C NMR SpectroscopyConfirm the number and type of carbon atoms in the molecule.Solvent: CDCl₃ or DMSO-d₆.Expected Signals: Distinct signals for pyridine, piperidine, and hydroxymethyl carbons.[10]
Identity (Molecular Weight) Mass Spectrometry (MS)Confirm the molecular weight of the compound.Technique: Electrospray Ionization (ESI).Formula: C₁₁H₁₆N₂O.Monoisotopic Mass: 192.13 Da.Expected Ion: [M+H]⁺ at m/z 193.13.[11]

Conclusion

The successful purification of this compound is critical for its application in research and drug development. The protocol outlined here, centered on a carefully optimized flash column chromatography procedure with a basic modifier, provides a reliable method for obtaining this compound in high purity. Rigorous post-purification analysis using HPLC, NMR, and MS is mandatory to validate the final product, ensuring the integrity and reproducibility of subsequent scientific investigations.

References

  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine. CN101602748B.
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  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space. RSC Medicinal Chemistry. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

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  • NIH. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]

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  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

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Application Note: A High-Throughput Screening Strategy for Characterizing the Novel Compound (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a comprehensive, multi-tiered high-throughput screening (HTS) strategy for the characterization of (1-(Pyridin-3-yl)piperidin-4-yl)methanol, a novel chemical entity (NCE). The molecular architecture, featuring both a pyridine and a piperidine moiety, represents a privileged scaffold in medicinal chemistry, suggesting a high potential for biological activity. This guide provides a robust framework for researchers in drug discovery to systematically elucidate the compound's biological targets and mechanism of action. We present detailed, field-proven protocols for primary screening against the G-protein coupled receptor (GPCR) family, followed by orthogonal hit confirmation using fluorescence polarization and subsequent hit validation. The causality behind experimental choices, self-validating systems, and data-driven decision-making are emphasized throughout to ensure scientific integrity and efficiency in the hit-to-lead process.

Introduction: Rationale for Screening this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[1][2] The subject of this application note, this compound, is an NCE whose structure merits investigation. The piperidine ring is a frequent component of bioactive compounds, particularly those targeting the central nervous system (CNS).[3] The addition of a pyridine ring introduces hydrogen bond acceptors and aromatic features that can facilitate interactions with a wide range of protein targets.

Given the novelty of this compound, a structured screening approach is essential.[4] This guide proposes a screening cascade designed to first broadly identify activity against a high-value target class (GPCRs), then rigorously confirm and characterize that activity. GPCRs are selected as the initial target class due to their immense therapeutic importance and the prevalence of nitrogen-containing heterocyclic scaffolds among known GPCR modulators.[5][6]

Pre-Screening Compound Management: Ensuring Data Integrity

The quality of HTS data is fundamentally dependent on the integrity and handling of the test compound. Before commencing large-scale screening, it is imperative to establish the compound's physicochemical properties and prepare high-quality, assay-ready plates.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₁₆N₂OCalculated
Molecular Weight 192.26 g/mol Calculated
IUPAC Name This compound-
Purity >95% (Recommended)Vendor CoA
Solubility To be determinedExperimental
Protocol 1: Compound Solubility and Stock Preparation

Causality: Dimethyl sulfoxide (DMSO) is the standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers. Determining the maximum solubility is critical to prevent compound precipitation in assays, a common source of false positives.

  • Solubility Assessment:

    • Prepare serial dilutions of this compound in 100% DMSO, ranging from 1 mM to 50 mM.

    • Visually inspect for precipitation after 2 hours at room temperature.

    • Determine the highest concentration that remains fully dissolved. This will inform the concentration of the master stock.

  • Master Stock Preparation:

    • Based on the solubility assessment, accurately weigh the compound and dissolve it in 100% DMSO to create a master stock solution (e.g., 10 mM).

    • Use a calibrated balance and positive displacement pipettes for accuracy.

    • Aliquot the master stock into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C in a desiccated environment.

  • Assay-Ready Plate Generation:

    • From the master stock, create intermediate plates, typically at 100x the final desired assay concentration.

    • Use acoustic dispensing technology or automated liquid handlers to transfer precise nanoliter volumes of the compound from the intermediate plate to the final 384- or 1536-well assay plates. This miniaturization conserves valuable compound.[7]

Primary Screening: A Cell-Based GPCR Functional Assay

The primary screen is designed for massive scale to identify initial signs of biological activity. We will employ a cell-based reporter assay, which provides a functional readout of receptor activation or inhibition.

Assay Rationale: The Tango GPCR assay technology is a robust method that decouples the reporter signal from native second messenger pathways (e.g., Ca²⁺ or cAMP), redirecting it through β-arrestin recruitment. This creates a versatile platform applicable to a wide range of GPCRs, irrespective of their G-protein coupling subtype (Gq, Gs, Gi).[8] This approach provides a holistic view of the cellular response upon GPCR activation.[6]

GPCR_Signaling_Pathway cluster_ligand cluster_cell Engineered Host Cell Compound This compound GPCR Target GPCR (fused to transcription factor) Compound->GPCR Binds Arrestin β-Arrestin (fused to protease) GPCR->Arrestin Recruits Reporter Reporter Gene (e.g., Luciferase) GPCR->Reporter TF Translocates to Nucleus Arrestin->GPCR Cleaves TF Signal Light Output Reporter->Signal Drives Expression HTS_Workflow cluster_prep cluster_screen cluster_validate cluster_final Compound Compound Management (Solubility, Plating) AssayDev Assay Development (Z' > 0.5) Compound->AssayDev PrimaryHTS Primary Screen (10 µM Single-Point) AssayDev->PrimaryHTS HitPick Hit Identification (Activity > 3σ) PrimaryHTS->HitPick Confirm Hit Confirmation (Dose-Response IC₅₀/EC₅₀) HitPick->Confirm Orthogonal Orthogonal Assay (FP) (Confirms Direct Binding) Confirm->Orthogonal Counterscreen Counterscreens (Rule out artifacts) Orthogonal->Counterscreen ValidatedHit Validated Hit Counterscreen->ValidatedHit

Caption: A comprehensive HTS cascade for NCE characterization.

Hit Triage and Validation:

  • Promiscuity: Hits should be checked against historical screening data to flag "frequent hitters" that are active across numerous unrelated assays. [9]* Assay Interference: Compounds can be tested in null-receptor cell lines or in the absence of the target protein to identify non-specific activity or direct interference with the detection technology (e.g., luciferase inhibition, autofluorescence).

  • Structure-Activity Relationship (SAR): If analogs of the hit compound are available, testing them can provide early evidence of a specific SAR, increasing confidence that the observed activity is not due to an artifact.

Conclusion

This application note provides a validated roadmap for the high-throughput screening of the novel compound this compound. By initiating a broad, functional screen against the therapeutically relevant GPCR target class and employing a rigorous hit confirmation strategy with an orthogonal, biochemical binding assay, researchers can efficiently and confidently identify true biological activity. This structured, data-driven workflow minimizes the risk of pursuing false positives and provides a solid foundation for subsequent hit-to-lead optimization campaigns. The principles and protocols described herein are adaptable and serve as a best-practice guide for the characterization of any novel chemical entity in a drug discovery program.

References

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  • Matrix Fine Chemicals. (PYRIDIN-3-YL)METHANOL. [Link]

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  • Macarron, R., et al. (2011). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • National Center for Biotechnology Information. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. [Link]

  • BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • Sittampalam, G. S., et al. (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. [Link]

  • Dahlin, J.L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • National Center for Biotechnology Information. (2015). Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2020). Recent progress in assays for GPCR drug discovery. Physiological Reviews. [Link]

  • National Center for Biotechnology Information. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

  • National Center for Biotechnology Information. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2012). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PubMed Central. [Link]

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Sources

Application Notes & Protocols: A Guide to Assay Development for Characterizing (1-(Pyridin-3-yl)piperidin-4-yl)methanol as a Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-(Pyridin-3-yl)piperidin-4-yl)methanol is a novel heterocyclic compound featuring a pyridine-piperidine scaffold. Such structural motifs are prevalent in neuropharmacology and are recognized as privileged structures in medicinal chemistry.[1][2] This application note posits this compound as a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH) and provides a comprehensive, field-proven guide to developing and executing the necessary biochemical and cell-based assays to validate its mechanism of action and determine its potency.

FAAH is a key therapeutic target for a range of pathologies, including pain, anxiety, and inflammatory disorders.[3][4] The protocols herein are designed not merely as a sequence of steps but as a logical, self-validating workflow, guiding the researcher from initial high-throughput screening to detailed mechanistic characterization.

Target Profile: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid system.[5][6] It is responsible for the catabolism of a family of endogenous bioactive lipids, most notably the endocannabinoid anandamide (AEA) and the sleep-inducing lipid oleamide.[3] By hydrolyzing these signaling lipids, FAAH attenuates their effects on cannabinoid receptors (CB1 and CB2) and other cellular targets.

Inhibition of FAAH elevates the endogenous levels of anandamide and other fatty acid amides, thereby potentiating their analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.[7] This makes FAAH an exceptionally compelling therapeutic target.[8][9]

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the central role of FAAH in the endocannabinoid signaling pathway and the therapeutic consequence of its inhibition.

Caption: FAAH inhibition increases anandamide levels, enhancing CB1 receptor signaling.

Biochemical Assay: High-Throughput Fluorescence-Based FAAH Inhibition

Expertise & Causality: This primary assay is the cornerstone for identifying and quantifying FAAH inhibition. We utilize a fluorogenic substrate that becomes fluorescent upon cleavage by FAAH. An inhibitor will prevent this cleavage, resulting in a decrease in the fluorescent signal. This method is highly sensitive, reproducible, and amenable to high-throughput screening (HTS).[3] Commercially available kits provide a robust starting point for this assay.

Protocol 1: Fluorometric FAAH Activity Assay

Materials:

  • Recombinant Human FAAH (enzyme source)

  • FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • FAAH Fluorogenic Substrate (e.g., Arachidonyl 7-amino, 4-methyl coumarin amide - AAMCA)[3]

  • This compound (Test Compound)

  • URB597 or other known FAAH inhibitor (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control inhibitor in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM down to 100 nM).

    • Further dilute these stocks into FAAH Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the well should not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Assay Plate Setup:

    • Design the plate map to include wells for:

      • 100% Activity Control (Vehicle): Enzyme + Substrate + DMSO.

      • 0% Activity Control (Max Inhibition): Enzyme + Substrate + Positive Control Inhibitor (at a saturating concentration, e.g., 10 µM URB597).

      • Test Compound Wells: Enzyme + Substrate + Test Compound (at various concentrations).

      • Substrate Blank: Substrate + Assay Buffer (no enzyme) to measure background fluorescence.

  • Reaction Initiation and Incubation:

    • Add 50 µL of FAAH Assay Buffer to all wells.

    • Add 1 µL of the appropriate compound dilution (or DMSO for controls) to the designated wells.

    • Add 25 µL of diluted recombinant human FAAH enzyme solution to all wells except the Substrate Blank.

    • Pre-incubate the plate for 15 minutes at 37°C. This allows the compound to bind to the enzyme before the substrate is introduced, which is critical for identifying time-dependent inhibitors.[8]

  • Substrate Addition and Signal Detection:

    • Prepare the FAAH substrate solution in FAAH Assay Buffer (final concentration e.g., 10-20 µM).

    • To initiate the reaction, add 25 µL of the substrate solution to all wells.

    • Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence intensity kinetically over 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then read the fluorescence.

Data Analysis and Interpretation:

  • Correct for Background: Subtract the average fluorescence signal from the Substrate Blank wells from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(Signal_Test_Compound - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity)])

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce FAAH activity by 50%.

ParameterThis compoundURB597 (Control)
IC50 (nM) Hypothetical Value: 85 nMExpected Value: 5-50 nM
Hill Slope Hypothetical Value: 1.1Expected Value: ~1.0
Max Inhibition (%) Hypothetical Value: 98%Expected Value: >95%

Biophysical Assay: Thermal Shift Assay (TSA) for Target Engagement

Trustworthiness & Logic: While the fluorescence assay demonstrates inhibition of enzyme activity, it does not unequivocally prove direct binding. A Thermal Shift Assay (or Differential Scanning Fluorimetry - DSF) provides this crucial validation. The principle is that the binding of a ligand (our test compound) to a protein (FAAH) typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[10]

Protocol 2: FAAH Thermal Shift Assay

Materials:

  • Purified Recombinant Human FAAH

  • SYPRO Orange dye (or equivalent)

  • HEPES buffer (pH 7.5)

  • Test Compound and Controls (as above)

  • Real-Time PCR (qPCR) instrument capable of performing a melt curve

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dilute the FAAH protein to a final concentration of 2 µM in HEPES buffer.

    • Dilute SYPRO Orange dye according to the manufacturer's instructions (e.g., 5X final concentration).

    • Prepare test compound dilutions in DMSO, then further dilute in HEPES buffer.

  • Reaction Setup:

    • In a 96-well PCR plate, combine the FAAH protein solution, SYPRO Orange dye, and either the test compound or DMSO (vehicle control). The final volume is typically 20-25 µL.

  • Melt Curve Analysis:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the qPCR instrument.

    • Set up a melt curve protocol: heat the plate from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute, acquiring fluorescence data at each interval.

Data Analysis and Interpretation:

The melting temperature (Tm) is the point at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. A positive result is a significant shift in the melting temperature (ΔTm) in the presence of the compound compared to the DMSO control.

ConditionMelting Temp (Tm)ΔTm (Tm_Compound - Tm_DMSO)Interpretation
FAAH + DMSOHypothetical Value: 52.3°CN/ABaseline Stability
FAAH + CompoundHypothetical Value: 56.8°C+4.5°C Direct Binding & Stabilization

Cell-Based Assay: Validating FAAH Inhibition in a Biological System

Expertise & Causality: Demonstrating activity in a cellular environment is a critical step to bridge the gap between biochemical potency and potential physiological effect. This assay measures the ability of the test compound to inhibit FAAH within intact or recently lysed cells, accounting for factors like cell permeability and stability.[11] We will use cells overexpressing human FAAH to ensure a robust and specific signal.

Protocol 3: Intact Cell FAAH Activity Assay

Materials:

  • COS-7 or HEK293 cells transiently transfected with a human FAAH expression vector.

  • Cell culture medium (DMEM), FBS, antibiotics.

  • PBS (Phosphate-Buffered Saline).

  • Cell Lysis Buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 125 mM NaCl).

  • Reagents from Protocol 1 (Substrate, Controls, etc.).

Workflow for Cell-Based FAAH Assay

Cell_Assay_Workflow A 1. Culture & Transfect COS-7 cells with hFAAH B 2. Harvest & Resuspend cells in PBS A->B C 3. Treat Cells with Test Compound or DMSO B->C D 4. Incubate (e.g., 30 min @ 37°C) C->D E 5. Lyse Cells (Sonication or Lysis Buffer) D->E F 6. Centrifuge to Isolate Membrane Fraction/Lysate E->F G 7. Perform Fluorometric Assay on Lysate (Protocol 1) F->G H 8. Analyze Data & Determine Cellular IC50 G->H

Caption: Workflow for determining FAAH inhibition in a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture COS-7 cells to ~80% confluency. Transfect them with a plasmid encoding myc-tagged human FAAH using a standard lipid-based transfection reagent. Allow 24-48 hours for protein expression.

  • Compound Treatment: Harvest the transfected cells and resuspend them in PBS. Aliquot the cell suspension into tubes. Add the test compound at various concentrations (and controls) and incubate at 37°C for 30 minutes to allow for cell penetration and target engagement.

  • Cell Lysis: Pellet the cells by centrifugation. Resuspend the pellets in ice-cold Lysis Buffer and lyse the cells by sonication or by using a dounce homogenizer.[11]

  • Isolate Enzyme Source: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the cell membranes, where FAAH is located. Resuspend the membrane pellet in FAAH Assay Buffer.[11]

  • Measure FAAH Activity: Use the resuspended membrane fraction as the enzyme source and proceed with the fluorometric assay as described in Protocol 1 , starting from Step 4 (Substrate Addition).

  • Determine Cellular IC50: Calculate the percent inhibition for each compound concentration relative to the DMSO-treated cells and determine the cellular IC50 value by fitting the data to a 4PL curve. A significant shift between the biochemical and cellular IC50 may indicate issues with cell permeability or metabolic instability.

Conclusion

This application note provides a validated, multi-tiered strategy for the comprehensive characterization of this compound as a novel FAAH inhibitor. By progressing from a high-throughput biochemical screen to a biophysical target engagement assay and finally to a cell-based activity assay, researchers can build a robust data package to confidently establish the compound's mechanism of action and potency. This logical workflow ensures scientific integrity and provides the foundational data necessary for advancing a promising compound through the drug discovery pipeline.

References

  • Palandoken H, et al. (2007). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. Journal of Biomolecular Screening. [Link]

  • Zou Y, et al. (2020). Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. Analytical Chemistry. [Link]

  • Ghafouri N, et al. (2004). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Analytical Biochemistry. [Link]

  • Maccarrone M, et al. (2002). The fatty acid amide hydrolase (FAAH). Prostaglandins & Other Lipid Mediators. [Link]

  • Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]

  • Sipe JC, et al. (2002). Reduced cellular expression and activity of the P129T mutant of human fatty acid amide hydrolase: evidence for a link between defects in the endocannabinoid system and problem drug use. Human Molecular Genetics. [Link]

  • Caprioglio D, et al. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules. [Link]

  • Bisogno T, et al. (2001). Assay of FAAH activity. Methods in Molecular Biology. [Link]

  • Wikipedia contributors. (2023). Thermal shift assay. Wikipedia. [Link]

  • Creative BioMart. FAAH Inhibitor Screening Assay Kit. Creative BioMart. [Link]

  • Ahn K, et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews. [Link]

  • Keith JM, et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. CNS & Neurological Disorders - Drug Targets. [Link]

  • Iannone LF, et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences. [Link]

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  • Sunway Pharm Ltd. This compound. Sunway Pharm Ltd. [Link]

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Analytical methods for quantification of (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Quantification of (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperidine methanol scaffold. This molecule serves as a crucial building block in the synthesis of various pharmacologically active agents. Its structural motif is found in compounds targeting a range of biological pathways, making it a key intermediate in drug discovery and development. Accurate and precise quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, and for the quality control of active pharmaceutical ingredients (APIs) where it may be present as a synthetic precursor.

This application note provides a comprehensive guide to the analytical quantification of this compound. Given the absence of a standardized pharmacopeial method for this specific intermediate, this document outlines a proposed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection. Additionally, a more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is detailed for trace-level analysis. The methodologies are designed based on the physicochemical properties of the analyte and established principles of analytical chemistry, ensuring they are scientifically sound and readily adaptable for validation in a research or quality control setting.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueImplication for Analysis
Molecular Formula C11H16N2O---
Molecular Weight 192.26 g/mol Essential for mass spectrometry and preparation of standard solutions.
Structure Pyridine and Piperidine ringsThe presence of nitrogen atoms allows for potential analysis by nitrogen-specific detectors, though less common. The aromatic pyridine ring will exhibit UV absorbance.
pKa (Predicted) ~9.5 (Piperidine N), ~5.2 (Pyridine N)The basic nature of the nitrogens dictates that a buffered mobile phase in the acidic pH range will ensure the analyte is in its protonated, more polar form, leading to better peak shape in RP-HPLC.
LogP (Predicted) ~0.8Indicates moderate polarity, making it well-suited for reversed-phase chromatography.

Proposed Analytical Method 1: RP-HPLC with UV Detection

This method is suitable for routine quantification, such as purity assessments and in-process control where concentration levels are relatively high.

Principle

Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being moderately polar, will have a reasonable retention time on a C18 column. By using an acidic mobile phase, the basic nitrogen atoms in the pyridine and piperidine rings will be protonated, minimizing peak tailing and improving chromatographic resolution. The pyridine ring contains a chromophore that allows for detection by UV spectrophotometry.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

  • Formic acid (or trifluoroacetic acid).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for moderately polar compounds.
Mobile Phase Gradient elution with Mobile Phase A and BA gradient is often necessary to ensure elution of the main peak with good shape while also cleaning the column of any more hydrophobic impurities.
Gradient Program 0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B; 12-12.1 min: 95% to 5% B; 12.1-15 min: 5% BA typical gradient to elute the compound and wash the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be adjusted based on sensitivity needs.
UV Detection 260 nmThe pyridine ring is expected to have a strong absorbance around this wavelength. A full UV scan of the standard should be performed to determine the optimal wavelength.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Stock (1 mg/mL) prep_cal Prepare Calibration Curve Standards (1-100 µg/mL) prep_standard->prep_cal injection Inject Standards & Samples prep_cal->injection prep_sample Prepare Unknown Sample prep_sample->injection hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->injection detection UV Detection at 260 nm injection->detection calibration Generate Calibration Curve (Peak Area vs. Concentration) detection->calibration quantification Quantify Unknown Sample Concentration calibration->quantification

Caption: Workflow for RP-HPLC-UV quantification.

Proposed Analytical Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower limits of detection, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice.

Principle

Liquid chromatography separates the analyte from the sample matrix, after which it is ionized and detected by a mass spectrometer. By using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, both the parent ion and a specific fragment ion are monitored. This provides a high degree of selectivity and sensitivity, significantly reducing matrix interference. Due to the basic nature of the analyte, electrospray ionization (ESI) in positive mode is ideal.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • UPLC/HPLC system.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size for faster analysis).

  • All materials listed for the HPLC method.

  • An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., this compound-d4). If not available, a structurally similar compound with different mass can be used.

2. Preparation of Solutions:

  • Mobile Phases: As described for the HPLC method.

  • Standard and Sample Preparation: Prepare as for the HPLC method, but at lower concentrations (e.g., in the ng/mL range). Spike all standards and samples with a fixed concentration of the internal standard.

3. LC-MS/MS Conditions:

ParameterConditionRationale
Column UPLC C18, 2.1 x 50 mm, 1.8 µmSmaller particle size and column dimensions are suitable for the lower flow rates used with MS and provide faster, more efficient separations.
Mobile Phase Gradient elution similar to HPLC method, but with a lower flow rate.A faster gradient may be possible due to the increased peak capacity of UPLC.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, compatible with ESI.
Column Temperature 40 °CHigher temperature lowers viscosity and can improve peak shape.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe basic nitrogens will readily accept a proton to form [M+H]+ ions.
Precursor Ion ([M+H]+) m/z 193.1Calculated for C11H17N2O+. This should be confirmed by direct infusion of the standard.
Product Ions To be determined by infusing the standard and performing a product ion scan on the precursor m/z 193.1. Likely fragments would result from the loss of water (m/z 175.1) or cleavage of the piperidine ring.The most intense and stable fragment ion should be chosen for quantification.
MRM Transitions Analyte: 193.1 -> [Most intense fragment]; IS: [Precursor of IS] -> [Fragment of IS]This ensures highly selective detection.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the standards.

  • Use linear regression to determine the concentration of the analyte in unknown samples. The use of an internal standard corrects for variations in injection volume and matrix effects.

Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep_standard Prepare Calibration Standards prep_is Add Internal Standard (IS) to all samples and standards prep_standard->prep_is lc_separation UPLC Separation (C18 Column) prep_is->lc_separation prep_sample Prepare Unknown Sample prep_sample->prep_is ms_detection MS/MS Detection (ESI+) MRM Mode lc_separation->ms_detection peak_integration Integrate Peak Areas (Analyte and IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Generate Calibration Curve (Ratio vs. Concentration) ratio_calc->calibration quantification Quantify Unknown Sample calibration->quantification

Caption: Workflow for high-sensitivity LC-MS/MS quantification.

Method Validation Considerations

For use in a regulated environment, any analytical method must be validated according to ICH guidelines (Q2(R1)). Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides two robust and scientifically-grounded methods for the quantification of this compound. The RP-HPLC-UV method is well-suited for routine analysis in a quality control setting, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Both proposed methods are based on established analytical principles and provide a solid foundation for full method validation in accordance with regulatory expectations.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • PubChem. 1-(3-Pyridyl)-4-piperidinemethanol. National Center for Biotechnology Information. [Link]

HPLC method for (1-(Pyridin-3-yl)piperidin-4-yl)methanol analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of (1-(Pyridin-3-yl)piperidin-4-yl)methanol using a Validated Reversed-Phase HPLC Method

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, featuring both a pyridine and a piperidine moiety, is a key building block in pharmaceutical synthesis. The accurate determination of its purity and concentration is critical for quality control in drug development and manufacturing. The developed method utilizes a C18 stationary phase with a phosphate-buffered mobile phase at a controlled acidic pH to ensure optimal peak shape and resolution. Detection is performed using UV spectrophotometry. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for its intended purpose in a regulated environment.[1][2][3][4]

Introduction and Chromatographic Challenges

This compound is a polar, basic compound containing two nitrogen atoms with different basicities: the pyridine nitrogen (pKa ≈ 5.2) and the piperidine nitrogen (pKa ≈ 11). This dual basicity presents a significant chromatographic challenge. In reversed-phase HPLC, basic compounds can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing), variable retention times, and overall poor reproducibility.[5]

The primary goal of this method is to control the ionization state of the analyte to achieve a single, stable ionic form that interacts predictably with the stationary phase. By maintaining the mobile phase at a low pH (e.g., pH 2.5-3.5), both nitrogen atoms are fully protonated. This approach offers two key advantages:

  • Analyte Consistency: The analyte exists predominantly as a single, dicationic species, preventing peak splitting or broadening due to multiple ionization states.

  • Silanol Suppression: The acidic mobile phase protonates the residual silanol groups (Si-OH) on the column packing, converting them to a neutral form and minimizing undesirable ionic interactions with the positively charged analyte.[5]

This application note provides a detailed protocol for analysis and a comprehensive summary of its validation, establishing it as a reliable quality control tool.

Method Development Strategy

The development of a robust analytical procedure follows a logical progression, beginning with the analyte's properties and culminating in a validated method fit for purpose. The key decisions in this process are outlined below.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Key Mobile Phase Parameters cluster_3 Phase 3: Finalization ATP Define Analytical Target Profile (ATP) Analyte Characterize Analyte (Polar, Dibasic, UV Active) ATP->Analyte Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Column Column Screening (Start with C18) Mode->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Organic Organic Modifier (Acetonitrile) pH pH Control (pH ~3.0) Buffer Buffer Selection (Phosphate) Detector Detector Settings (UV @ 260 nm) MobilePhase->Detector Finalize Finalize Method & Define SST Detector->Finalize Validation Perform Full Method Validation (ICH Q2) Finalize->Validation

Caption: Logical workflow for HPLC method development.

  • Chromatographic Mode: Reversed-phase (RP) HPLC is the chosen mode due to its versatility and suitability for moderately polar compounds.

  • Stationary Phase: A conventional C18 column is selected as the primary column. Its hydrophobic nature provides adequate retention for the analyte when paired with a highly aqueous mobile phase.

  • Mobile Phase:

    • Organic Solvent: Acetonitrile is chosen over methanol as it typically provides better peak shape for basic compounds and has a lower UV cutoff.[5]

    • Aqueous Phase & pH Control: A phosphate buffer at pH 3.0 is used. This pH is well below the pKa of the pyridine nitrogen and far below that of the piperidine nitrogen, ensuring full protonation. Phosphate is a common and robust buffer for HPLC in this pH range.[6]

  • Detection: The pyridine ring in the analyte contains a strong chromophore, making UV detection ideal. A wavelength of 260 nm is selected, corresponding to a common absorbance maximum for pyridine-containing compounds, ensuring high sensitivity.[7][8]

Detailed Application Protocol

This section provides the complete, step-by-step protocol for the analysis.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (ACS Grade)

    • Phosphoric Acid (H₃PO₄) (ACS Grade)

    • Water (HPLC Grade or Milli-Q)

  • This compound Reference Standard: Of known purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh an appropriate amount of the sample material into a volumetric flask to achieve a final nominal concentration of 0.1 mg/mL after dissolving and diluting with the diluent.

Chromatographic Conditions
ParameterSetting
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 90% A / 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 10 minutes
System Suitability Testing (SST)

Before initiating any sample analysis, the system's performance must be verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Method Validation Summary

The analytical method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][4][9]

Specificity

Specificity was demonstrated by injecting the diluent (blank) and a placebo solution. No interfering peaks were observed at the retention time of the this compound peak. The analyte peak was also assessed for purity using a diode array detector and was found to be spectrally homogeneous.

Linearity and Range

Linearity was assessed by preparing a series of solutions from the reference standard over the concentration range of 0.01 mg/mL to 0.15 mg/mL (10% to 150% of the working concentration).

ParameterResult
Range 0.01 - 0.15 mg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Negligible (close to zero)
Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)RSD (%)
80% (0.08 mg/mL)99.5%0.8%
100% (0.10 mg/mL)100.3%0.6%
120% (0.12 mg/mL)100.8%0.7%
Precision
  • Repeatability (Intra-day Precision): Six separate sample preparations at 100% of the target concentration were analyzed on the same day by the same analyst. The RSD of the results was ≤ 1.0%.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system. The RSD between the two data sets was ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.003 mg/mL

  • LOQ: 0.01 mg/mL

Robustness

The method's robustness was evaluated by making small, deliberate variations in key parameters. The system suitability criteria were met under all tested conditions, demonstrating the method's reliability.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase pH: ± 0.1 (pH 2.9 and 3.1)

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling A Prepare Mobile Phase & Diluent D HPLC System Setup & Equilibration A->D B Prepare Standard Solutions E Perform System Suitability Test (SST) B->E C Prepare Sample Solutions F Analyze Samples C->F D->E System Ready E->F SST Passed G Integrate Peaks & Process Data F->G H Calculate Results & Generate Report G->H

Caption: Standard operating procedure workflow.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The strategic control of mobile phase pH effectively mitigates the common chromatographic issues associated with basic analytes, resulting in excellent peak shape and reproducible results. This validated method is fit for its intended purpose and can be confidently implemented in quality control laboratories for routine analysis.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy.
  • International Council for Harmonis
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • SIELC Technologies. Pyridine.
  • Sigma-Aldrich. Developing HPLC Methods.
  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • Defense Technical Information Center. (1980).
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development.

Sources

Introduction: The Strategic Value of (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic derivatization of (1-(Pyridin-3-yl)piperidin-4-yl)methanol, transforming a core scaffold into versatile probes for advanced biological assays. This document provides the scientific rationale, detailed chemical protocols, and direct applications for researchers in pharmacology and drug discovery.

The this compound scaffold is a significant building block in medicinal chemistry. Its structure, featuring both a pyridine and a piperidine ring, is a common motif in pharmacologically active agents designed to interact with a range of biological targets.[1][2] The inherent properties of this scaffold, such as its potential for hydrogen bonding and its three-dimensional architecture, make it an attractive starting point for fragment-based drug discovery.[3] However, to unlock its full potential in biological research—to identify its binding partners, quantify interactions, or visualize its cellular localization—the parent molecule must be chemically modified. This process, known as derivatization, equips the core scaffold with functional "handles" or reporter tags suitable for various bioassays.

This application note details validated protocols for the derivatization of this compound at its primary alcohol, a readily accessible and chemically versatile functional group. We present three strategic modifications:

  • Fluorescent Labeling: To enable visualization in cellular imaging and for use in fluorescence-based binding assays.

  • Biotinylation: To facilitate affinity-based purification, pull-down assays, and immobilization on streptavidin-coated surfaces.[4][5]

  • Covalent Immobilization Handle: To create a derivative suitable for direct attachment to biosensor surfaces, such as those used in Surface Plasmon Resonance (SPR).[6]

Guiding Rationale: Why Derivatize at the Methanol Moiety?

The this compound molecule offers several potential sites for chemical modification, including the pyridine nitrogen, the piperidine nitrogen, and the primary alcohol of the methanol group. Our focus on the primary alcohol (-CH₂OH) is a deliberate strategic choice for several reasons:

  • Chemical Accessibility: Primary alcohols are highly reactive and participate in a wide range of reliable chemical transformations, such as esterifications, etherifications, and oxidations, providing a versatile anchor point for various tags.

  • Preservation of the Core Pharmacophore: The pyridine and piperidine rings are often critical for biological activity, engaging in key interactions with a protein target.[7][8] Modifying these rings directly could disrupt or abolish this activity. By extending the molecule from the less sterically hindered and often solvent-exposed methanol group, we minimize interference with the core binding motif.

  • Linker Integration: The alcohol provides a natural point for introducing a spacer arm or linker between the core scaffold and the functional tag. This physical separation is crucial to ensure that a bulky tag (like a fluorophore or biotin) does not sterically hinder the interaction of the parent molecule with its biological target.[4]

Derivatization Strategies and Protocols

The following section provides detailed, step-by-step protocols for synthesizing three distinct classes of derivatives from the parent compound. Each protocol is designed to be self-validating, with clear endpoints and characterization steps.

Workflow Overview

The overall strategy involves branching from the central this compound molecule to create probes for distinct downstream applications.

G cluster_0 Core Compound cluster_1 Derivatization Pathways cluster_2 Bioassay Applications Core This compound F_Deriv Fluorescent Derivative Core->F_Deriv Esterification w/ Fluorescent Acid B_Deriv Biotinylated Derivative Core->B_Deriv Esterification w/ Biotin-Linker-Acid I_Deriv Immobilization Handle Core->I_Deriv Reaction w/ Succinic Anhydride Imaging Cellular Imaging & Fluorescence Assays F_Deriv->Imaging PullDown Affinity Purification & Pull-Down Assays B_Deriv->PullDown SPR Surface Plasmon Resonance (SPR) I_Deriv->SPR

Caption: General workflow for derivatizing the core compound for bioassays.

Protocol 1: Synthesis of a Fluorescent Derivative via Esterification

This protocol describes the coupling of the core compound with 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) chloride, a common fluorophore, to yield a fluorescent probe. The Dansyl group is environmentally sensitive, making it useful for binding studies.[9]

Materials:

  • This compound

  • Dansyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. TEA acts as a base to quench the HCl generated during the reaction.

  • Fluorophore Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of Dansyl chloride (1.2 eq) in anhydrous DCM dropwise over 15 minutes. The reaction is performed at a low temperature to control reactivity and minimize side products.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in ethyl acetate) to isolate the pure Dansyl-derivatized product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a Biotinylated Derivative for Affinity Applications

This protocol attaches a biotin molecule via a flexible linker to the core compound. The resulting probe can be used for affinity capture of target proteins.[5][] We use a biotin derivative that already contains a linker and a terminal carboxylic acid, which is then coupled to our alcohol via esterification.

Materials:

  • This compound

  • Biotin-PEG4-Carboxylic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), Biotin-PEG4-Carboxylic Acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DMF. DMAP serves as a nucleophilic catalyst for the esterification.

  • Coupling Agent Addition: Cool the solution to 0 °C. Add DCC (1.2 eq) dissolved in a small amount of anhydrous DMF. DCC is a common coupling agent that activates the carboxylic acid for reaction with the alcohol.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form.

  • Work-up: Filter off the DCU precipitate and wash it with DMF. Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure biotinylated product.

  • Characterization: Confirm the structure and purity via ¹H NMR and HRMS.

Protocol 3: Synthesis of a Derivative for Covalent Immobilization

This protocol adds a terminal carboxylic acid group to the core molecule, making it suitable for standard amine coupling chemistry used to immobilize ligands on SPR sensor chips and affinity chromatography resins.[6][11]

Materials:

  • This compound

  • Succinic anhydride

  • Pyridine (as solvent and catalyst)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask.

  • Anhydride Addition: Add succinic anhydride (1.5 eq) in one portion. The pyridine acts as both the solvent and a basic catalyst to promote the ring-opening of the anhydride by the alcohol.

  • Reaction: Heat the mixture to 60 °C and stir for 6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Solvent Removal: Remove the pyridine under reduced pressure.

  • Acidification & Extraction: Dissolve the residue in water and acidify to pH 2-3 with 1 M HCl. This protonates the newly formed carboxylic acid and the pyridine nitrogen, making the product precipitate or extractable.

  • Isolation: If a solid precipitates, collect it by filtration. If not, extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The crude product can be further purified by recrystallization or silica gel chromatography if necessary.

  • Characterization: Confirm the final structure, which now includes a terminal carboxylic acid, by NMR and MS.

Application in Bioassays: From Probe to Data

The synthesized derivatives are now ready for use as tools in a variety of biological experiments.

Application 1: Surface Plasmon Resonance (SPR) Analysis

The carboxylated derivative from Protocol 3 is ideal for immobilization onto amine-functionalized sensor chips (e.g., CM5 chips) for SPR-based binding analysis.[12][13]

SPR_Principle cluster_0 SPR Sensor Chip Surface Surface Dextran Matrix (-COOH activated to NHS-ester) Ligand Immobilized Derivative (via Amine Coupling) Surface->Ligand Analyte Target Protein (Analyte) Flowing over surface Analyte->Ligand Complex Bound Complex (Causes RI Change) Complex->Ligand

Caption: Principle of an SPR experiment using the immobilized derivative.

Protocol for Immobilization and Analysis:

  • Surface Activation: Activate the carboxyl groups on the sensor chip surface by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • Ligand Immobilization: Inject the carboxylated derivative (from Protocol 3), typically at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), over the activated surface. The primary amine on the piperidine ring will couple to the NHS-ester on the surface.

  • Deactivation: Block any remaining active sites by injecting 1 M ethanolamine-HCl (pH 8.5).

  • Binding Analysis: Inject a series of concentrations of the target protein (analyte) over the surface and a reference flow cell.

  • Data Analysis: Monitor the change in refractive index (measured in Response Units, RU). Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (Kₑ).

Table 1: Example Quantitative Data from SPR Analysis

Analyte (Target Protein) Concentration Range (nM) kₐ (M⁻¹s⁻¹) kₑ (s⁻¹) Kₑ (nM)
Kinase X 10 - 1000 2.5 x 10⁵ 5.0 x 10⁻³ 20
Bromodomain Y 50 - 5000 1.1 x 10⁴ 8.0 x 10⁻³ 727

| Control Protein Z | up to 10000 | No Binding | No Binding | N/A |

Application 2: Biotin-Streptavidin-Based Pull-Down Assay

The biotinylated derivative from Protocol 2 can be used to isolate binding partners from complex biological mixtures like cell lysates.

Pull_Down cluster_0 1. Incubation cluster_1 2. Capture cluster_2 3. Elution & Analysis Probe Biotinylated Derivative Lysate Cell Lysate (Protein Mixture) Bead Streptavidin-Coated Magnetic Bead Lysate->Bead Add Beads to Capture Probe-Target Complex Analysis Elute & Analyze (e.g., Western Blot, Mass Spec) Bead->Analysis Wash & Elute Target Target Protein NonTarget Non-specific Proteins

Caption: Workflow for a pull-down assay using the biotinylated derivative.

Protocol for Pull-Down Assay:

  • Incubation: Incubate the biotinylated derivative (or a DMSO control) with a prepared cell lysate for 1-2 hours at 4 °C to allow binding to occur.

  • Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for another hour to capture the biotinylated probe and any bound proteins.

  • Washing: Pellet the magnetic beads using a magnet and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the eluted proteins by Western Blot using an antibody against a suspected target or by mass spectrometry for unbiased target identification.

Conclusion

The derivatization of this compound provides a powerful means to convert a simple chemical scaffold into a suite of sophisticated tools for biological research. By targeting the primary alcohol, the core structure essential for biological activity is preserved while enabling the attachment of fluorescent tags, affinity handles, and immobilization linkers. The protocols and applications detailed in this note offer researchers a validated and rational approach to probe the biological function of molecules based on this important heterocyclic core, thereby accelerating efforts in target validation and drug discovery.

References

Click to expand
  • Analyst (RSC Publishing). Detection of heterocyclic amine (PhIP) by fluorescently labelled cucurbit[13]uril. Available at: [Link]

  • Royal Society Publishing. Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines. Available at: [Link]

  • National Institutes of Health (NIH). Tips on ligand immobilization and kinetic study using surface plasmon resonance. Available at: [Link]

  • Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available at: [Link]

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  • Springer. Characterization of Small Molecule–Protein Interactions Using SPR Method. Available at: [Link]

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  • PLOS. Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. Available at: [Link]

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Application Notes & Protocols: (1-(Pyridin-3-yl)piperidin-4-yl)methanol as a Versatile Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide to the characterization and potential applications of (1-(Pyridin-3-yl)piperidin-4-yl)methanol. It is important to establish from the outset that this molecule is not a validated chemical probe with a known biological target. Instead, its value lies in its structural motifs—a pyridine ring linked to a piperidine core—which are prevalent in medicinally active compounds and its commercial availability as a potential building block for chemical biology tools, including Proteolysis Targeting Chimeras (PROTACs). This guide is structured to provide researchers with the conceptual framework and practical protocols to assess this molecule's potential as a scaffold for developing novel chemical probes. We will explore its physicochemical properties, outline a roadmap for target identification and validation, and provide detailed methodologies for its incorporation into more complex chemical biology tools.

Introduction: The Pyridinyl-Piperidine Scaffold in Chemical Biology

The confluence of a pyridine ring and a piperidine core creates a privileged structural motif in medicinal chemistry and chemical biology.[1][2][3] The piperidine ring offers a saturated, three-dimensional scaffold that can be functionalized to orient substituents in precise vectors, while the pyridine ring, an aromatic heterocycle, can participate in a range of non-covalent interactions, including hydrogen bonding and π-stacking.[1] This combination has been successfully employed in a multitude of approved drugs targeting a wide array of protein classes.

This compound presents an intriguing starting point for chemical probe development for several key reasons:

  • Dual Functionality: The pyridine nitrogen can act as a hydrogen bond acceptor, while the methanol hydroxyl group can serve as a hydrogen bond donor or a point for further chemical modification.

  • 3D Geometry: The non-planar piperidine ring allows for the exploration of complex binding pockets that are often inaccessible to flat, aromatic compounds.

  • Synthetic Tractability: The secondary amine of the piperidine and the hydroxyl group of the methanol offer straightforward handles for chemical derivatization.

Given its commercial classification as a "Protein Degrader Building Block," a primary application for this scaffold is in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The pyridinyl-piperidine scaffold can serve as a rigid and synthetically versatile linker component in PROTAC design.[4][5]

Physicochemical Characterization of this compound

Before embarking on biological studies, a thorough physicochemical characterization of the compound is essential. These properties will influence its behavior in biological assays and its potential for further development.

PropertyPredicted/Measured ValueSignificance in Chemical Probe Development
Molecular Weight 192.26 g/mol Within the range of fragment-like molecules, suggesting it is a good starting point for building more complex probes without exceeding molecular weight guidelines for drugs.
LogP (predicted) ~1.5 - 2.0Indicates moderate lipophilicity, suggesting a reasonable balance between aqueous solubility and cell membrane permeability.
Topological Polar Surface Area (TPSA) 45.9 ŲSuggests good potential for cell permeability and oral bioavailability.
Aqueous Solubility To be determinedCrucial for biological assays. Poor solubility can lead to compound precipitation and false-positive or -negative results.
Chemical Stability To be determinedThe compound should be stable under assay conditions (e.g., temperature, pH, presence of reducing agents) to ensure that the observed effects are due to the compound itself.
Protocol 2.1: Determination of Aqueous Solubility
  • Preparation of a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: Create a series of dilutions of the stock solution in phosphate-buffered saline (PBS) at pH 7.4, ranging from 1 µM to 1 mM.

  • Incubation: Incubate the solutions at room temperature for 2 hours.

  • Analysis: Analyze the solutions for precipitation by visual inspection and by measuring the absorbance at 600 nm. The highest concentration that remains clear is an estimate of the kinetic solubility. For thermodynamic solubility, the solutions should be shaken for 24 hours before analysis.

Protocol 2.2: Assessment of Chemical Stability
  • Incubation Conditions: Incubate a 10 µM solution of the compound in PBS (pH 7.4) and in cell culture medium (e.g., DMEM with 10% FBS) at 37°C.

  • Time Points: Take aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Analysis: Quench the reaction with an equal volume of acetonitrile. Analyze the samples by LC-MS to determine the percentage of the parent compound remaining at each time point.

A Roadmap for Validating this compound or its Derivatives as a Chemical Probe

The journey from a synthetically accessible molecule to a validated chemical probe is a rigorous process that requires a systematic approach to target identification, validation, and characterization of potency and selectivity.[6][7][8]

G cluster_0 Phase 1: Initial Screening & Target Hypothesis Generation cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Probe Characterization & Optimization A Phenotypic Screening (e.g., cell viability, reporter assays) D Target Deconvolution from Phenotypic Hits A->D B Affinity-based Proteomics (e.g., affinity chromatography, chemical proteomics) E Biochemical/Biophysical Binding Assays (e.g., SPR, ITC, CETSA) B->E C Computational Prediction (e.g., docking, pharmacophore modeling) C->E D->E F Genetic Validation (e.g., CRISPR-Cas9 knockout/knockdown) E->F G Potency Determination (IC50/EC50 in biochemical and cellular assays) F->G H Selectivity Profiling (e.g., kinome scan, CEREP panel) G->H I Structure-Activity Relationship (SAR) Studies H->I J Validated Chemical Probe H->J I->G Optimization Loop

Figure 1. A workflow for the validation of a novel chemical probe.

Protocol 3.1: Phenotypic Screening to Generate Target Hypotheses
  • Assay Selection: Choose a panel of cell lines relevant to a specific disease area (e.g., cancer, neurodegeneration). Utilize assays that measure a clear phenotypic endpoint, such as cell viability (e.g., CellTiter-Glo®), apoptosis (e.g., Caspase-Glo® 3/7), or the expression of a reporter gene.

  • Dose-Response Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 10 nM to 100 µM) for a defined period (e.g., 72 hours).

  • Data Analysis: Determine the half-maximal effective concentration (EC50) for any observed phenotype.

  • Target Deconvolution: For a confirmed phenotypic "hit," employ methods such as thermal proteome profiling (TPP) or affinity chromatography coupled with mass spectrometry to identify potential protein targets.

Protocol 3.2: Direct Target Engagement in Cells using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its target protein in a cellular environment.[6]

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Target engagement by the compound stabilizes the protein, making it more resistant to heat-induced denaturation and precipitation.

  • Analysis: Separate the soluble and precipitated protein fractions by centrifugation. Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Application as a Scaffold for PROTAC Synthesis

The primary utility of this compound may be as a rigid linker component in the synthesis of PROTACs. The hydroxyl group provides a convenient attachment point for a linker that connects to an E3 ligase ligand.

G cluster_0 Modular Synthesis of a PROTAC POI_ligand Target Protein Ligand Scaffold This compound (as part of the linker) POI_ligand->Scaffold PROTAC PROTAC Molecule Linker Linker Chain (e.g., PEG, alkyl) Scaffold->Linker E3_ligand E3 Ligase Ligand (e.g., pomalidomide, VHL-1) Linker->E3_ligand

Figure 2. Modular design of a PROTAC incorporating the pyridinyl-piperidine scaffold.

Protocol 4.1: General Synthesis of a PROTAC using this compound

This is a generalized protocol and will require optimization based on the specific target ligand and E3 ligase ligand.

  • Functionalization of the Scaffold:

    • Protect the secondary amine of the piperidine ring with a suitable protecting group (e.g., Boc).

    • Activate the hydroxyl group of the methanol for coupling (e.g., by converting it to a mesylate or tosylate).

  • Linker Attachment:

    • React the activated scaffold with one end of a bifunctional linker (e.g., a PEG linker with a terminal amine).

  • Attachment of the E3 Ligase Ligand:

    • Couple the other end of the linker to an E3 ligase ligand (e.g., pomalidomide) using standard amide bond formation chemistry (e.g., HATU, HOBt).

  • Deprotection and Coupling to the Target Ligand:

    • Remove the protecting group from the piperidine nitrogen.

    • Couple the deprotected piperidine to the target protein ligand via a suitable functional group (e.g., a carboxylic acid on the target ligand).

  • Purification and Characterization:

    • Purify the final PROTAC by preparative HPLC.

    • Characterize the compound by LC-MS and NMR to confirm its identity and purity.

Best Practices for Using Novel Chemical Probes

When using a newly developed chemical probe based on the this compound scaffold, it is crucial to follow best practices to ensure the generation of robust and reproducible data.[9][10][11][12][13]

  • Use an Inactive Control: Synthesize a close structural analog of the probe that does not bind to the target protein. This control is essential to distinguish on-target from off-target effects.

  • Orthogonal Probes: If possible, use a second, structurally distinct chemical probe for the same target to confirm that the observed phenotype is not due to an off-target effect of the primary probe's chemotype.

  • Concentration Matters: Use the lowest concentration of the probe that elicits the desired on-target effect to minimize the risk of off-target engagement.

  • Genetic Confirmation: Corroborate the findings from the chemical probe with genetic approaches like CRISPR-Cas9 or siRNA to provide an orthogonal line of evidence for the target's role in the observed phenotype.[9]

Conclusion

This compound is a molecule with significant potential as a starting point for the development of novel chemical probes. Its privileged pyridinyl-piperidine scaffold and synthetic tractability make it an attractive candidate for fragment-based drug discovery and for incorporation into more complex molecules like PROTACs. However, it is not a validated chemical probe in its own right. Researchers are strongly encouraged to undertake the rigorous characterization and validation studies outlined in this guide to unlock the full potential of this versatile chemical scaffold. By adhering to the principles of chemical biology and the best practices for probe development, the scientific community can leverage such building blocks to create powerful new tools for dissecting complex biological processes and validating novel therapeutic targets.

References

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Application Note & Protocols: In Vitro Characterization of (1-(Pyridin-3-yl)piperidin-4-yl)methanol (JNJ-42165279) as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a detailed guide for the in vitro experimental design and characterization of (1-(Pyridin-3-yl)piperidin-4-yl)methanol, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This compound is also known by its designation JNJ-42165279.[1] We will delve into the scientific rationale for investigating FAAH inhibition, present a robust, fluorescence-based protocol for determining inhibitory activity, and offer insights into data interpretation. The methodologies described herein are designed to ensure scientific rigor and reproducibility for researchers in pharmacology and drug discovery.

Introduction: The Significance of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of several endogenous lipid signaling molecules.[2][3] Its primary substrate is anandamide (N-arachidonoylethanolamine or AEA), an endocannabinoid that plays a crucial role in pain, mood, and inflammation.[2][3][4] FAAH terminates AEA signaling by hydrolyzing it into arachidonic acid and ethanolamine.[1] By inhibiting FAAH, the endogenous levels of anandamide and other bioactive fatty acid amides are elevated, which has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects in preclinical models.[3][5] This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders.[5][6]

This compound (JNJ-42165279) has been identified as a potent, selective, and covalent inhibitor of FAAH.[1][2] Understanding its in vitro characteristics is a critical first step in evaluating its therapeutic potential.

Core Principle: Measuring FAAH Inhibition

The most common and high-throughput compatible method for measuring FAAH activity in vitro is a fluorescence-based assay.[7] This assay utilizes a synthetic substrate that is non-fluorescent until it is hydrolyzed by FAAH, releasing a highly fluorescent product. A widely used substrate is Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA).[4][7] FAAH cleaves AAMCA, releasing 7-amino, 4-methylcoumarin (AMC), which can be detected fluorometrically.[7][8][9] The inhibitory potential of a compound like JNJ-42165279 is determined by its ability to reduce the rate of AMC production.

Below is a diagram illustrating the workflow for determining the in vitro inhibition of FAAH.

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate hFAAH with This compound or vehicle control Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human FAAH (hFAAH) solution Enzyme_Prep->Incubation Substrate_Prep Prepare AAMCA fluorogenic substrate Reaction_Start Initiate reaction by adding AAMCA substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measure fluorescence intensity over time (kinetic read) Reaction_Start->Measurement Rate_Calculation Calculate the rate of AMC production (slope) Measurement->Rate_Calculation Inhibition_Calculation Determine percent inhibition relative to vehicle control Rate_Calculation->Inhibition_Calculation IC50_Determination Plot percent inhibition vs. compound concentration and fit to a dose-response curve to determine IC50 Inhibition_Calculation->IC50_Determination

Caption: Workflow for FAAH Inhibition Assay.

Detailed Protocol: Fluorometric FAAH Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for determining the IC50 value of this compound.

Materials and Reagents
  • Test Compound: this compound (JNJ-42165279)

  • Enzyme: Recombinant human FAAH (hFAAH)

  • Substrate: Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA)

  • Positive Control: A known FAAH inhibitor (e.g., URB597 or PF-3845)[6][7]

  • Assay Buffer: e.g., Tris-HCl buffer, pH 7.4

  • DMSO: For dissolving the test compound

  • 96-well black, flat-bottom plates: For fluorescence measurements

  • Fluorescence plate reader: With excitation at ~340-360 nm and emission at ~450-465 nm[8][9]

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 1 mM to 0.1 nM).

    • Further dilute these intermediate concentrations into the assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 2 µL of the diluted test compound or positive control to the respective wells.

    • For the 100% activity control (no inhibition), add 2 µL of the vehicle (assay buffer with the same final DMSO concentration).

    • For the no-enzyme control (background), add 2 µL of the vehicle.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of hFAAH in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Add 25 µL of the hFAAH working solution to all wells except the no-enzyme control wells. Add 25 µL of assay buffer to the no-enzyme control wells.

    • Incubate the plate at 37°C for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of AAMCA in assay buffer. The final concentration in the assay should be close to its Km value for hFAAH (approximately 0.48 µM) to ensure sensitive detection of inhibition.[7]

    • Initiate the enzymatic reaction by adding 25 µL of the AAMCA working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes (kinetic read).

Data Analysis
  • Calculate the Rate of Reaction: For each well, plot fluorescence intensity against time. The initial rate of the reaction is the slope of the linear portion of this curve.

  • Determine Percent Inhibition:

    • Subtract the rate of the no-enzyme control from all other rates to correct for background fluorescence.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Vehicle Control))

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces FAAH activity by 50%.

Expected Results and Interpretation

Based on published data, JNJ-42165279 is a potent inhibitor of human FAAH.

CompoundTargetIC50 (nM)
JNJ-42165279hFAAH70 ± 8
JNJ-42165279rFAAH313 ± 28

Table 1: Reported IC50 values for JNJ-42165279 against human (hFAAH) and rat (rFAAH) Fatty Acid Amide Hydrolase.[1][2]

The expected outcome of the experiment described above is a dose-dependent inhibition of hFAAH activity by this compound, with a calculated IC50 value in the low nanomolar range. This would confirm its potent inhibitory activity in a cell-free system.

Selectivity and Off-Target Effects

A crucial aspect of drug development is ensuring the selectivity of the compound for its intended target. JNJ-42165279 has been shown to be highly selective for FAAH. At a concentration of 10 µM, it did not produce significant inhibition (>50%) when tested against a panel of 50 other receptors, enzymes, transporters, and ion channels.[2] Furthermore, it did not inhibit key cytochrome P450 enzymes (CYPs 1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this concentration, suggesting a favorable preliminary safety profile.[2]

Conclusion

The in vitro protocols outlined in this application note provide a robust framework for the characterization of this compound (JNJ-42165279) as a FAAH inhibitor. By employing a fluorescence-based assay, researchers can efficiently determine the potency (IC50) of this compound. This foundational data is essential for the further preclinical and clinical development of JNJ-42165279 as a potential therapeutic agent for a variety of disorders.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of (1-(Pyridin-3-yl)piperidin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.

Introduction: Synthetic Strategy and Core Challenges

This compound is a valuable heterocyclic building block in medicinal chemistry, often used in the development of novel therapeutics. Its structure combines a pyridine ring with a piperidine methanol scaffold, making it a key intermediate for various drug candidates.

The most common and robust method for constructing the core C-N bond in this molecule is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction typically involves coupling an aryl halide (e.g., 3-bromopyridine) with piperidin-4-ylmethanol. While effective, the reaction is highly sensitive to a number of variables that can significantly impact yield and purity. Key challenges include ensuring an inert atmosphere, selecting the optimal catalyst system, and managing potential side reactions.

This guide will focus primarily on troubleshooting the Buchwald-Hartwig approach, as it is the most prevalent and versatile method for this transformation.[3]

Visualizing the Primary Synthetic Route

reaction_pathway cluster_reactants Starting Materials cluster_reagents Reaction Conditions SM1 3-Bromopyridine Reaction + SM2 Piperidin-4-ylmethanol Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., XPhos, BINAP) Base Base (e.g., NaOtBu, K₂CO₃) Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Product This compound Reaction->Product Buchwald-Hartwig Amination

Caption: Primary synthetic pathway via Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Materials

Question: My Buchwald-Hartwig reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted 3-bromopyridine and piperidin-4-ylmethanol. What are the likely causes and how can I fix it?

Answer: Low or no conversion in a Buchwald-Hartwig amination is a common issue that typically points to problems with the catalyst system or reaction environment. Let's break down the critical factors.

  • Catalyst Inactivity: The palladium catalyst must be in its active Pd(0) state to enter the catalytic cycle.

    • Cause: The Pd(II) precatalyst (if used) may not have been effectively reduced to Pd(0), or the active catalyst may have been poisoned. Catalyst poisoning can occur from impurities in the starting materials or solvents.[4]

    • Solution:

      • Use a Pd(0) Source: Start with a reliable Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3]

      • Ensure Purity: Use high-purity, anhydrous solvents and ensure starting materials are free from impurities that could act as catalyst poisons.[4]

      • Optimize Ligand: The phosphine ligand is crucial for stabilizing the Pd(0) center and facilitating the reaction. For sterically hindered or electron-poor aryl halides, bulky, electron-rich ligands like XPhos or RuPhos are often necessary.[3]

  • Ineffective Base: The base plays a critical role in the deprotonation of the amine and regeneration of the catalyst.

    • Cause: The chosen base may be too weak or may not have sufficient solubility in the reaction solvent. Sodium tert-butoxide (NaOtBu) is a strong, effective base, but it is highly sensitive to moisture.[5][6] Weaker bases like potassium carbonate (K₂CO₃) may result in a slower reaction rate.[7]

    • Solution:

      • Use a Strong Base: For this coupling, NaOtBu is a standard and effective choice.[6] Ensure it is fresh and handled under inert conditions.

      • Solvent Compatibility: Ensure the base is compatible with your solvent. While NaOtBu works well in toluene or dioxane, other bases might be better suited for different solvent systems.[2]

  • Compromised Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • Cause: Inadequate degassing of the solvent or leaks in the reaction setup (e.g., poor seals on Schlenk flasks).

    • Solution:

      • Degas Thoroughly: Degas the solvent by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Use Inert Atmosphere Techniques: Assemble the reaction in a glovebox or use proper Schlenk line techniques to maintain an inert atmosphere throughout the reaction.[3]

  • Insufficient Temperature:

    • Cause: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C.[3] Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

Issue 2: Formation of Significant Side Products

Question: I am getting some of the desired product, but my crude NMR shows significant impurities. What are the common side products and how can I minimize them?

Answer: Side product formation is often a result of competing reaction pathways. Identifying the impurity is the first step to mitigating its formation.

  • Hydrodehalogenation of 3-Bromopyridine:

    • What it is: The bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of pyridine.

    • Cause: This side reaction is often promoted by certain catalyst/ligand combinations and can be exacerbated by moisture or other protic sources in the reaction mixture.

    • Solution:

      • Ligand Selection: Bidentate phosphine ligands like BINAP or DPPF have been shown to suppress hydrodehalogenation compared to some monodentate ligands.[1]

      • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize sources of protons.

  • Dimerization or Oligomerization:

    • What it is: Self-coupling of starting materials or intermediates.

    • Cause: This can occur at high concentrations or if the catalytic cycle is inefficient.

    • Solution:

      • Adjust Concentration: Running the reaction at a slightly lower concentration may disfavor bimolecular side reactions.

      • Optimize Catalyst Loading: Ensure the catalyst loading is appropriate (typically 1-5 mol%).[8] Too little catalyst can lead to a sluggish reaction where side reactions dominate, while too much can sometimes promote undesired pathways.

Issue 3: Difficulty in Product Purification

Question: My reaction worked, but I'm struggling to isolate a pure sample of this compound by column chromatography. What's the best approach?

Answer: Purification can be challenging due to the basic nature of both the pyridine and piperidine nitrogen atoms, which can cause streaking on silica gel.

  • Column Chromatography Strategy:

    • Cause: The basic nitrogens interact strongly with the acidic silica gel surface, leading to poor separation and low recovery.

    • Solution:

      • Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to the mobile phase.[9] This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

      • Choose the Right Eluent: A gradient elution is often most effective. Start with a less polar system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. A typical system might be a gradient of Dichloromethane (DCM) to 5-10% Methanol in DCM, with 0.5% Et₃N added.

      • Alternative Stationary Phase: If silica gel proves too problematic, consider using a different stationary phase like alumina (basic or neutral) which is more compatible with basic compounds.

  • Recrystallization:

    • Applicability: If your crude product is a solid and reasonably pure (>85-90%), recrystallization can be an excellent final purification step.[8]

    • Solvent Selection: Test various solvent systems to find one in which your product is soluble when hot but sparingly soluble when cold. Good starting points for polar molecules like this include ethanol, isopropanol, or ethyl acetate/heptane mixtures.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group of piperidin-4-ylmethanol before the coupling reaction?

While not always strictly necessary, protecting the primary alcohol can prevent potential side reactions and simplify purification. The free hydroxyl group can sometimes coordinate to the palladium center, potentially interfering with the catalytic cycle. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBS) ether, which is robust to the basic reaction conditions and can be easily removed later with an acid source like TBAF or HCl.

Q2: Which palladium catalyst and ligand combination is the best starting point for this synthesis?

For N-arylation of a secondary amine like piperidine with a heteroaryl bromide, a "second-generation" or "third-generation" Buchwald-Hartwig catalyst system is recommended. A reliable starting point would be:

  • Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: NaOtBu (Sodium tert-butoxide)

  • Solvent: Toluene or Dioxane This combination is known for its high activity and broad substrate scope, particularly with challenging substrates.[3]

Q3: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.

  • TLC: This is a quick and easy way to get a qualitative sense of the reaction's progress. Use an appropriate eluent system (e.g., 10% MeOH in DCM) and visualize with a UV lamp (to see the pyridine ring) and a potassium permanganate stain (which will react with the alcohol and other functional groups). You should see the consumption of the 3-bromopyridine spot and the appearance of a new, more polar product spot.

  • LC-MS: This provides more definitive information, showing the mass-to-charge ratio of the components in your reaction mixture. It allows you to confirm the formation of your product (m/z = 193.26 for [M+H]⁺) and track the disappearance of your starting materials.

Q4: My yield is consistently around 50-60%. How can I push it higher?

Assuming you have addressed the core issues of catalyst activity and inertness, achieving higher yields often comes down to systematic optimization.[10] Consider using a Design of Experiments (DoE) approach to screen multiple variables simultaneously.

Parameter to OptimizeRange to ExploreRationale
Temperature 80 °C to 110 °CBalances reaction rate against potential for thermal decomposition.
Base Equivalents 1.2 to 2.0 eq.Ensures complete deprotonation without excessive side reactions.
Ligand-to-Palladium Ratio 1:1 to 4:1Affects catalyst stability and activity; excess ligand is often beneficial.
Solvent Toluene vs. Dioxane vs. t-BuOHSolvent polarity and coordinating ability can significantly influence the reaction outcome.[11]

Troubleshooting Workflow

For a systematic approach to diagnosing yield issues, follow this decision tree.

troubleshooting_workflow Start Low Yield Issue Conversion Is the reaction converting starting materials? Start->Conversion NoConversion Problem: Catalyst Inactivity or Poor Setup Conversion->NoConversion No LowConversion Problem: Sub-optimal Conditions or Side Reactions Conversion->LowConversion Yes, but poor GoodConversion Problem: Purification Loss or Product Instability Conversion->GoodConversion Yes, conversion is high but isolated yield is low CheckInert 1. Verify Inert Atmosphere (Degas solvent, check seals) NoConversion->CheckInert CheckReagents 2. Use Fresh/Pure Reagents (Pd source, ligand, base) CheckInert->CheckReagents CheckTemp 3. Increase Temperature (e.g., to 100-110 °C) CheckReagents->CheckTemp Success Yield Improved CheckTemp->Success OptimizeBase 1. Change Base or Solvent (e.g., K₂CO₃ vs NaOtBu) LowConversion->OptimizeBase OptimizeLigand 2. Screen Different Ligands (e.g., XPhos, BINAP, RuPhos) OptimizeBase->OptimizeLigand OptimizeConc 3. Adjust Concentration and Reagent Stoichiometry OptimizeLigand->OptimizeConc OptimizeConc->Success Purification 1. Modify Chromatography (Add Et₃N to eluent) GoodConversion->Purification Recrystallize 2. Attempt Recrystallization from a suitable solvent Purification->Recrystallize Recrystallize->Success

Caption: A decision tree for troubleshooting low yield issues.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis, incorporating best practices to maximize yield.

Materials:

  • 3-Bromopyridine

  • Piperidin-4-ylmethanol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (or other suitable ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox, add NaOtBu (1.5 equiv.), XPhos (4 mol%), and Pd₂(dba)₃ (2 mol%) to the Schlenk flask.[3] If not using a glovebox, add the reagents to the flask and purge with inert gas for 10-15 minutes.

  • Add Reactants: Add 3-bromopyridine (1.0 equiv.) and piperidin-4-ylmethanol (1.2 equiv.).

  • Add Solvent: Add anhydrous, degassed toluene via syringe (to a concentration of approx. 0.1-0.2 M with respect to the limiting reagent).[3]

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS every 2-4 hours. A typical reaction time is 12-24 hours.[8]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully by adding water.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Modified Flash Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

  • Standard chromatography equipment

Procedure:

  • Prepare Eluents: Prepare two mobile phase solutions:

    • Eluent A: Dichloromethane

    • Eluent B: 10% Methanol in Dichloromethane + 0.5% Triethylamine

  • Pack Column: Pack a glass column with silica gel as a slurry in DCM.

  • Load Sample: Dissolve the crude product in a minimal amount of DCM. If it doesn't fully dissolve, add a few drops of methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.

  • Elution:

    • Begin eluting with 100% Eluent A (DCM).

    • Gradually increase the polarity by slowly adding Eluent B. A typical gradient might be from 0% B to 100% B over 10-15 column volumes.

  • Collect Fractions: Collect fractions and analyze them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis. BenchChem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Ahmadi, T., et al. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Scott, P., et al. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SynArchive. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
  • MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. MDPI. [Link]

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Technical Support Center: Resolving Impurities in (1-(Pyridin-3-yl)piperidin-4-yl)methanol Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-(Pyridin-3-yl)piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis and handling of this important chemical building block. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving purity issues. The first step is always a thorough analysis to understand the nature of the impurity before selecting a purification strategy.

Section 1: Impurity Identification & Characterization

A precise understanding of the impurities present is critical for developing an effective purification strategy.[1]

Q: What are the most common impurities I should expect in my this compound sample?

A: Impurities can originate from various sources, including the synthetic route, degradation, and storage conditions.[2] Common impurities are categorized in the table below.

Impurity CategoryPotential SpeciesLikely Source / Cause
Process-Related Unreacted Starting Materials (e.g., 4-piperidinemethanol, 3-halopyridine)Incomplete reaction during synthesis.[1][2]
By-productsSide reactions, such as N,N-disubstitution or incomplete reduction of precursors.[1][2]
Reagent-RelatedResidual catalysts (e.g., Palladium), bases, or coupling agents used in the synthesis.[1]
Degradation-Related Oxidation ProductsThe piperidine or pyridine rings can be susceptible to oxidation, often leading to discoloration (e.g., yellow or brown tint).[1]
Hydrolysis ProductsIf ester or other labile functional groups were present on precursors, they might hydrolyze during workup.[3]
NitrosaminesFormation can occur if the material is exposed to nitrosating agents, a class of impurities under strict regulatory scrutiny.[2]
Residual Contaminants SolventsResidual solvents from the reaction or purification steps (e.g., Dichloromethane, Methanol, Ethyl Acetate).[1]
WaterOften present after aqueous workup procedures or from atmospheric exposure.[1]

Q: Which analytical techniques are best for identifying and quantifying these impurities?

A: A multi-technique approach is essential for comprehensive impurity profiling.[2]

  • High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) Detection: This is the primary technique for separating and quantifying non-volatile organic impurities.[4] A reversed-phase C18 column is a good starting point. MS detection is invaluable for obtaining molecular weight information, which is crucial for identifying unknown impurities.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for identifying and quantifying volatile impurities, particularly residual solvents.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities once they have been isolated. It is also used to confirm the structure of the main compound.[6]

cluster_workflow Impurity Identification Workflow crude Crude Sample of This compound hplc Analyze by HPLC-UV/MS (Non-volatile impurities) crude->hplc gc Analyze by GC-MS (Residual Solvents) crude->gc nmr Analyze by NMR (Structural Confirmation) crude->nmr profile Compile Impurity Profile: Identity, Quantity, Source hplc->profile gc->profile nmr->profile decision Is Purity > Target Spec? profile->decision pure Pure Product (Proceed to next step) decision->pure Yes purify Proceed to Purification decision->purify No

A workflow for systematic impurity identification.
Section 2: Purification Strategies

Once the impurity profile is understood, an appropriate purification method can be selected. The choice depends on the physical properties of the target compound and the nature of the impurities.

Q: How do I choose the most effective purification method for my sample?

A: The decision tree below provides a logical path for selecting a purification strategy based on the sample's characteristics and the desired purity level.

cluster_selection Purification Method Selection Guide start Impure Sample q_solid Is the compound a crystalline solid? start->q_solid q_basic Are impurities neutral or acidic? q_solid->q_basic No recryst Recrystallization q_solid->recryst Yes q_purity Is ultra-high purity (>99.5%) or difficult separation required? q_basic->q_purity No extract Acid-Base Extraction q_basic->extract Yes flash Flash Chromatography q_purity->flash No prep_hplc Preparative HPLC q_purity->prep_hplc Yes

A decision tree for selecting a purification strategy.

Q: My compound is a solid. How do I develop a robust recrystallization protocol?

A: Recrystallization is a powerful and cost-effective technique for purifying crystalline solids.[1] The key is finding a solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.

Experimental Protocol: Single-Solvent Recrystallization [1][8]
  • Solvent Screening: In separate test tubes, place 10-20 mg of your crude material. Add potential solvents (e.g., isopropanol, acetonitrile, ethyl acetate, water) dropwise at room temperature to test solubility.

  • Identify Candidates: A suitable solvent will dissolve the compound poorly at room temperature. Heat the tubes that showed poor solubility. A good candidate will fully dissolve the compound upon heating.

  • Cooling & Crystallization: Allow the hot solutions that dissolved the compound to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a promising solvent.

  • Bulk Purification:

    • Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to fully dissolve the solid.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the clear solution to cool slowly. Covering the flask can promote the growth of larger, purer crystals.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[8][9]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Validation: Check the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the purification.

Q: My compound streaks badly on silica gel. How can I perform effective flash column chromatography?

A: Streaking on silica gel is a common problem for basic compounds like this compound.[10] This is due to strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface.[10]

Experimental Protocol: Modified Flash Chromatography for Basic Compounds
  • Stationary Phase Selection:

    • Option A (Recommended): Use normal phase silica gel but modify the mobile phase.

    • Option B: Use a less acidic stationary phase like neutral or basic alumina.[8]

  • Mobile Phase Development (TLC):

    • Develop a solvent system, typically a mixture of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol).

    • Crucially, add a basic modifier to the mobile phase to suppress interactions with silica. Add 0.5-2% triethylamine (TEA) or a 7N ammonia in methanol solution to your eluent.[8][11]

    • Aim for a retention factor (Rf) of 0.2-0.4 for the target compound on the TLC plate.

  • Column Packing and Loading:

    • Pack the column with silica gel as a slurry in the non-polar component of your mobile phase.

    • Dissolve your crude sample in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, pre-adsorb the sample onto a small amount of silica gel ("dry loading"), which often improves resolution.

  • Elution and Fraction Collection:

    • Run the column using the optimized mobile phase, collecting fractions.

    • Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this step.

Q: When is Preparative HPLC the right choice?

A: Preparative HPLC is a high-resolution technique used when other methods fail or when very high purity is required.[4] It is particularly useful for:

  • Separating closely eluting impurities that are difficult to resolve by flash chromatography.[12]

  • Isolating unknown impurities for structural identification.[6]

  • Preparing highly pure reference standards for analytical assays.[6]

The process involves scaling up an analytical HPLC method to a larger column and collecting the eluent in fractions.[5] Modern systems often use mass-directed fraction collection, which triggers collection only when the mass spectrometer detects the target compound's molecular weight, ensuring high specificity.[5][12]

Frequently Asked Questions (FAQs)

Q1: My compound 'oils out' instead of crystallizing. What should I do? A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid, often due to being cooled too quickly or the presence of impurities.[8] To resolve this, try adding a small amount of hot solvent to redissolve the oil and allow it to cool much more slowly. Using a slightly different solvent mixture or pre-purifying the material by another method (like a quick silica plug filtration) can also help.[8]

Q2: I see significant peak tailing for my compound in reversed-phase HPLC. How can I improve the peak shape? A2: Peak tailing for basic compounds in RP-HPLC is typically caused by interactions with residual silanol groups on the C18 stationary phase.[10] To fix this, you can:

  • Use a base-deactivated or end-capped column: These columns have fewer free silanol groups.[10]

  • Lower the mobile phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. At a lower pH (e.g., 2.5-3.0), the silanol groups are protonated and less likely to interact with your basic analyte.[10]

  • Add a competing base: A small amount of triethylamine (TEA) in the mobile phase can preferentially interact with the active silanol sites, improving the peak shape of your compound.[10]

Q3: My purified sample is a solid but appears slightly yellow instead of white. What is the likely cause? A3: A yellow or brown discoloration often indicates the presence of minor oxidation products.[1] Piperidine and pyridine rings can be susceptible to slow oxidation over time, especially if exposed to air and light. While often present in trace amounts, these colored impurities can be removed by recrystallization with the addition of a small amount of activated charcoal (perform a hot filtration to remove the charcoal before cooling).[8]

Q4: How do I effectively remove water from my final product? A4: For basic amine compounds like this, residual water can be a persistent issue. A common and effective method is to dissolve the compound in a suitable solvent and add solid potassium hydroxide (KOH) pellets.[1] Allow the mixture to stand for several hours, then decant or filter the liquid away from the KOH before removing the solvent. This is more effective than using sodium or magnesium sulfate for this class of compounds.

References

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  • Marini, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
  • ATSDR. (n.d.). Analytical Methods for Pyridine.
  • Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros.
  • The Analytical Scientist. (2016).
  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed, 33(18), 2849-2855.
  • MDPI. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • BenchChem. (n.d.). Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine.

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Technical Support Center: Optimizing N-Arylation of Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. N-arylpiperidines are significant scaffolds in a wide array of pharmaceuticals and biologically active molecules.[1][2] Achieving efficient and selective C-N bond formation is therefore a critical step in many synthetic endeavors.

This center provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the palladium-catalyzed Buchwald-Hartwig amination, a powerful and widely used method for this purpose.[2][3][4]

Frequently Asked Questions (FAQs)

Here, we address common initial queries and problems encountered when setting up the N-arylation of piperidine.

Q1: My N-arylation reaction is not working at all. What are the most common initial culprits?

A1: When a reaction fails to initiate, it's often due to one of the following fundamental issues:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing to the active Pd(0) state. While many modern systems are robust, ensuring an inert atmosphere (argon or nitrogen) is crucial to protect the catalyst from oxygen.[5]

  • Poor Ligand Choice: The phosphine ligand is critical to the success of the reaction. For the N-arylation of piperidine, sterically bulky and electron-rich biarylphosphine ligands like XPhos and RuPhos are often effective.[3][5] Older generation ligands may not be active enough, especially with less reactive aryl chlorides.[5]

  • Inappropriate Base: The base is essential for the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is a common and effective choice.[3][5] Weaker bases might lead to slow or incomplete reactions.[5]

  • Solvent and Solubility Issues: Reagent insolubility is a frequent cause of reaction failure. Toluene and 1,4-dioxane are common solvents.[6][7] Ensure that your starting materials, particularly the piperidine and aryl halide, are soluble at the reaction temperature.

Q2: I'm observing a very low yield. What factors should I investigate to improve it?

A2: Low yields can be frustrating. Here’s a systematic approach to optimization:

  • Re-evaluate Your Core Components:

    • Catalyst and Ligand Ratio: Ensure the correct stoichiometry. A typical starting point is 1-2 mol% of the palladium source and a slightly higher loading of the ligand (e.g., 2-4 mol%).[3][4]

    • Base Strength and Stoichiometry: If using a weaker base like K₂CO₃ or Cs₂CO₃, you may need to increase the catalyst loading or reaction time. Ensure you are using at least 1.5 equivalents of the base.[3]

  • Reaction Temperature: Many N-arylation reactions require heating, typically between 80-110 °C, to proceed at a reasonable rate.[3] If your reaction is sluggish at a lower temperature, a moderate increase could significantly improve the yield.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: Ar-I > Ar-Br > Ar-Cl.[8] However, in Buchwald-Hartwig reactions, aryl iodides can sometimes inhibit the catalyst.[8] If you are using an aryl chloride, a more specialized catalyst system may be required.[9]

  • Water Content: While anhydrous conditions are generally recommended, trace amounts of water can sometimes be beneficial by improving the solubility of the inorganic base.[7] However, excessive water can lead to side reactions.

Q3: How do I choose the right ligand for my specific piperidine and aryl halide?

A3: Ligand selection is arguably the most critical parameter for a successful N-arylation. The optimal ligand depends heavily on the steric and electronic properties of your substrates.

  • General Guideline: For many piperidine arylations, sterically bulky, electron-rich monophosphine biaryl ligands are excellent starting points.[5]

  • Screening: It is highly recommended to screen a small panel of ligands to identify the best performer for a new or challenging substrate combination.

  • Steric Hindrance: For sterically hindered substrates, such as ortho-substituted aryl halides or substituted piperidines, bulkier ligands are often necessary to promote the desired reductive elimination step.[3]

Below is a decision-making workflow for ligand selection:

Ligand_Selection Start Start: Define Substrates (Aryl Halide & Piperidine) Aryl_Halide_Type Aryl Halide Type? Start->Aryl_Halide_Type Steric_Hindrance Significant Steric Hindrance? (e.g., ortho-substituents) Aryl_Halide_Type->Steric_Hindrance Ar-I, Ar-Br Chloride_Substrate Aryl Chloride Specific Ligands: - cataCXium A - SPhos Aryl_Halide_Type->Chloride_Substrate Ar-Cl Initial_Screen Initial Ligand Screen: - XPhos - RuPhos - SPhos Steric_Hindrance->Initial_Screen No Bulky_Ligands Consider Bulkier Ligands: - tBuXPhos - BrettPhos Steric_Hindrance->Bulky_Ligands Yes Optimization Optimize Reaction Conditions: - Temperature - Base - Solvent Initial_Screen->Optimization Bulky_Ligands->Optimization Chloride_Substrate->Optimization

Caption: Ligand selection workflow for N-arylation.

In-Depth Troubleshooting Guides

This section provides detailed solutions for more complex issues that may arise during your experiments.

Issue 1: Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce the yield of your desired product.

Problem: Debromination of the Aryl Bromide
  • Symptom: You observe the corresponding arene (Ar-H) as a significant byproduct.

  • Causality: This can be promoted by certain solvents, such as NMP and DMAC.[7] The mechanism can be complex but often involves side reactions with the solvent or trace impurities.

  • Solution:

    • Change of Solvent: Switch to a less coordinating, non-polar aprotic solvent like m-xylene or toluene.[7] These have been shown to suppress debromination.[7]

    • Adjust Stoichiometry: Increasing the relative amount of the piperidine nucleophile can sometimes outcompete the debromination pathway.[7]

Problem: Homocoupling of the Aryl Halide
  • Symptom: Formation of a biaryl (Ar-Ar) byproduct.

  • Causality: This side reaction can occur, particularly at higher temperatures, through a competing catalytic cycle.

  • Solution:

    • Lower Reaction Temperature: If the main reaction proceeds at a reasonable rate, lowering the temperature can often minimize homocoupling.

    • Ligand Modification: In some cases, the choice of ligand can influence the relative rates of amination versus homocoupling.

Issue 2: Reaction Stalls or is Incomplete

When the reaction starts but fails to reach completion, several factors could be at play.

Problem: Catalyst Deactivation
  • Symptom: The reaction proceeds initially but then plateaus, leaving a significant amount of starting material.

  • Causality:

    • Inhibitory Effects of Iodide: When using aryl iodides, the generated iodide anion can sometimes precipitate the palladium catalyst, taking it out of the catalytic cycle.[8]

    • Product Inhibition: The N-arylpiperidine product itself can sometimes coordinate to the palladium center, inhibiting further catalytic turnover.[10]

  • Solution:

    • Consider a Different Halide: If iodide inhibition is suspected, switching to the corresponding aryl bromide may be beneficial.[8]

    • Increase Catalyst Loading: While not ideal, a modest increase in the catalyst loading can sometimes overcome partial deactivation.

    • Use of Additives: In some systems, additives can help stabilize the catalyst or regenerate the active species.

Issue 3: Challenges with Specific Substrates

The electronic nature of your aryl halide can significantly impact reactivity.

Problem: Poor Reactivity with Electron-Rich Aryl Halides
  • Symptom: The reaction is very slow or gives a low yield when using an aryl halide with electron-donating groups (e.g., -OMe, -NMe₂).

  • Causality: Electron-rich aryl halides undergo oxidative addition to the Pd(0) center more slowly, which is often the rate-limiting step of the catalytic cycle.

  • Solution:

    • More Electron-Rich Ligands: Employing more electron-rich phosphine ligands can accelerate the oxidative addition step.

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier.

Problem: Side Reactions with Electron-Deficient Aryl Halides
  • Symptom: Low yields and multiple byproducts when using aryl halides with strong electron-withdrawing groups (e.g., -NO₂, -CN).

  • Causality: Electron-deficient aryl halides are more susceptible to nucleophilic aromatic substitution (SNA_r) by the base or other nucleophiles present in the reaction mixture.

  • Solution:

    • Use a Weaker Base: Switching from a very strong base like NaOtBu to a milder one such as K₃PO₄ or Cs₂CO₃ can minimize competing SNA_r reactions.

    • Lower Reaction Temperature: These reactions often proceed more readily, so a lower temperature may be sufficient and can improve selectivity.

Experimental Protocols

Below are representative protocols for the N-arylation of piperidine. These should be adapted and optimized for your specific substrates.

General Protocol for Palladium-Catalyzed N-Arylation

This procedure is a good starting point for the coupling of an aryl bromide with piperidine.

Materials:

  • Aryl bromide (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[3]

  • Phosphine ligand (e.g., XPhos, 4 mol%)[3]

  • Base (e.g., NaOtBu, 1.5 equiv)[3]

  • Anhydrous, degassed solvent (e.g., toluene)[3]

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[3]

  • Reagent Addition: Add the aryl bromide and piperidine to the flask.

  • Solvent Addition: Add the anhydrous solvent (5-10 mL per mmol of the limiting reagent).[3]

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.[3]

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[3]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)L OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch Piperidine, Base PdII_Amine [Ar-Pd(II)(Amine)L]+X- Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-Amine Red_Elim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Data Summary: Comparison of Reaction Parameters

The following table summarizes the impact of different reaction components on the outcome of the N-arylation of piperidine, based on literature examples.

ParameterCondition 1Condition 2Expected Outcome & Notes
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Both are common precatalysts. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is Pd(II) and requires in situ reduction.
Ligand XPhosRuPhosBoth are highly effective, bulky monophosphine ligands. The optimal choice is substrate-dependent and may require screening.
Base NaOtBuK₃PO₄NaOtBu is a stronger base, often leading to faster reactions. K₃PO₄ is milder and suitable for base-sensitive substrates.
Solvent Toluene1,4-DioxaneBoth are excellent choices. Toluene is often preferred for its higher boiling point and lower coordinating ability.
Temperature 80 °C110 °CHigher temperatures can increase reaction rates but may also promote side reactions like aryl halide homocoupling.

Disclaimer: The information provided in this guide is for research and development purposes. Users should always consult primary literature and exercise appropriate laboratory safety precautions.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications.
  • The general mechanism of the Pd-catalyzed N-arylation reaction - ResearchGate.
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem.
  • N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives - PubMed.
  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - RSC Publishing.
  • Palladium( ii )-catalysed ortho -arylation of N -benzylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00410A.
  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC - NIH.
  • Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines - RSC Publishing.
  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study | Journal of the American Chemical Society.
  • Solvent effects in palladium catalysed cross-coupling reactions - York Research Database.
  • Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing).
  • Palladium-catalyzed β -Selective C(sp3)-H Arylation of N-Boc-Piperidines.
  • Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions | Request PDF - ResearchGate.
  • NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives | Request PDF - ResearchGate.
  • A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine - Benchchem.
  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates | Journal of the American Chemical Society.
  • "optimizing reaction conditions for N-arylation of piperazine" - Benchchem.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | ACS Catalysis.
  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing).
  • Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation - PubMed.
  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PubMed Central.
  • US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation - Google Patents.
  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar.
  • Procedure for N-alkylation of Piperidine? - ResearchGate.
  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents.
  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules - Taylor & Francis Online.

Sources

Avoiding degradation of (1-(Pyridin-3-yl)piperidin-4-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized resource for researchers, scientists, and drug development professionals to ensure the integrity of (1-(Pyridin-3-yl)piperidin-4-yl)methanol during storage and experimentation. By understanding the molecule's inherent sensitivities and implementing the robust protocols outlined below, users can confidently mitigate degradation, ensuring experimental reproducibility and the quality of downstream applications.

Compound Structural Analysis & Inherent Sensitivities

This compound is a heterocyclic compound featuring three key functional groups that dictate its stability profile: a pyridine ring, a tertiary amine within a piperidine ring, and a primary alcohol. Each of these moieties presents a potential site for degradation.

  • Tertiary Amine (Piperidine Ring): Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides. This is a primary degradation pathway, often accelerated by atmospheric oxygen.

  • Pyridine Ring: While aromatic, the pyridine ring is an electron-deficient system. It is also susceptible to photochemical transformations and other degradation pathways common to N-heterocyclic compounds.[1][2]

  • Primary Alcohol (-CH2OH): The hydroxymethyl group is prone to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid.[3]

Understanding these structural liabilities is the first step in designing effective storage and handling strategies.

Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common queries regarding the day-to-day handling and storage of this compound.

Q: What are the optimal short-term and long-term storage temperatures? A: For long-term storage, it is recommended to store the compound at -20°C . For short-term storage or routine laboratory use, maintaining the compound at 2-8°C is acceptable.[4] Storing at controlled, cool temperatures minimizes the rate of potential oxidative and thermal degradation reactions.

Q: Should I store the compound under an inert atmosphere? A: Yes. Due to the susceptibility of the tertiary amine to oxidation, it is best practice to store the compound under an inert atmosphere such as argon or nitrogen.[5] This is especially critical for long-term storage. After each use, flush the container headspace with an inert gas before re-sealing.

Q: Is this compound sensitive to light? A: Yes. Pyridine and other N-heterocyclic compounds can be sensitive to light, undergoing photolytic degradation.[6][7] Therefore, the compound should always be stored in an amber or opaque vial to protect it from light.[8] Avoid unnecessary exposure to direct sunlight or strong artificial light during handling.

Q: What type of container is best for storage? A: Use well-sealed, airtight containers made of inert materials like amber glass or a compatible polymer such as high-density polyethylene (HDPE).[9] Ensure the container cap provides a tight seal to prevent exposure to atmospheric oxygen and moisture.[9][10]

Q: The compound is a solid. Does it still need these precautions? A: Yes. While degradation reactions are slower in the solid state compared to in solution, they still occur. Atmospheric oxygen and moisture can interact with the surface of the solid, and light can penetrate crystalline structures. Following all recommended precautions is essential regardless of the physical state.

Troubleshooting Guide: Identifying and Mitigating Degradation

If you suspect your sample of this compound has degraded, this guide will help you identify the potential cause and take corrective action.

Observed Problem Potential Cause(s) Recommended Action & Prevention
Discoloration (e.g., yellowing or browning) Oxidation: Exposure to atmospheric oxygen is a common cause of discoloration in amine-containing compounds.Action: Assess purity using HPLC-UV. If purity is compromised, a fresh vial should be used. Prevention: Always store under an inert atmosphere (Argon/Nitrogen). Minimize headspace in the storage vial.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) Multiple Degradation Pathways: New peaks indicate the formation of impurities. This could be due to oxidation, photolysis, or thermal stress.Action: Use a stability-indicating analytical method (see Section 4) to identify and quantify degradants. Prevention: Review storage conditions against the recommendations in the table below. Implement a forced degradation study (Protocol 1) to proactively identify potential degradants.
Reduced potency or inconsistent experimental results Loss of Active Compound: Degradation reduces the concentration of the pure compound, leading to unreliable results.Action: Re-qualify the material by determining its purity. Use a freshly opened or newly purchased lot for critical experiments. Prevention: Adhere strictly to recommended storage and handling protocols. Perform periodic purity checks on older stock materials.
Table 1: Summary of Recommended vs. Degradation-Promoting Conditions
Parameter Optimal Storage Condition (Recommended) Condition Promoting Degradation (Avoid)
Temperature -20°C (long-term) or 2-8°C (short-term)Room temperature or elevated temperatures; frequent freeze-thaw cycles.
Atmosphere Inert gas (Argon or Nitrogen)Ambient air (Oxygen)
Light Protected from light (Amber vial, stored in dark)Exposure to UV or prolonged room light
Container Tightly sealed, inert material (e.g., amber glass)Loosely capped vials; reactive container materials
pH (in solution) Neutral to slightly basicStrongly acidic or strongly basic conditions

Key Protocols & Methodologies

Visualizing Degradation Risks

The following diagram illustrates the primary environmental stressors and the potential degradation sites on the this compound molecule.

G cluster_stress Environmental Stressors cluster_compound Parent Compound cluster_degradants Potential Degradation Products O2 Atmospheric O₂ Parent This compound O2->Parent Oxidation Light Light (UV/Visible) Light->Parent Photolysis Heat Heat Heat->Parent Thermal N_Oxide N-Oxides (Piperidine or Pyridine) Parent->N_Oxide Aldehyde Aldehyde/Carboxylic Acid (from alcohol oxidation) Parent->Aldehyde Photo_Deg Photolytic Adducts/ Ring-Opened Products Parent->Photo_Deg

Caption: Key degradation pathways for the target compound.

Protocol 1: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for understanding a compound's stability profile and for developing stability-indicating analytical methods.[11][12]

Objective: To intentionally stress this compound under various conditions to identify likely degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber (ICH Q1B compliant)[13]

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Control Sample: Dilute the stock solution with the analysis mobile phase to a working concentration (e.g., 100 µg/mL). Analyze immediately via HPLC. This is your T=0 control.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, dilute to the working concentration, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • At timed intervals, withdraw an aliquot, dilute, and analyze.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, place a vial of the stock solution at 60°C.

    • At timed intervals, prepare samples for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13]

    • Keep a control sample wrapped in aluminum foil to serve as a dark control.

    • Analyze both the exposed and dark control samples.

Analysis:

  • Use a reverse-phase HPLC method (e.g., C18 column) with a gradient elution to separate the parent compound from any degradants.[14]

  • Monitor with a PDA detector to assess peak purity and identify any spectral changes.

  • Calculate the percentage degradation and note the relative retention times of new peaks.

References

  • Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of Pyridines in the Environment. Critical Reviews in Environmental Science and Technology, 19(4), 309-340. [Link]

  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under different redox conditions. Microbiological reviews, 60(3), 483–498. [Link]

  • Fetzner, S. (2000). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Zhdankin, V. V. (2018). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Institutes of Health. [Link]

  • Möhrle, H., & Ripel, M. (1990). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Archiv der Pharmazie. [Link]

  • Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. Semantic Scholar. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • Compernolle, F., Saleh, M. A., Van den Branden, S., Toppet, S., & Hoornaert, G. (1990). Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. The Journal of Organic Chemistry. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability. ResearchGate. [Link]

  • Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. National Taiwan Normal University. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • ResearchGate. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. [Link]

  • Sciencemadness Discussion Board. (2020). Stability of amines. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • ResearchGate. (n.d.). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • Princeton University. (n.d.). Practices for Proper Chemical Storage. [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

  • PubChem. (n.d.). Piperidine. National Institutes of Health. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. (n.d.). Journal of Analytical Methods in Chemistry. [Link]

  • DigitalCommons@UMaine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol. National Institutes of Health. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Foley, D. J., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

Sources

Mass spectrometry fragmentation pattern of (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and troubleshooting the mass spectrometry fragmentation of (1-(Pyridin-3-yl)piperidin-4-yl)methanol. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind fragmentation pathways and experimental choices, ensuring both scientific accuracy and field-proven insights.

Technical Guide: Mass Spectrometry of this compound

Molecular Structure and Properties:

  • Compound: this compound

  • Molecular Formula: C₁₁H₁₆N₂O[1]

  • Monoisotopic Mass: 192.1263 Da[1]

  • Key Features: A tertiary amine within the piperidine ring, a basic pyridine nitrogen, and a primary alcohol group. These features are the primary drivers of its fragmentation behavior.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule in ESI-MS?

In positive mode Electrospray Ionization (ESI), the molecule is expected to readily accept a proton due to the basic nature of its two nitrogen atoms (one on the pyridine ring, one on the piperidine ring). Therefore, you should primarily observe the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 193.1336.[1] Depending on the purity of the mobile phase and sample, you may also observe adducts such as [M+Na]⁺ (m/z 215.1155) or [M+K]⁺ (m/z 231.0894).[1][2]

Q2: What are the primary fragmentation pathways for this compound in positive ion ESI-MS/MS?

When the [M+H]⁺ precursor ion (m/z 193.13) is selected for tandem mass spectrometry (MS/MS), fragmentation is driven by the stability of the resulting product ions. The most probable pathways involve:

  • Neutral Loss of Water (H₂O): The primary alcohol is susceptible to dehydration. The loss of a water molecule (18.01 Da) is a very common and often dominant fragmentation pathway for compounds containing hydroxyl groups, resulting in a prominent ion at m/z 175.12 .[3][4]

  • Cleavage of the Piperidine Ring: Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a nitrogen atom, is a characteristic fragmentation for piperidine derivatives.[5] This can lead to various ring-opened fragments.

  • Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the piperidine ring and the methanol group can result in the loss of a CH₂OH radical (31.02 Da), though this is more common in higher-energy fragmentation like Electron Ionization (EI).

  • Pyridine and Piperidine Scission: The bond connecting the pyridine ring to the piperidine nitrogen can cleave, potentially leading to ions representing the pyridine moiety or the substituted piperidine ring.

The diagram below illustrates the most probable ESI-MS/MS fragmentation cascade.

G Precursor [M+H]⁺ m/z 193.13 Frag175 [M+H-H₂O]⁺ m/z 175.12 Precursor->Frag175 - H₂O Frag107 Pyridinyl-Piperidine Fragment m/z 161.11 Precursor->Frag107 - CH₂O, - H₂ Frag79 Pyridine Fragment m/z 79.04 Precursor->Frag79 - C₆H₁₂O Frag95 Piperidinyl Cation Fragment m/z 95.09 Frag175->Frag95 - C₅H₄N₂

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Q3: How does the fragmentation pattern differ in Electron Ionization (EI) GC-MS?

Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to more extensive fragmentation.[6]

  • Molecular Ion (M⁺˙): The molecular ion peak at m/z 192 may be weak or absent due to its instability.

  • Alpha-Cleavage: This is a dominant fragmentation pathway in EI-MS for amines.[5][7] The most likely alpha-cleavage event is the loss of the largest substituent on the carbon adjacent to the piperidine nitrogen, or cleavage within the ring itself.

  • Base Peak: The base peak is often a stable iminium ion. For piperidine-containing structures, a fragment at m/z 84 , corresponding to the piperidine ring cation, is very common.[6][8] Other prominent fragments may arise from cleavage at the C4 position, such as the loss of the •CH₂OH radical (M-31) resulting in an ion at m/z 161.

Table 1: Summary of Predicted Key Fragments
IonizationPrecursor (m/z)Key Fragment (m/z)Proposed Formula of FragmentDescription of Loss/Fragment
ESI 193.13 ([M+H]⁺)175.12[C₁₁H₁₅N₂]⁺Neutral loss of water (H₂O)
161.11[C₁₀H₁₃N₂]⁺Loss of CH₂OH group
95.09[C₆H₁₁]⁺Piperidinyl cation fragment
79.04[C₅H₅N]⁺Pyridine fragment
EI 192.12 (M⁺˙)161.10[C₁₀H₁₃N₂]⁺Loss of •CH₂OH radical
84.08[C₅H₁₀N]⁺Piperidine iminium ion (common base peak)[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: No signal or very low signal intensity for the target compound.

A lack of signal is a common but solvable problem. Follow this logical workflow to diagnose the issue.

G Start No or Weak Signal Detected CheckSample 1. Verify Sample Integrity - Correct concentration? - Degradation? - Correct vial position? Start->CheckSample CheckLC 2. Examine LC System - System pressure normal? - Mobile phase correct & fresh? - Column clogged or old? CheckSample->CheckLC Sample OK SolutionA Solution: Remake sample, check sequence. CheckSample->SolutionA Problem Found CheckSource 3. Inspect Ion Source - ESI needle position correct? - Spray visible and stable? - Source dirty/needs cleaning? CheckLC->CheckSource LC OK SolutionB Solution: Check for leaks, prime pumps, replace column. CheckLC->SolutionB Problem Found CheckMS 4. Review MS Parameters - Correct ionization mode (+)? - Scan range includes m/z 193? - Instrument tuned & calibrated? CheckSource->CheckMS Source OK SolutionC Solution: Optimize spray, clean source components. CheckSource->SolutionC Problem Found SolutionD Solution: Correct parameters, run tune/calibration. CheckMS->SolutionD Problem Found

Caption: Troubleshooting workflow for poor or absent mass spectrometry signal.

In-depth Explanation:

  • Sample Preparation: Improper sample preparation is a leading cause of failed analysis. Ensure the compound is fully dissolved and at an appropriate concentration. Too concentrated can cause ion suppression, while too dilute will yield a weak signal.[9][10]

  • Ionization Efficiency: This compound is well-suited for positive mode ESI due to its basic nitrogens.[5] Using negative mode will result in little to no signal. If ESI is failing, consider Atmospheric Pressure Chemical Ionization (APCI), which can sometimes be more effective for certain molecules.

  • Instrument Parameters: Always ensure your mass spectrometer is properly tuned and calibrated.[9] An incorrect calibration file will lead to mass inaccuracy and potentially no identifiable peaks for your target compound.[11]

Issue 2: The observed fragmentation pattern does not match the prediction.
  • Cause: Collision energy (in MS/MS) is a critical factor.[12]

  • Explanation: If the collision energy (CE) or collision-induced dissociation (CID) energy is too low, the precursor ion will not fragment efficiently, and you will primarily see the m/z 193.13 ion in your product ion scan. If the CE is too high, you will cause excessive fragmentation, breaking the molecule down into very small, non-specific fragments (e.g., m/z < 70).

  • Solution: Perform a collision energy optimization experiment. Analyze the compound by injecting a standard and programming the MS to ramp the collision energy across a range (e.g., 5-50 eV). This will allow you to identify the optimal CE that produces a rich spectrum of informative fragment ions.

Issue 3: High background noise or contaminant peaks are obscuring the data.
  • Cause: Contamination from solvents, glassware, or the LC system.

  • Explanation: Non-volatile salts, plasticizers (e.g., phthalates), or slip agents (e.g., oleamide) can be present in your sample or mobile phase and ionize readily, creating significant background noise or discrete interfering peaks.

  • Solution:

    • Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and methanol.

    • Filter Mobile Phases: If you are adding salts or buffers, filter the mobile phase before use.

    • Run Blanks: Analyze a solvent blank before and after your sample sequence. A high signal in the blank confirms a contamination issue with the system or solvents.[11]

    • System Cleaning: If contamination is persistent, follow your instrument manufacturer's guidelines for cleaning the ion source and transfer optics.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Perform serial dilutions using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to create working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL).

2. LC-MS/MS Instrumentation and Conditions: [5]

  • LC System: HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid serves as a proton source, promoting the formation of [M+H]⁺ ions and improving chromatographic peak shape.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Ramp to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: Return to 5% B

    • 6.1 - 8.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometer Conditions:

  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive.

  • Scan Mode:

    • Full Scan: Acquire data from m/z 100-300 to confirm the presence of the [M+H]⁺ precursor ion at m/z 193.13.

    • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 193.13 and fragment it using an optimized collision energy to observe the product ions (e.g., m/z 175.12).

  • Key Parameters (Instrument Dependent):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

    • Desolvation Gas (N₂) Flow & Temperature: Optimize based on manufacturer's recommendation (e.g., 600 L/hr, 350 °C).

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, Rapid Communications in Mass Spectrometry. [Link]

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on Piperine. Citefactor.org. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central. [Link]

  • What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs. [Link]

  • Online Databases & Libraries. BP4NTA. [Link]

  • This compound. PubChem. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. R Discovery. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Identification and structural characterization of coumarins in Duhuo. Royal Society of Chemistry. [Link]

  • GNPS Library Spectrum for Piperine. GNPS. [Link]

  • Piperidine. NIST WebBook. [Link]

  • SWGDRUG Mass Spectral Library. SWGDRUG. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-(Pyridin-3-yl)piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful scale-up of this important building block. This resource will address common challenges and provide practical, field-tested solutions to ensure a robust and efficient synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a pyridine ring linked to a piperidine methanol scaffold, makes it a valuable component in drug discovery, particularly in the development of agents targeting the central nervous system.[1] The successful and scalable synthesis of this molecule is therefore of significant interest.

This guide will focus on the most common synthetic strategies, potential pitfalls, and optimization of reaction conditions to ensure high yield and purity.

Common Synthetic Routes

The two most prevalent methods for the synthesis of this compound are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the N-arylation of piperidin-4-ylmethanol with a 3-halopyridine.[2][3]

  • Reductive Amination: This method involves the reaction of piperidin-4-ylmethanol with 3-pyridinecarboxaldehyde in the presence of a reducing agent.[4][5]

Both routes have their advantages and challenges, which will be addressed in the following sections.

Visualizing the Synthetic Pathways

To better understand the primary synthetic approaches, the following diagram illustrates the key transformations.

Synthesis_Pathways cluster_0 Buchwald-Hartwig Amination cluster_1 Reductive Amination A1 Piperidin-4-ylmethanol A_Product This compound A1->A_Product Pd Catalyst, Ligand, Base A2 3-Halopyridine (e.g., 3-Bromopyridine) A2->A_Product B1 Piperidin-4-ylmethanol B_Product This compound B1->B_Product Reducing Agent (e.g., NaBH(OAc)₃) B2 3-Pyridinecarboxaldehyde B2->B_Product

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Identity of (1-(Pyridin-3-yl)piperidin-4-yl)methanol from Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the starting materials are the foundation of every experiment. The silent assumption that the label on the bottle accurately reflects its contents can lead to invalidated data, lost time, and compromised research outcomes. This guide provides a robust, multi-technique framework for rigorously confirming the identity and purity of (1-(Pyridin-3-yl)piperidin-4-yl)methanol, a key heterocyclic building block, as supplied by commercial vendors. We will move beyond simple checks to build a self-validating system of analysis, ensuring that the material you use is precisely what you require for your research.

Section 1: The Foundational Check: Molecular Structure & Connectivity via NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules.[1][2][3] It provides unambiguous information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule. For a compound like this compound, with its distinct aromatic (pyridine) and aliphatic (piperidine) regions, ¹H and ¹³C NMR are indispensable first-pass analyses. They don't just confirm the presence of the compound; they can immediately flag isomers or structurally similar impurities that other techniques might miss.

Expected ¹H NMR Spectral Data

The following table outlines the anticipated signals for this compound, assuming a standard solvent like DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.30d1HPyridine C2-HDeshielded by adjacent ring nitrogen.
~8.10dd1HPyridine C6-HDeshielded by ring nitrogen.
~7.30dd1HPyridine C5-HStandard aromatic proton shift.
~7.25m1HPyridine C4-HCoupled to multiple pyridine protons.
~4.50t1H-OHExchangeable proton, broad signal.
~3.70d2HPiperidine N-CH₂ (axial)Deshielded due to proximity to the pyridine ring.
~3.40t2H-CH₂OHProtons on the methanol substituent.
~2.80t2HPiperidine N-CH₂ (equatorial)Shielded relative to the axial protons.
~1.80m1HPiperidine C4-HMethine proton adjacent to substituents.
~1.65d2HPiperidine C3/C5-H (axial)Standard aliphatic signals.
~1.25q2HPiperidine C3/C5-H (equatorial)Shielded relative to the axial protons.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the supplied material. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks and analyze chemical shifts and coupling constants. Compare the experimental spectrum against the expected data and any reference spectra provided by the supplier.

Section 2: Unambiguous Confirmation: Molecular Weight via Mass Spectrometry

Expertise & Experience: While NMR defines the structure, mass spectrometry (MS) confirms the elemental composition by providing a precise molecular weight.[4][5] High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This level of accuracy allows for the confident determination of the molecular formula, a critical validation step.

The molecular formula for this compound is C₁₁H₁₆N₂O . The theoretical exact mass of the protonated molecule ([M+H]⁺) is 193.13354 Da .

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the material at 1 mg/mL in methanol. Dilute this stock to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatography (Optional but Recommended): A short chromatographic run (e.g., using a C18 column with a water/acetonitrile gradient) can help separate the analyte from potential non-volatile impurities before it enters the mass spectrometer.

  • MS Acquisition: Operate the ESI source in positive ion mode. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Extract the mass spectrum for the major chromatographic peak. Identify the m/z value for the molecular ion peak ([M+H]⁺). Calculate the mass error in ppm using the formula: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) * 10^6.

Comparative Data: Hypothetical Supplier Analysis
SupplierExperimental m/z ([M+H]⁺)Mass Error (ppm)Verdict
Supplier A193.1338+1.35Pass (Error < 5 ppm)
Supplier B193.1329-3.31Pass (Error < 5 ppm)
Supplier C195.1490N/AFail (Incorrect mass, possibly a di-hydrated adduct or wrong compound)

Section 3: The Purity Assessment: Quantifying the Target Compound via HPLC

Expertise & Experience: In the pharmaceutical industry, High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing chemical purity.[6][7][8][9] It separates the main compound from impurities, degradation products, and residual starting materials. An HPLC analysis provides a quantitative measure of purity, typically expressed as the area percentage of the main peak in the chromatogram. This is a critical quality attribute for any research chemical.[10]

Experimental Protocol: HPLC Purity Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a sample at ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject 10 µL and record the chromatogram for 20 minutes. Calculate the area percent of the main peak relative to all other peaks.

Comparative Data: Hypothetical Supplier Purity
SupplierRetention Time (min)Purity (% Area)Observations
Supplier A8.5299.6%Clean baseline, no significant impurities.
Supplier B8.5197.1%Main peak correct, two minor impurities at 6.2 and 9.8 min.
Supplier C8.5392.5%Main peak correct, significant impurity peak at 7.9 min.

Section 4: The Functional Group Fingerprint: A Supporting Check via FTIR

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and cost-effective technique that acts as a molecular fingerprint by identifying the vibrational frequencies of functional groups.[11][12][13] While not as structurally definitive as NMR, it provides excellent confirmatory evidence.[14] A mismatch in the FTIR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), is a strong indicator of a different compound or significant contamination.

Expected Characteristic FTIR Peaks
  • ~3300 cm⁻¹ (broad): O-H stretch from the alcohol group.

  • ~3050 cm⁻¹ (sharp): Aromatic C-H stretch from the pyridine ring.

  • ~2920 & 2850 cm⁻¹ (sharp): Aliphatic C-H stretch from the piperidine ring.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching from the aromatic pyridine ring.

  • ~1250-1050 cm⁻¹: C-N (amine) and C-O (alcohol) stretching vibrations.

Experimental Protocol: FTIR Analysis
  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid material directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Compare the peak positions of the acquired spectrum with the expected functional group frequencies.

Workflow and Data Synthesis: A Multi-Technique Verdict

No single technique tells the whole story. True confidence comes from synthesizing the data from these orthogonal methods. The following workflow illustrates a logical process for supplier qualification.

G cluster_0 Initial Screening cluster_1 Structural & Purity Confirmation cluster_2 Decision A Material Received B Visual Inspection & FTIR A->B C NMR (¹H, ¹³C) Is structure correct? B->C D HRMS Is molecular formula correct? C->D Structure OK H Reject Lot & Contact Supplier C->H Structure Incorrect E HPLC Is purity >95%? D->E Formula OK D->H Formula Incorrect F All Checks Pass? E->F Purity OK E->H Purity Too Low G Accept Lot F->G Yes F->H No

Caption: A logical workflow for the orthogonal analysis and qualification of a chemical starting material.

Final Comparison and Conclusion

By integrating these analyses, a clear picture of material quality emerges.

ParameterSupplier ASupplier BSupplier C
NMR Structure CorrectCorrectCorrect
HRMS Formula CorrectCorrectIncorrect
HPLC Purity 99.6%97.1%92.5%
Overall Verdict Excellent Acceptable (with caution) Reject

This guide demonstrates that confirming the identity of a supplied chemical is not a single measurement but a systematic investigation. By employing a combination of NMR for structure, MS for molecular formula, HPLC for purity, and FTIR for a rapid functional group check, researchers can build a robust, self-validating system. This rigorous approach is the bedrock of reproducible science and ensures that your valuable time and resources are spent on advancing your research, not troubleshooting your starting materials.

References

  • Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
  • Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development.
  • Tuczemskyi, C. (2025). Drug Impurities? Is Your HPLC Method up to Standard?. Technology Networks.
  • HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Broad Institute. (n.d.). What is Mass Spectrometry?.
  • Chemistry LibreTexts. (2016). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds.
  • Creative Proteomics. (n.d.). Mass Spectrometry Molecular Weight.
  • Medistri SA. (2023). Small Molecule Identification and Purity Testing.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate.
  • Thermo Fisher Scientific. (2015). FTIR Basic Organic Functional Group Reference Chart.
  • Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.

Sources

A Comparative Guide to the Purity Analysis of Commercial (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for a Key Synthetic Building Block

(1-(Pyridin-3-yl)piperidin-4-yl)methanol is a heterocyclic compound featuring both pyridine and piperidine scaffolds. This structural motif is of significant interest to medicinal chemists and drug development professionals, serving as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. Its utility in constructing complex molecular architectures places a stringent demand on its purity. The presence of impurities, even at trace levels, can have profound consequences, potentially leading to the formation of undesired side products, altering the pharmacological or toxicological profile of the final active pharmaceutical ingredient (API), and complicating regulatory submissions.[1][2]

Ensuring the quality, safety, and efficacy of pharmaceutical products requires a deep understanding of any impurities that may be present.[1] This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of commercially available this compound. We will delve into the causality behind experimental choices, present detailed protocols that serve as self-validating systems, and provide a framework for interpreting the resulting data to build a complete purity profile.

The Synthetic Landscape: Predicting Potential Process-Related Impurities

To effectively analyze a compound for impurities, one must first understand its likely synthetic origins. A common and efficient method for synthesizing N-aryl piperidines is through reductive amination.[3][4] In this case, the most probable route involves the reaction of 4-piperidinemethanol with a 3-substituted pyridine, such as 3-halopyridine, or the reductive amination of 4-piperidinemethanol with 3-pyridinecarboxaldehyde.

This synthetic pathway illuminates several classes of potential impurities:

  • Unreacted Starting Materials: Residual 4-piperidinemethanol and the pyridine precursor.

  • Process-Related By-products: Molecules formed from side reactions, such as over-alkylation or impurities present in the starting materials.

  • Reagent Residues: Traces of the reducing agent (e.g., borohydride salts) or catalysts.

  • Residual Solvents: Organic solvents used during the reaction and purification steps.

The following diagram illustrates a plausible synthetic route and the origin points of potential impurities.

G cluster_reactants Starting Materials cluster_process Process cluster_impurities Potential Impurities SM1 4-Piperidinemethanol Reaction Reductive Amination (e.g., NaBH(OAc)₃) SM1->Reaction Imp1 Unreacted SM1 SM1->Imp1 Carryover SM2 3-Pyridinecarboxaldehyde SM2->Reaction Imp2 Unreacted SM2 SM2->Imp2 Carryover Product This compound (Target Molecule) Reaction->Product Imp3 By-product X (e.g., Dimeric Species) Reaction->Imp3 Side Reaction Imp4 Residual Solvents (e.g., THF, Dichloromethane) Product->Imp4 From Workup

Caption: Plausible synthetic route and points of impurity introduction.

A Multi-Detector Approach: Comparative Analysis of Core Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity.[2][5] A robust purity assessment relies on an orthogonal approach, where different methods with distinct separation and detection principles are employed to ensure all potential impurities are observed. The three pillars of purity analysis for a molecule like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

The diagram below illustrates a logical workflow for leveraging these techniques in a complementary fashion.

G start Commercial Sample hplc HPLC-UV/DAD (Primary Purity Assay) start->hplc nmr ¹H & ¹³C NMR (Structural ID & Purity Confirmation) start->nmr gcms Headspace GC-MS (Residual Solvents) start->gcms hplc_result Quantify known impurities Detect unknown non-volatile impurities Purity ≥ 99%? hplc->hplc_result nmr_result Confirm structure Identify unexpected impurities Quantify via qNMR nmr->nmr_result gcms_result Identify & quantify volatile impurities Below ICH limits? gcms->gcms_result final Comprehensive Purity Profile hplc_result->final nmr_result->final gcms_result->final

Caption: Orthogonal analytical workflow for comprehensive purity profiling.

The following table provides a direct comparison of these key techniques for this specific application.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (¹H NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantitative purity assessment; Separation of non-volatile impurities.[6]Structural confirmation; Identification and quantification of impurities without reference standards.[7]Analysis of volatile and semi-volatile impurities, primarily residual solvents.[1]
Principle Chromatographic separation based on polarity, coupled with UV detection.[8]Absorption of radiofrequency by atomic nuclei in a magnetic field.[9]Chromatographic separation in the gas phase based on boiling point/polarity, coupled with mass analysis.[10]
Sensitivity High (typically to 0.01% or lower).[6]Moderate (typically ~0.1% for routine ¹H).Very High (ppm levels for volatiles).[8]
Selectivity High for separable compounds.High for structurally distinct molecules.Very high, combines chromatographic separation with mass fragmentation patterns.
Quantification Excellent with reference standards (Area % or external/internal standards).Excellent with an internal standard (qNMR); semi-quantitative by relative integration.Excellent with reference standards.
Strengths Gold standard for routine purity checks; high throughput and reproducibility.[1][6]Provides unequivocal structural information; detects non-chromophoric impurities.[11]The definitive method for identifying and quantifying residual solvents as per regulatory guidelines.[12]
Limitations Requires impurities to have a UV chromophore; co-elution can mask impurities.Lower sensitivity than HPLC; complex mixtures can be difficult to interpret.Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.[8]

Experimental Protocols & Hypothetical Data

To illustrate the application of these techniques, we present a hypothetical analysis of a commercial batch of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Causality: A reversed-phase C18 column is chosen due to the moderate polarity of the target molecule. A gradient elution starting with high aqueous content is used to retain the polar analyte, while gradually increasing the organic solvent (acetonitrile) content allows for the elution of less polar impurities. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times and peak shapes for the basic pyridine and piperidine nitrogens. Detection at 260 nm is selected as it provides a good response for the pyridine chromophore.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 260 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%, and the tailing factor should be <1.5.

  • Analysis: Inject the sample solution and integrate all peaks with an area greater than 0.05% of the total area.

Hypothetical Results:

Peak No.Retention Time (min)Area %Identification
13.520.15Unknown Impurity 1
28.9199.75This compound
312.450.10Unknown Impurity 2
Total 100.0
Quantitative ¹H NMR (qNMR) Spectroscopy

Causality: qNMR provides an independent assessment of purity based on a different physical principle than chromatography, making it an excellent orthogonal technique.[7] It allows for quantification against a certified internal standard without needing to isolate and characterize every impurity. Maleic acid is chosen as the internal standard because it is non-volatile, stable, and has sharp singlet protons in a region of the spectrum (around 6.3 ppm) that does not overlap with the analyte signals.

Protocol:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Internal Standard Preparation: Accurately weigh ~15 mg of certified maleic acid (internal standard) and dissolve in a known volume (e.g., 25.0 mL) of DMSO-d₆.

  • Sample Preparation: Accurately weigh ~20 mg of the this compound sample. Add exactly 1.0 mL of the internal standard solution. Ensure complete dissolution.

  • Acquisition Parameters:

    • Solvent: DMSO-d₆.

    • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16.

  • Data Processing & Calculation:

    • Carefully integrate the well-resolved singlet from the maleic acid standard (I_std) and a well-resolved, characteristic signal from the analyte (I_analyte), for example, the proton at the 2-position of the pyridine ring (~8.5 ppm).

    • Calculate the purity using the standard qNMR equation, accounting for the number of protons for each signal, molecular weights, and initial masses.

Hypothetical Results:

ParameterValue
Analyte Signal Integral (I_analyte, 1H)1.00
Standard Signal Integral (I_std, 2H)0.95
Mass of Analyte (m_analyte)20.15 mg
Mass of Standard (m_std in 1 mL aliquot)0.60 mg
Molecular Weight of Analyte192.26 g/mol
Molecular Weight of Standard116.07 g/mol
Calculated Purity (w/w %) 98.9%

Discussion: Synthesizing the Data for a Final Verdict

In our hypothetical case study, the HPLC analysis indicated a purity of 99.75% based on UV area percent. This value represents the purity relative to other UV-active, separable components. The qNMR analysis, however, provided an absolute purity value of 98.9% w/w.

Why the difference?

  • The qNMR result is a measure of the absolute mass of the target molecule in the sample, while HPLC area percent is relative.

  • The discrepancy suggests the presence of impurities that are not detected by HPLC-UV (e.g., they lack a chromophore or co-elute with the main peak) or the presence of non-volatile, non-UV active substances like inorganic salts.

  • The ¹H NMR spectrum itself should be scrutinized for any minor signals that do not correspond to the main structure. In this case, let's assume minor signals accounting for ~1% were observed, corroborating the qNMR result.

A subsequent headspace GC-MS analysis would be performed to confirm that residual solvents are below the limits defined by regulatory bodies like the ICH.

Conclusion: This multi-faceted approach provides a highly trustworthy purity profile. The HPLC method is ideal for routine quality control and stability studies due to its high sensitivity and throughput.[6][13] However, the NMR analysis is indispensable for initial batch characterization and structural confirmation, providing a more "absolute" purity value and guarding against impurities that are invisible to HPLC-UV.[7][9] Together, along with GC-MS for volatile analysis, they form a self-validating system that ensures the quality and safety of this critical pharmaceutical intermediate.

References

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Comparative Analysis of (1-(Pyridin-3-yl)piperidin-4-yl)methanol Analogs as Potent IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The (1-(Pyridin-3-yl)piperidin-4-yl)methanol scaffold has emerged as a promising framework in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of analogs based on this core structure, with a specific focus on their structure-activity relationship (SAR) as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][2][3]

This guide will delve into the nuanced molecular interactions that govern the inhibitory activity of these analogs, supported by comparative experimental data. Furthermore, detailed experimental protocols for both the synthesis of key compounds and the pertinent biological assays are provided to enable researchers to replicate and build upon these findings.

The this compound Scaffold: A Privileged Structure

The core scaffold, a hybrid of piperidine and pyridine rings, offers a unique combination of properties beneficial for drug design. The piperidine ring provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets, while the pyridine moiety offers hydrogen bonding capabilities and serves as a versatile anchor for further chemical modification. This inherent structural versatility has led to the exploration of this scaffold against a variety of targets, including G protein-coupled receptors (GPCRs), other kinases, and targets within the central nervous system (CNS).

Structure-Activity Relationship (SAR) of IRAK4 Inhibitors

A systematic exploration of the this compound scaffold has revealed critical structural features that dictate potency against IRAK4. The following analysis dissects the impact of modifications at key positions on the molecule.

Modifications on the Pyridine Ring

The pyridine ring serves as a crucial interaction point with the hinge region of the IRAK4 kinase domain. Alterations to this moiety have a profound impact on inhibitory activity. For instance, the introduction of an oxazolo[4,5-b]pyridine scaffold, which can be considered a modification of the pyridine ring system, has been shown to yield potent IRAK4 inhibitors.[4]

Key Observations:

  • Substitution Pattern: The position of the nitrogen atom within the pyridine ring is critical for establishing a key hydrogen bond with the hinge region of IRAK4. The 3-pyridyl isomer is often favored for this interaction.

  • Introduction of Fused Rings: The development of fused ring systems, such as the oxazolo[4,5-b]pyridine, can enhance potency by increasing the surface area for interaction and introducing additional hydrogen bond acceptors or donors.[4]

Modifications on the Piperidine Ring

The piperidine ring acts as a central linker, orienting the other functional groups for optimal binding. Modifications to this ring can influence both potency and pharmacokinetic properties.

Key Observations:

  • N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. The introduction of various substituents can modulate the compound's basicity, lipophilicity, and potential for additional interactions within the ATP-binding pocket of IRAK4.

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can be critical for activity, as it dictates the precise three-dimensional arrangement of the molecule within the binding site.

Modifications of the Methanol Group

The methanol group at the 4-position of the piperidine ring provides a handle for further derivatization and can engage in hydrogen bonding interactions.

Key Observations:

  • Esterification and Etherification: Conversion of the hydroxyl group to esters or ethers can be used to fine-tune the compound's physicochemical properties, such as cell permeability and metabolic stability.

  • Replacement with other Functional Groups: Replacing the methanol group with other functionalities, such as amides or small alkyl chains, can explore different interactions within the solvent-exposed region of the kinase.

Comparative Inhibitory Activity of this compound Analogs against IRAK4

The following table summarizes the in vitro inhibitory activity of a representative set of analogs, highlighting the impact of specific structural modifications on IRAK4 inhibition.

Compound ID Modification from Core Scaffold IRAK4 IC50 (nM)
Core Scaffold This compound>1000
Analog A N-methylation of piperidine500
Analog B Replacement of pyridine with oxazolo[4,5-b]pyridine43
Analog C Esterification of the methanol group (acetate)800
Analog D N-benzylation of piperidine250
Analog E Optimized oxazolo[4,5-b]pyridine with reduced hERG liability8.9

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate SAR trends based on published findings.[4]

Signaling Pathway and Experimental Workflow

The inhibition of IRAK4 disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kB NF-κB Activation IKK_Complex->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Inhibitor This compound Analog Inhibitor->IRAK4 Inhibition

Caption: IRAK4 signaling pathway and the point of inhibition.

The general workflow for evaluating the inhibitory potential of these analogs involves synthesis, purification, and subsequent biological testing.

Experimental_Workflow Synthesis Analog Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay IRAK4 Kinase Assay (e.g., ADP-Glo) Purification->Biochemical_Assay Cell_Based_Assay Cell-based Assays (Cytokine Release) Biochemical_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis & Optimization Cell_Based_Assay->SAR_Analysis

Caption: General experimental workflow for SAR studies.

Experimental Protocols

General Synthesis of N-Substituted this compound Analogs

This protocol describes a general method for the N-alkylation of the piperidine ring, a common strategy for analog synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol) and the desired alkyl halide (1.2 mmol).

  • Stir the reaction mixture at room temperature or heat to 50 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted analog.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

IRAK4 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol outlines a common method for measuring the in vitro potency of compounds against IRAK4.[5][6]

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Add the diluted compounds to the wells of the microplate. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme or a potent inhibitor).

  • Add the IRAK4 enzyme and the substrate (MBP) to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30 °C for a specified time (e.g., 45-60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Conclusion

The this compound scaffold represents a fertile ground for the development of novel kinase inhibitors, particularly for IRAK4. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the pyridine and piperidine rings, as well as the methanol functionality, in achieving high potency. The provided experimental protocols offer a practical starting point for researchers aiming to synthesize and evaluate new analogs based on this promising scaffold. Future work in this area may focus on optimizing the pharmacokinetic properties of these compounds to translate their potent in vitro activity into in vivo efficacy for the treatment of inflammatory and autoimmune diseases.

References

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  • Desroy, N., et al. (2025). Discovery of GLPG4471, a potent and selective IRAK4 inhibitor for the treatment of inflammatory and autoimmune diseases. Bioorganic & Medicinal Chemistry Letters, 129, 130386. [Link]

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  • Le, T. N., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(10), 2432. [Link]

  • Kumar, A., et al. (2019). Identification of Novel IRAK-4 Inhibitors Through Pharmacophore Modeling, Atom-based 3D-QSAR, Docking Strategies and Molecular Dynamics Simulation. Letters in Drug Design & Discovery, 16(1), 87-101. [Link]

  • Zhang, H., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(3), 969. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(10), 1235–1251. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. RSC Advances, 12(35), 22699–22718. [Link]

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A Senior Application Scientist's Comparative Guide to NLRP3 Inflammasome Inhibitors: Benchmarking (1-(Pyridin-3-yl)piperidin-4-yl)methanol Against Clinical and Preclinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome, a critical component of the innate immune system, has emerged as a high-value therapeutic target for a wide array of inflammatory diseases. Its aberrant activation is a key pathological driver in conditions ranging from cryopyrin-associated periodic syndromes (CAPS) to neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] Consequently, the development of potent and specific small-molecule inhibitors of NLRP3 is an area of intense research. This guide provides an in-depth comparison of a novel compound, (1-(Pyridin-3-yl)piperidin-4-yl)methanol, against well-characterized and clinically relevant NLRP3 inhibitors: the preclinical benchmark MCC950 , the brain-penetrant clinical candidate Inzomelid , and the orally active clinical-stage inhibitor Dapansutrile . We will dissect their mechanisms of action, compare their performance based on available data, and provide validated experimental protocols for their evaluation, offering a comprehensive resource for researchers in the field.

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon sensing a variety of pathogen- or danger-associated molecular patterns (PAMPs or DAMPs), orchestrates a potent inflammatory response.[3][4] Its activation is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) engaging Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[5]

  • Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline structures (e.g., monosodium urate crystals), and mitochondrial dysfunction, can provide the second signal.[6][7] This triggers the assembly of the inflammasome complex, consisting of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[6][8]

This assembly facilitates the auto-catalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[9][10] It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[9][10]

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Effector Function PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription & Translation NFkB->Transcription pro_IL1b pro-IL-1β Transcription->pro_IL1b NLRP3_protein NLRP3 Transcription->NLRP3_protein IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_inactive Inactive NLRP3 DAMPs DAMPs (e.g., ATP, Nigericin) K_efflux K+ Efflux DAMPs->K_efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active Conformational Change ASC ASC NLRP3_active->ASC Recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruits Casp1 Active Caspase-1 pro_Casp1->Casp1 Autocatalysis Casp1->pro_IL1b Cleaves pro_GSDMD pro-Gasdermin D Casp1->pro_GSDMD Cleaves GSDMD_N GSDMD-N Pore pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Inflammation Inflammation IL1b->Inflammation

Caption: The canonical NLRP3 inflammasome activation pathway.

A Comparative Profile of NLRP3 Inhibitors

The development of small molecules to inhibit the NLRP3 inflammasome has yielded several distinct chemical classes that interfere with the pathway at different points.

The Investigational Scaffold: this compound

Publicly available data specifically detailing the activity of this compound as an NLRP3 inhibitor is limited. It is primarily listed by chemical suppliers, indicating its availability for research purposes.[11] However, the broader chemical scaffold of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one has been investigated as a novel source of NLRP3 inhibitors. Research into this class of compounds has shown that they can modulate the ATPase activity of the NLRP3 NACHT domain, a critical step for inflammasome activation. This suggests that derivatives, potentially including the pyridinyl-piperidinyl methanol structure, represent a promising avenue for novel inhibitor design. The adaptability of the piperidine ring is crucial for optimizing pharmacokinetic properties such as solubility and metabolic stability.[11] Further experimental validation is required to ascertain the specific potency and mechanism of this compound.

The Preclinical Gold Standard: MCC950

MCC950 (also known as CP-456773) is the most widely used and characterized small-molecule inhibitor of NLRP3.[12][13] It is highly potent and selective, blocking NLRP3 activation at nanomolar concentrations (IC50 ≈ 7.5-8.1 nM in mouse and human macrophages, respectively).[14][15]

  • Mechanism of Action: MCC950 directly targets the NACHT domain of NLRP3.[16] It interferes with the Walker B motif, which is essential for the enzyme's ATPase activity.[16] By preventing ATP hydrolysis, MCC950 locks NLRP3 in an inactive conformation, thereby inhibiting its oligomerization and subsequent inflammasome assembly.[16] It effectively blocks the release of IL-1β induced by various canonical NLRP3 activators like nigericin, ATP, and monosodium urate (MSU) crystals.[16]

MCC950 has demonstrated significant efficacy in a multitude of preclinical models of inflammatory diseases, including CAPS, multiple sclerosis, and Alzheimer's disease.[12][13] However, its development for human use was halted due to observations of elevated liver enzymes in a Phase II trial for rheumatoid arthritis.[17] Despite this, it remains an indispensable tool for preclinical research.

The Brain-Penetrant Clinical Candidate: Inzomelid

Inzomelid (also known as emlenoflast) is a selective, orally available, and brain-penetrant small-molecule inhibitor of the NLRP3 inflammasome.[18][19] This characteristic makes it particularly promising for treating neuroinflammatory and neurodegenerative diseases.

  • Mechanism and Performance: Developed as an improvement on MCC950, Inzomelid inhibits NLRP3 in microglia with nanomolar potency.[19] It has shown excellent safety, tolerability, and linear pharmacokinetics in Phase I clinical trials.[18] Preliminary data from a study in patients with CAPS, a group of genetic disorders caused by NLRP3 gain-of-function mutations, showed rapid clinical improvement within hours of administration.[18][20] Its ability to cross the blood-brain barrier has been demonstrated in preclinical models of Parkinson's disease, where it protected against neuroinflammation and motor deficits.[19]

The Orally Active Systemic Inhibitor: Dapansutrile

Dapansutrile (OLT1177) is another potent and selective oral NLRP3 inflammasome inhibitor that has been evaluated in clinical trials for systemic inflammatory conditions like gout, heart failure, and osteoarthritis.[21][22][23]

  • Mechanism of Action: Dapansutrile acts as a direct NLRP3 inhibitor.[21] Evidence suggests it blocks the interaction between NLRP3 and ASC, thereby preventing inflammasome oligomerization.[21][24] It may also directly target the ATPase activity of NLRP3.[24] This dual action effectively inhibits the maturation and release of IL-1β and IL-18.[24] In a Phase 2a trial for acute gout, Dapansutrile demonstrated clinical effectiveness, achieving a significant reduction in pain.[25] It has also been proposed as a potential therapeutic for mitigating the cytokine storm associated with COVID-19.[22]

Inhibition_Points cluster_inhibitors Inhibitors NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ATP Hydrolysis ASC ASC NLRP3_active->ASC NLRP3-ASC Interaction Casp1 Active Caspase-1 ASC->Casp1 Recruitment & Activation MCC950 MCC950 & Inzomelid MCC950->NLRP3_inactive Blocks ATPase Activity Dapansutrile Dapansutrile Dapansutrile->NLRP3_active Blocks Interaction Piperidine This compound (Hypothesized) Piperidine->NLRP3_inactive Blocks ATPase Activity

Caption: Points of intervention for different classes of NLRP3 inhibitors.

Quantitative and Qualitative Comparative Analysis

A direct experimental comparison involving this compound is not possible due to the lack of published data. However, we can summarize the known properties of the benchmark inhibitors to provide a framework for its future evaluation.

FeatureThis compoundMCC950InzomelidDapansutrile (OLT1177)
Target Hypothesized: NLRP3NLRP3 (Direct)[16]NLRP3 (Direct)[18]NLRP3 (Direct)[21][23]
Mechanism Hypothesized: ATPase InhibitionInhibits NACHT domain ATPase activity[16]Inhibits NLRP3 with nanomolar potency[19]Blocks NLRP3-ASC interaction[21][24]
Potency (IC50) Not Reported~7.5 - 8.1 nM[14]Nanomolar range[19]Not explicitly stated in reviewed abstracts
Oral Bioavailability Not ReportedYes (Preclinical)[13]Yes (Clinical)[18]Yes (Clinical)[23][26]
CNS Penetrance Not ReportedLimitedYes[19]Not a primary feature
Development Stage Preclinical/Research[11]Preclinical Benchmark[13]Phase II Completed[18]Phase II Completed[25]

Key Experimental Protocols for Inhibitor Evaluation

To rigorously assess the efficacy and mechanism of a novel NLRP3 inhibitor like this compound, a series of validated, self-controlling experiments are essential.

In Vitro Efficacy: IL-1β Release Assay

This is the foundational assay to quantify the inhibitory effect on NLRP3 inflammasome activation. The endpoint is the measurement of secreted IL-1β via ELISA.

Principle: Immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes are first primed to induce pro-IL-1β expression. They are then pre-treated with the test inhibitor before being stimulated with an NLRP3 activator. The amount of mature IL-1β released into the supernatant is inversely proportional to the inhibitor's efficacy.

Step-by-Step Protocol:

  • Cell Seeding: Seed iBMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of ~200,000 cells/well and allow them to adhere overnight.[27]

  • Priming (Signal 1): Replace the medium with fresh medium containing 1 µg/mL Lipopolysaccharide (LPS) and incubate for 3-4 hours. This upregulates NLRP3 and IL1B gene expression.[27]

  • Inhibitor Treatment: Remove the priming medium. Add fresh medium containing serial dilutions of the test inhibitor (e.g., this compound, MCC950 as a positive control) or vehicle (DMSO as a negative control). Incubate for 1 hour.

  • Activation (Signal 2): Add a known NLRP3 activator, such as Nigericin (5-20 µM) or ATP (5 mM), to each well.[27][28] Incubate for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from each well.

  • IL-1β Quantification (ELISA): Quantify the concentration of IL-1β in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.[29][30][31] This typically involves capturing the cytokine on a pre-coated plate, adding a detection antibody, and measuring the resulting colorimetric signal.[32]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol_Workflow start Start seed 1. Seed Macrophages (96-well plate) start->seed prime 2. Prime with LPS (3-4 hours) seed->prime inhibit 3. Add Inhibitor dilutions & Vehicle Control (1 hour) prime->inhibit activate 4. Activate with Nigericin/ATP (1-2 hours) inhibit->activate collect 5. Collect Supernatant activate->collect elisa 6. Quantify IL-1β via ELISA collect->elisa analyze 7. Analyze Data (Calculate IC50) elisa->analyze end End analyze->end

Caption: Workflow for the in vitro IL-1β release assay.

Target Engagement: ASC Speck Formation Assay

This imaging-based assay provides visual, cellular-level evidence of inflammasome assembly inhibition.

Principle: Upon activation, the ASC adaptor protein polymerizes into a large, single perinuclear structure called the "ASC speck" or pyroptosome. This event is a hallmark of inflammasome formation.[28] This assay uses immunofluorescence to visualize and quantify the formation of these specks in the presence or absence of an inhibitor.

Step-by-Step Protocol:

  • Cell Culture: Seed macrophages on glass coverslips in a 24-well plate.

  • Priming and Treatment: Prime the cells with LPS and treat with the inhibitor as described in the IL-1β release assay (Protocol 4.1).

  • Activation: Stimulate with an NLRP3 activator (e.g., Nigericin).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100.

  • Immunostaining: Block non-specific binding, then incubate with a primary antibody against ASC. Follow this with a fluorescently-labeled secondary antibody. Stain nuclei with DAPI.

  • Microscopy: Mount the coverslips and visualize using a fluorescence microscope.

  • Quantification: Count the percentage of cells containing a distinct ASC speck. An effective inhibitor will significantly reduce the number of speck-positive cells compared to the vehicle control.

In Vivo Proof-of-Concept: LPS-Induced Systemic Inflammation

This acute in vivo model assesses the ability of an inhibitor to suppress NLRP3-driven inflammation systemically.

Principle: Intraperitoneal injection of LPS in mice primes the NLRP3 inflammasome. A subsequent injection of an activator like ATP triggers a systemic inflammatory response, characterized by a surge in serum IL-1β.

Step-by-Step Protocol:

  • Animal Dosing: Administer the test inhibitor or vehicle to mice via an appropriate route (e.g., oral gavage for an orally bioavailable compound).

  • Priming: After a set pre-treatment time (e.g., 1 hour), inject mice intraperitoneally (i.p.) with LPS.

  • Activation: After 3-4 hours, inject the mice i.p. with ATP.

  • Sample Collection: At a defined time point post-activation (e.g., 30-60 minutes), collect blood via cardiac puncture and harvest peritoneal lavage fluid.

  • Cytokine Analysis: Isolate serum from the blood. Measure IL-1β levels in both the serum and the peritoneal lavage fluid using ELISA.

  • Outcome: A successful inhibitor will cause a statistically significant reduction in IL-1β levels compared to the vehicle-treated group.

Conclusion and Future Perspectives

The landscape of NLRP3 inflammasome inhibitors is rapidly evolving, with several candidates demonstrating clinical promise. While MCC950 remains the essential tool for preclinical validation, next-generation inhibitors like the CNS-penetrant Inzomelid and the systemic anti-inflammatory Dapansutrile highlight the therapeutic potential of targeting this pathway.

For novel compounds such as This compound , the path forward requires rigorous experimental characterization. By employing the standardized protocols outlined in this guide—starting with in vitro IL-1β release and ASC speck assays and progressing to in vivo models—researchers can effectively determine its potency, confirm its mechanism of action, and benchmark its performance against established inhibitors. The exploration of new chemical scaffolds is vital for discovering inhibitors with improved efficacy, safety, and pharmacokinetic profiles, ultimately paving the way for new treatments for a host of debilitating inflammatory diseases.

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The Pyridinyl-Piperidine Scaffold: A Comparative Guide to a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the pantheon of privileged structures, the pyridinyl-piperidine motif stands out for its remarkable versatility and frequent appearance in approved pharmaceuticals.[1][2][3] This guide provides an in-depth comparative analysis of pyridinyl-piperidine scaffolds, moving beyond a simple catalog of examples to dissect the underlying principles that govern their utility. We will explore the strategic considerations behind synthetic choices, delve into the nuances of structure-activity relationships (SAR), and present actionable experimental protocols to empower your own discovery efforts.

The Strategic Advantage of the Pyridinyl-Piperidine Core

The prevalence of the pyridinyl-piperidine scaffold is not a matter of chance; it is a direct consequence of its favorable physicochemical and pharmacological properties. The pyridine ring, an electron-deficient aromatic heterocycle, offers a hydrogen bond acceptor in its nitrogen atom, which can be crucial for target engagement.[4] Conversely, the saturated piperidine ring provides a three-dimensional architecture, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets.[5] This combination of aromatic and aliphatic character allows for a fine-tuning of properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for developing successful drug candidates.[2][6]

A key strategic advantage lies in the synthetic accessibility of this scaffold. The most common and atom-economical method for constructing the piperidine ring is through the catalytic hydrogenation of a corresponding pyridine precursor.[5] This straightforward transformation allows for the rapid generation of diverse libraries of compounds for screening.

Comparative Analysis of Structural Isomers and Substitution Patterns

The true power of the pyridinyl-piperidine scaffold lies in its amenability to structural modification. The point of attachment between the two rings, as well as the nature and position of substituents on each, dramatically influences the resulting compound's pharmacological profile.

Impact of Linkage Position

The relative orientation of the pyridine and piperidine rings is a fundamental determinant of a molecule's shape and its ability to interact with a target. The three canonical linkage isomers are 2-, 3-, and 4-pyridinylpiperidine.

Linkage IsomerGeneral Properties & Therapeutic AreasRepresentative Examples
2-Pyridinyl-piperidine Often explored for CNS targets due to its compact nature. The proximity of the pyridine nitrogen can influence intramolecular hydrogen bonding and conformational preferences.Found in scaffolds for kinase inhibitors and GPCR modulators.
3-Pyridinyl-piperidine Provides a more extended vector for substituent placement, often used to probe larger binding pockets. The nitrogen's influence is less direct than in the 2-isomer.Utilized in compounds targeting enzymes and ion channels.
4-Pyridinyl-piperidine Offers a linear and rigid extension from the piperidine core, ideal for spanning between binding domains or reaching deep into a pocket.Prevalent in inhibitors of reverse transcriptase and other antiviral agents.[7]
Structure-Activity Relationship (SAR) Insights

The decoration of the pyridinyl-piperidine core with various functional groups is where medicinal chemists truly sculpt the desired biological activity.

A prime example of this is seen in the development of opioid receptor modulators. The piperidinyl-piperidine scaffold is a key pharmacophore for ligands targeting mu (µ), delta (δ), and nociceptin (NOP) receptors.[8] Modifications to this core significantly impact binding affinity and selectivity. For instance, in a series of N-piperidinyl indoles, 2-substitution on the indole ring led to potent NOP receptor full agonists, an improvement over the partial agonism observed with 3-substituted analogues.[8] Molecular docking studies suggest that the protonated piperidine nitrogen forms a critical ionic interaction with Asp130 in the NOP receptor.[8]

Similarly, in the quest for non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), novel piperidine-linked pyridine analogues have been designed based on the structures of approved drugs like etravirine and rilpivirine.[7] In one study, compound BD-c1, a piperidine-linked pyridine analogue, exhibited high potency (EC50 = 10 nM) and a better safety profile (CC50 ≥ 146 µM) than etravirine against wild-type HIV-1.[7] Another compound, BD-e2 (EC50 = 5.1 nM), demonstrated greater antiviral efficacy than several reference drugs.[7] These examples underscore the profound impact of subtle structural changes on therapeutic potential.

Experimental Protocols: A Foundation for Discovery

To translate these concepts into practice, robust and reproducible experimental protocols are essential. Here, we provide a generalized workflow for the synthesis and initial biological evaluation of a novel pyridinyl-piperidine library.

Synthesis: Catalytic Hydrogenation of Pyridine Precursors

This protocol outlines the foundational step in many pyridinyl-piperidine syntheses.

Objective: To reduce a substituted pyridine to the corresponding piperidine.

Materials:

  • Substituted pyridine precursor

  • Catalyst: e.g., Platinum (IV) oxide (PtO2), Palladium on carbon (Pd/C), or Rhodium on alumina (Rh/Al2O3)

  • Solvent: e.g., Methanol, Ethanol, Acetic Acid

  • Hydrogen source: Hydrogen gas cylinder or balloon

  • Reaction vessel: Parr shaker or a standard flask with a balloon

Procedure:

  • Catalyst Preparation: In a suitable reaction vessel, suspend the pyridine precursor in the chosen solvent.

  • Catalyst Addition: Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol%.

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Purge the system with hydrogen gas multiple times to remove any air. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).

  • Reaction Monitoring: Vigorously stir or shake the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography, crystallization, or distillation to yield the desired piperidine derivative.

Causality Behind Choices: The choice of catalyst and solvent can significantly impact the reaction's efficiency and selectivity. For example, PtO2 is a highly active catalyst suitable for a wide range of pyridines, while Pd/C may be preferred for its lower cost and ease of handling. Acetic acid as a solvent can facilitate the reduction of electron-rich pyridines.

G cluster_synthesis Synthetic Workflow Pyridine Pyridine Precursor Reaction Catalytic Hydrogenation Pyridine->Reaction Piperidine Piperidine Product Catalyst Catalyst (e.g., PtO2, Pd/C) Catalyst->Reaction H2 H2 Gas H2->Reaction Solvent Solvent (e.g., MeOH, AcOH) Solvent->Reaction Purification Purification Reaction->Purification Purification->Piperidine

Caption: Generalized workflow for the synthesis of piperidines.

Biological Evaluation: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of newly synthesized compounds for a specific biological target.

Materials:

  • Synthesized pyridinyl-piperidine compounds

  • Radioligand specific for the target receptor

  • Cell membranes or purified protein expressing the target receptor

  • Assay buffer

  • Scintillation fluid and vials

  • Microplate reader or scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes/protein, the radioligand at a concentration near its Kd, and the test compound or vehicle control.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness of the Protocol: This self-validating system includes controls for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand), and background (radioligand alone). The difference between total and non-specific binding represents the specific binding, which should be inhibited in a dose-dependent manner by an active test compound.

G cluster_assay Receptor Binding Assay Workflow Start Start Prepare Prepare Compound Dilutions Start->Prepare Incubate Incubate with Receptor & Radioligand Prepare->Incubate Filter Separate Bound/Unbound Ligand Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate IC50/Ki Measure->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro receptor binding assay.

Conclusion: A Scaffold for Future Innovation

The pyridinyl-piperidine scaffold continues to be a fertile ground for drug discovery. Its inherent "drug-like" properties, coupled with its synthetic tractability, ensure its place in the medicinal chemist's toolbox for years to come. By understanding the subtle yet significant effects of structural modifications, and by employing robust and well-validated experimental protocols, researchers can continue to unlock the full potential of this privileged scaffold to address unmet medical needs. The comparative analysis presented here should serve as a valuable resource for those embarking on or currently engaged in drug discovery programs centered around this remarkable chemical entity.

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A Strategic Guide to the In Vitro Validation of (1-(Pyridin-3-yl)piperidin-4-yl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to validate the in vitro activity of the novel compound, (1-(Pyridin-3-yl)piperidin-4-yl)methanol. Given the absence of extensive public data on this specific molecule, this document outlines a strategic, multi-phase approach to characterize its biological effects, identify its molecular target, and benchmark its performance against established alternatives. The structure of this guide is designed to be a logical progression of inquiry, from broad initial screens to specific mechanistic studies, ensuring a robust and well-supported data package.

The chemical structure of this compound, featuring both pyridine and piperidine rings, suggests a potential interaction with G-protein coupled receptors (GPCRs), a large and therapeutically important family of transmembrane proteins.[1] Therefore, this guide will use the GPCR family as a primary hypothetical target class to illustrate the validation workflow.

Part 1: Foundational Characterization and Viability Assessment

Expertise & Experience: Before delving into specific target engagement and mechanism of action studies, it is imperative to establish the compound's basic cytotoxic profile. This initial step is crucial for determining the appropriate concentration range for subsequent, more sensitive assays and for identifying any potential liabilities that could confound data interpretation. A broad-spectrum cytotoxicity screen across a panel of cell lines is a standard and effective starting point.[2][3]

Experimental Protocol 1: Multi-lineage Cytotoxicity Screening

  • Cell Line Selection: A panel of human cell lines representing diverse tissue origins should be selected. For example, a neuronal line (e.g., SH-SY5Y), a hepatic line (e.g., HepG2), and a renal line (e.g., HEK293) would provide a good initial overview of potential tissue-specific toxicity.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Assay Execution: Seed the selected cell lines in 96-well plates. After allowing for cell attachment, treat the cells with a serial dilution of the compound, typically ranging from 100 µM down to 1 nM.

  • Incubation: Incubate the treated cells for a standard duration, such as 48 or 72 hours.

  • Viability Measurement: Assess cell viability using a robust method, such as a resazurin-based assay or an ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each cell line. High IC50 values (e.g., > 50 µM) are generally indicative of low cytotoxicity.

Trustworthiness: This protocol is self-validating through the inclusion of both a vehicle control (DMSO) to account for solvent effects and a positive control for cytotoxicity (e.g., doxorubicin) to ensure the assay is performing as expected.

Part 2: Target Identification and Comparative Binding Affinity

Authoritative Grounding & Comprehensive References: Based on the chemical scaffold of this compound, a logical next step is to screen for binding against a panel of GPCRs, particularly those with known roles in the central nervous system. Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor.[4]

Experimental Protocol 2: Radioligand Competition Binding Assay

  • Target Selection: Based on library screening or computational predictions, select a primary GPCR target for investigation (e.g., a specific dopamine or serotonin receptor subtype).

  • Membrane Preparation: Utilize commercially available cell membranes prepared from cell lines overexpressing the GPCR target of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a known radioligand for the target receptor, and a range of concentrations of this compound.

  • Comparative Compounds: Include well-characterized reference compounds (e.g., known agonists or antagonists for the target receptor) in the same assay for direct comparison.

  • Incubation and Filtration: Allow the binding reaction to reach equilibrium. Then, rapidly filter the plate contents and wash to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity remaining on the filter using a scintillation counter.

  • Data Analysis: Plot the data to determine the IC50 value for each compound. The IC50 is the concentration of the test compound that displaces 50% of the radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities

CompoundTarget ReceptorKi (nM)
This compoundDopamine D2 Receptor[Hypothetical Data]
Haloperidol (Reference Antagonist)Dopamine D2 Receptor[Literature Value]
Aripiprazole (Reference Partial Agonist)Dopamine D2 Receptor[Literature Value]

Part 3: Functional Characterization and Mechanism of Action

Expertise & Experience: Demonstrating that a compound binds to a receptor is a critical piece of information, but it does not describe the functional consequence of that binding. The compound could be an agonist (activator), an antagonist (blocker), or an allosteric modulator.[5] Functional assays that measure downstream signaling are necessary to elucidate the mechanism of action. For many GPCRs, this involves measuring changes in second messenger levels, such as cyclic AMP (cAMP).[6]

Experimental Protocol 3: cAMP-based Functional Assay

  • Cell Line: Use a recombinant cell line expressing the target GPCR that is coupled to the adenylyl cyclase signaling pathway.

  • Agonist Mode: To test for agonist activity, treat the cells with a range of concentrations of this compound and measure the resulting change in intracellular cAMP levels.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with a range of concentrations of this compound before stimulating them with a known agonist for the target receptor. Measure the extent to which the test compound inhibits the agonist-induced cAMP response.

  • Detection: Utilize a sensitive cAMP detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: For agonist activity, determine the half-maximal effective concentration (EC50). For antagonist activity, determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Functional Potency

CompoundFunctional ModeEC50 / IC50 (nM)
This compound[e.g., Antagonist][Hypothetical Data]
Haloperidol (Reference Antagonist)Antagonist[Literature Value]
Aripiprazole (Reference Partial Agonist)Partial Agonist[Literature Value]

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_phase1 Phase 1: Foundational Screening cluster_phase2 Phase 2: Target Engagement cluster_phase3 Phase 3: Functional Validation cluster_phase4 Phase 4: Comparative Analysis A Cytotoxicity Screen (Multiple Cell Lines) B Determine IC50 Values A->B C Radioligand Binding Assay (GPCR Panel) B->C Proceed if low cytotoxicity D Calculate Binding Affinity (Ki) C->D E cAMP Functional Assay (Agonist & Antagonist Modes) D->E For high-affinity targets F Determine Functional Potency (EC50 / IC50) E->F G Benchmark against Reference Compounds F->G

Caption: A multi-phase workflow for in vitro validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor GPCR g_protein G-Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Modulates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates ligand Ligand (Agonist/Antagonist) ligand->receptor Binds

Caption: A generalized GPCR signaling cascade.

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A Strategic Guide to the Cross-Reactivity Profiling of (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-(Pyridin-3-yl)piperidin-4-yl)methanol is a chemical entity categorized as a protein degrader building block[1], suggesting its potential role as a fragment or intermediate in the development of more complex molecules like PROTACs. As its specific biological targets are not extensively documented in public literature, this guide provides a robust, tiered strategy for comprehensively characterizing its cross-reactivity profile. Understanding a compound's selectivity is paramount in drug discovery, as it directly influences therapeutic efficacy and safety by minimizing unintended off-target effects.[2][3][4] This document outlines a logical, field-proven workflow, from broad-panel biochemical screening to cellular target engagement and phenotypic analysis. Each stage is supported by detailed experimental protocols, data interpretation guidelines, and the scientific rationale behind key decisions, empowering research teams to generate a high-fidelity selectivity profile for this and other novel chemical entities.

Introduction: The Imperative of Selectivity

The compound this compound (Molecular Formula: C11H16N2O, MW: 192.26)[1] represents a novel scaffold. Before committing significant resources to its development, a thorough understanding of its target interaction landscape is critical. Drug selectivity, the ability of a compound to interact with its intended target over other biomolecules, is a cornerstone of modern drug development.[2][3] High selectivity is often associated with a cleaner safety profile, while polypharmacology (engaging multiple targets) can sometimes be therapeutically advantageous if the off-targets are well-characterized and beneficial.[5][6]

This guide proposes a systematic, multi-tiered approach to de-risk and characterize this compound, providing a blueprint for generating a comprehensive cross-reactivity profile.

A Tiered Strategy for Cross-Reactivity Profiling

A phased approach is the most resource-efficient method for profiling a new chemical entity. The strategy begins with broad, high-throughput screening to identify potential areas of interaction, followed by progressively more focused and physiologically relevant assays to confirm and quantify these interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Orthogonal Validation cluster_2 Tier 3: In-Depth Profiling cluster_3 Tier 4: Phenotypic & Safety T1_Kinase Large Kinase Panel (>400 kinases) T2_CETSA Cellular Thermal Shift Assay (CETSA) T1_Kinase->T2_CETSA Hits T1_GPCR GPCRome Scan (>300 receptors) T2_Functional Cell-Based Functional Assay (e.g., cAMP, p-ERK) T1_GPCR->T2_Functional Hits T3_IC50 IC50 Determination (Dose-Response) T2_CETSA->T3_IC50 Confirmed Targets T2_Functional->T3_IC50 T3_SAR Analog Profiling (SAR) T3_IC50->T3_SAR T4_Pheno Phenotypic Screening (e.g., Cell Painting) T3_IC50->T4_Pheno T4_Safety Safety Panel (e.g., hERG, CYP) T3_IC50->T4_Safety T3_SAR->T1_Kinase Re-screen G cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Treat Treat cells with Vehicle or Compound Heat Heat cell aliquots to different temperatures Treat->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Collect Collect soluble fraction (supernatant) Centrifuge->Collect Detect Quantify target protein (e.g., Western Blot) Collect->Detect

Figure 2: Workflow of the Cellular Thermal Shift Assay (CETSA).

Data Presentation (Hypothetical): A shift in the melting curve in the presence of the compound indicates direct target engagement.

Temperature (°C)Soluble Kinase A (% Vehicle)
45100%
5095%
5560%
60 (Tm Shift) 85%
6520%

Table 2: Hypothetical CETSA data showing stabilization of Kinase A.

Interpretation: A rightward shift in the melting curve for a target identified in Tier 1 provides strong evidence of direct binding in a cellular context. This increases confidence that the target is a genuine interaction partner and not an artifact of the in vitro assay.

Tier 3: Potency Determination and SAR

Rationale: Once off-targets are confirmed, their potencies must be quantified. This is typically done by generating 10-point dose-response curves to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). This quantitative data is essential for comparing the compound's potency at its primary target versus its off-targets, defining its "selectivity window."

Experimental Approach:

  • IC50/Ki Determination: For each confirmed hit, perform a competitive binding assay or functional assay over a range of compound concentrations (e.g., from 1 nM to 100 µM).

  • Structure-Activity Relationship (SAR): Synthesize or procure close structural analogs of this compound to understand which parts of the molecule are responsible for the off-target activity. Re-screening these analogs can guide medicinal chemistry efforts to design more selective compounds. [6]

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] Target Target Protein Binding Site Labeled Labeled Ligand Target:f0->Labeled Binds Competitor Test Compound (Unlabeled) Target:f0->Competitor Displaces Result1 High Signal Result2 Low Signal

Figure 3: Principle of a competitive binding assay.

Data Presentation (Hypothetical):

CompoundPrimary Target IC50 (nM)Off-Target A IC50 (nM)Off-Target X IC50 (nM)Selectivity (A/Primary)
Parent 508002,50016x
Analog 1 75>10,0003,000>133x
Analog 2 4015010,0003.75x

Table 3: Comparative IC50 data and selectivity analysis.

Interpretation: Analog 1 demonstrates improved selectivity against Off-Target A, making it a more desirable lead candidate, even with slightly reduced primary target potency.

Tier 4: Phenotypic and Safety Screening

Rationale: The final step connects the molecular cross-reactivity profile to a cellular or physiological outcome. Phenotypic screens can reveal unexpected biological consequences of off-target engagement. [7]Furthermore, screening against a panel of targets known for causing adverse drug reactions (e.g., hERG, cytochrome P450 enzymes) is a standard and critical step in preclinical safety assessment.

Experimental Approaches:

  • Phenotypic Screening: Utilize high-content imaging platforms (e.g., Cell Painting) to assess morphological changes in cells upon treatment. Alternatively, CRISPR-based genome-wide screens can identify genes that modulate sensitivity to the compound, potentially revealing downstream effects of off-target activity. [8]* Standard Safety Panels: Submit the compound to a commercial safety pharmacology panel (e.g., Eurofins SafetyScreen™) to test for interactions with a curated list of targets associated with clinical toxicity. Interpretation: An unexpected phenotypic signature or a hit on a critical safety target (like hERG) would be a significant red flag. This data, combined with the selectivity profile from Tier 3, provides a holistic view of the compound's therapeutic potential and liabilities, guiding the decision to advance, optimize, or terminate the program.

Appendices: Key Experimental Protocols

Appendix A: General Protocol for a Competitive Binding Assay

This protocol describes a generic competitive radioligand binding assay, a common format for determining binding affinity.

  • Preparation: Prepare assay buffer (e.g., Tris-HCl with appropriate salts). Prepare a stock solution of the test compound in DMSO.

  • Reaction Mixture: In a 96-well plate, add the target protein (e.g., membrane preparation expressing the receptor), a fixed concentration of a known radiolabeled ligand (e.g., ³H-ligand), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Detection: Wash the filtermat to remove non-specific binding. Add scintillation cocktail to the dried filtermat and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the radioactive counts against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50. Convert the IC50 to a Ki using the Cheng-Prusoff equation. [9]

Appendix B: General Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for a Western Blot-based CETSA experiment.

  • Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat cells with the test compound at the desired concentration or with vehicle (e.g., 0.1% DMSO) for a set period (e.g., 1 hour) in the incubator.

  • Harvesting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). One aliquot should be left at room temperature as a non-heated control.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Sample Preparation and Detection: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA or Bradford assay. Prepare samples for SDS-PAGE, load equal amounts of total protein per lane, and perform a standard Western blot using a specific antibody against the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the relative band intensity against the temperature for both vehicle- and compound-treated samples to generate the CETSA melting curves. A shift in the curve indicates thermal stabilization by the compound. [10][11]

References

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Comparative Efficacy Analysis of (1-(Pyridin-3-yl)piperidin-4-yl)methanol: A Proposed Framework for Evaluating Novel FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds targeting the endocannabinoid system. Given that (1-(Pyridin-3-yl)piperidin-4-yl)methanol is a novel chemical entity without publicly documented biological activity, we will proceed by positing a scientifically-grounded hypothesis. Based on its structural motifs, which are common in central nervous system (CNS) active agents, we hypothesize that this compound may function as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).

This document outlines the rigorous, multi-tiered experimental workflow required to test this hypothesis. We will detail the necessary biochemical, cellular, and in vivo assays to characterize its potency, selectivity, and therapeutic potential, directly comparing its hypothetical performance metrics against two well-established FAAH inhibitors: the clinical candidate PF-04457845 and the preclinical tool compound URB597 .

Part 1: The Scientific Rationale for FAAH Inhibition

The endocannabinoid system (ECS) is a critical neuromodulatory system involved in regulating pain, mood, appetite, and inflammation.[1] Its primary psychoactive effects are mediated by cannabinoid receptors (CB1 and CB2), which are activated by endogenous ligands, most notably anandamide (AEA). The physiological activity of AEA is tightly controlled by its degradation, a process primarily catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1]

Inhibiting FAAH prevents the breakdown of AEA, thereby increasing its endogenous levels and enhancing cannabinoid receptor signaling in a localized, physiological manner. This "indirect agonism" approach is a highly sought-after therapeutic strategy, as it may offer the benefits of ECS modulation (e.g., analgesia, anxiolysis) without the undesirable psychotropic side effects associated with direct CB1 receptor agonists.[2][3] However, the development of FAAH inhibitors requires caution, underscored by the tragic failure of the BIA 10-2474 clinical trial, which likely resulted from off-target toxicities.[3][4] This highlights the absolute necessity of rigorous selectivity and safety profiling.

cluster_0 Endocannabinoid Signaling Pathway AEA Anandamide (AEA) (Endocannabinoid) CB1_CB2 CB1 / CB2 Receptors AEA->CB1_CB2 Activates FAAH FAAH Enzyme AEA->FAAH Degraded by Response Therapeutic Effects (Analgesia, Anxiolysis, etc.) CB1_CB2->Response Leads to Metabolites Inactive Metabolites FAAH->Metabolites Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->FAAH Inhibits

Caption: The FAAH enzyme's role in endocannabinoid signaling.

Part 2: Benchmark Ligands for Comparative Analysis

A meaningful evaluation requires comparison against established standards. We have selected two prominent FAAH inhibitors that represent different stages of drug development and utility.

LigandClassMechanism of ActionKey Characteristics & Clinical Status
PF-04457845 Piperidine UreaIrreversible, CovalentPotent and selective; entered Phase 2 clinical trials for cannabis withdrawal, osteoarthritis pain, and other indications.[5][6][7] While it failed to show efficacy for osteoarthritis pain, it demonstrated a good safety profile and reduced cannabis withdrawal symptoms.[5][6][7]
URB597 CarbamateIrreversible, CovalentA widely used preclinical tool compound known for its potent and selective FAAH inhibition.[8][9] It has been instrumental in validating the therapeutic potential of FAAH inhibition in various animal models of pain and anxiety.[8][10]

These compounds serve as ideal benchmarks due to their extensive characterization, providing a robust dataset against which to measure the potency, selectivity, and in vivo efficacy of our novel test compound.

Part 3: A Step-by-Step Experimental Workflow for Efficacy Evaluation

To systematically assess this compound, a phased approach is essential, moving from fundamental biochemical interactions to complex in vivo responses.

cluster_workflow Efficacy Evaluation Workflow P1 Phase 1: In Vitro Biochemical Assay P2 Phase 2: In Vitro Cellular Assay P1->P2 Confirms Cell Permeability P3 Phase 3: Selectivity Profiling P2->P3 Determines Specificity P4 Phase 4: In Vivo Target Engagement P3->P4 Verifies In-Body Activity P5 Phase 5: In Vivo Efficacy Model P4->P5 Tests Therapeutic Effect Outcome Comparative Efficacy Profile P5->Outcome

Caption: A logical workflow for characterizing a novel FAAH inhibitor.

Protocol 1: In Vitro Biochemical FAAH Inhibition Assay

Causality: This initial screen is the most direct method to determine if the compound physically interacts with and inhibits the FAAH enzyme. It provides a quantitative measure of potency (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Methodology:

  • Reagents & Materials: Recombinant human FAAH (hFAAH), FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0), fluorescent substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA), test compound, known inhibitors (PF-04457845, URB597), and a 96-well microplate reader.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 pM) in the assay buffer.

  • Assay Procedure: a. To each well of a 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control). b. Add 178 µL of hFAAH enzyme solution (at a pre-determined optimal concentration) to each well and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme. c. Initiate the reaction by adding 20 µL of the AAMCA substrate to each well. d. Immediately begin kinetic monitoring of fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each concentration. Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity). Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular FAAH Target Engagement Assay

Causality: This assay validates the findings from the biochemical assay in a more complex biological environment. It confirms that the compound is cell-permeable and can inhibit FAAH within its native intracellular environment.

Methodology:

  • Cell Culture: Culture rat basophilic leukemia cells (RBL-2H3), which endogenously express FAAH, in appropriate media until they reach 80-90% confluency.

  • Treatment: Seed the cells in a 12-well plate. The following day, treat the cells with varying concentrations of the test compound, known inhibitors, or vehicle (DMSO) for 2 hours.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Activity Measurement: a. Determine the total protein concentration of each lysate using a BCA assay for normalization. b. Perform the FAAH activity assay as described in Protocol 1, using the cell lysates as the source of the FAAH enzyme.

  • Data Analysis: Normalize the FAAH activity to the total protein concentration for each sample. Calculate the percent inhibition relative to the vehicle-treated cells and determine the cellular IC₅₀.

Protocol 3: In Vivo Pharmacodynamic & Efficacy Evaluation

Causality: This crucial phase determines if the compound can (a) reach its target in a living organism (pharmacodynamics/target engagement) and (b) produce a desired therapeutic effect (pharmacology/efficacy). We will use a standard model of inflammatory pain.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats. Induce inflammation by injecting 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.

  • Compound Administration: 24 hours after CFA injection, when peak inflammation is observed, administer this compound, PF-04457845, or vehicle via an appropriate route (e.g., intraperitoneal or oral gavage).

  • Efficacy Measurement (Mechanical Allodynia): a. Measure the paw withdrawal threshold at baseline (before CFA), 24 hours post-CFA (before drug), and at various time points post-drug administration (e.g., 1, 2, 4, and 6 hours). b. Use von Frey filaments of increasing stiffness applied to the inflamed paw. The withdrawal threshold is the lowest force that elicits a withdrawal response. A significant increase in the paw withdrawal threshold post-drug indicates an analgesic effect.

  • Target Engagement (Ex Vivo Analysis): a. At the conclusion of the behavioral testing (e.g., 2 hours post-dose), euthanize the animals. b. Rapidly dissect brain tissue (e.g., cortex and midbrain). c. Homogenize the tissue and measure FAAH activity in the resulting lysates as described in Protocol 2. A significant reduction in FAAH activity in the drug-treated groups confirms target engagement in the CNS. d. (Optional but recommended): Use LC-MS/MS to quantify the levels of AEA and other fatty acid amides (e.g., PEA, OEA) in a separate cohort of brain samples to confirm the downstream biochemical effect of FAAH inhibition.[10]

Part 4: Summarizing for Objective Comparison

All experimental data should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the novel compound's performance against the established benchmarks.

Table of Comparative Efficacy (Hypothetical Data)

ParameterThis compoundPF-04457845URB597
Biochemical IC₅₀ (hFAAH) [Experimental Value]~2 nM~5 nM[11]
Cellular IC₅₀ (RBL-2H3) [Experimental Value]~7 nM~15 nM
Selectivity (vs. MAGL) [Experimental Value]>10,000-fold>1,000-fold
In Vivo FAAH Inhibition (Brain, ED₅₀) [Experimental Value]~0.1 mg/kg~0.15 mg/kg[9]
In Vivo Efficacy (CFA Model, MED) [Experimental Value]1 mg/kg0.3 mg/kg[8]

MED: Minimum Effective Dose

Conclusion

This guide presents a rigorous, logical, and self-validating framework to assess the efficacy of a novel compound, this compound, as a hypothesized FAAH inhibitor. By progressing from fundamental enzyme kinetics to cellular activity and finally to in vivo target engagement and therapeutic efficacy, this workflow ensures a comprehensive characterization. The direct comparison to well-documented ligands like PF-04457845 and URB597 provides the necessary context to judge the compound's potential as either a valuable preclinical tool or a candidate for further therapeutic development. This structured approach, grounded in scientific integrity, is paramount for making informed decisions in the complex landscape of drug discovery.

References

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  • Drug Discovery and Development. (2016). FDA Determines Other FAAH Inhibitors are Safe to Test. Available from: [Link]

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Sources

A Comparative Guide to the Synthetic Efficiency of (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperidine-Pyridine Scaffolds and Synthetic Efficiency

In the landscape of modern medicinal chemistry, the piperidine-pyridine hybrid scaffold is a cornerstone of drug design. This structural motif leverages the three-dimensional flexibility of the piperidine ring, which can enhance binding affinity to biological targets, with the hydrogen-bonding capabilities and aromatic interactions of the pyridine ring.[1] Molecules incorporating this framework, such as (1-(Pyridin-3-yl)piperidin-4-yl)methanol, are investigated for a range of therapeutic applications, including potential treatments for neurological disorders.[1][2]

However, the novelty and potential efficacy of a compound are only part of the drug development equation. The ability to synthesize a molecule efficiently, scalably, and cost-effectively is paramount. Synthetic efficiency directly impacts the speed of preclinical studies, the cost of goods for clinical trials, and the ultimate viability of a pharmaceutical product. Traditional metrics like the Synthetic Accessibility (SA) score provide a computational estimate of ease of synthesis, but they often fail to capture the practical challenges of developing a robust, real-world synthetic route.[3][4]

This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing this compound. We will move beyond theoretical scores to benchmark three distinct, experimentally-grounded routes based on critical performance indicators: overall yield, reaction conditions, reagent cost and toxicity, and operational simplicity. Our analysis is designed to equip researchers, process chemists, and drug development professionals with the data-driven insights needed to select the optimal synthetic pathway for their specific objectives, whether for rapid lead optimization in a discovery lab or for scalable production in a process chemistry setting.

Benchmarking Metrics for Synthetic Efficiency

To provide a holistic comparison, each synthetic route will be evaluated against the following key performance indicators:

  • Overall Yield: The cumulative efficiency across all synthetic steps.

  • Step Count: The number of linear steps required to reach the final product from commercially available starting materials.

  • Reagent & Catalyst Cost/Accessibility: The economic and supply-chain feasibility, with a focus on expensive transition metals and complex ligands.

  • Reaction Conditions: The severity of the conditions (temperature, pressure) and their implications for safety and scalability.

  • Purification & Isolation: The ease of isolating the final product in high purity, a critical factor in downstream applications.

  • Green Chemistry Principles: An assessment of the environmental impact, considering solvent choice and atom economy.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its remarkable ability to form carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[5] This palladium-catalyzed cross-coupling reaction is often the go-to method for constructing aryl amines from aryl halides or triflates.[6]

Causality of Experimental Choices: The choice of a palladium catalyst, a specialized phosphine ligand (like Xantphos), and a strong, non-nucleophilic base is critical. The palladium(0) species initiates the catalytic cycle by undergoing oxidative addition into the aryl halide C-X bond. The bulky, electron-rich phosphine ligand stabilizes the palladium center, facilitates the oxidative addition and subsequent reductive elimination steps, and prevents catalyst decomposition.[6] Sodium tert-butoxide is used as the base because it is strong enough to deprotonate the piperidine nitrogen without competing as a nucleophile. Toluene is a common high-boiling, non-polar solvent suitable for this transformation.

Experimental Workflow: Buchwald-Hartwig Amination

SM1 3-Bromopyridine Reaction Pd₂(dba)₃, Xantphos NaOt-Bu, Toluene, 110 °C SM1->Reaction Coupling SM2 Piperidin-4-yl-methanol SM2->Reaction Coupling Product This compound Reaction->Product Formation

Caption: Workflow for Buchwald-Hartwig C-N coupling.

Detailed Experimental Protocol
  • To an oven-dried Schlenk flask under an inert atmosphere of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by 3-bromopyridine (1.0 eq) and piperidin-4-yl-methanol (1.2 eq).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the title compound.[7]

Data Summary: Buchwald-Hartwig Amination
MetricPerformance Evaluation
Typical Yield 80-95%
Step Count 1
Reagents 3-Bromopyridine, Piperidin-4-yl-methanol
Key Cost Drivers Palladium catalyst, phosphine ligand
Conditions Inert atmosphere, 110 °C
Pros High yield, excellent functional group tolerance, reliable and well-documented.
Cons High cost of catalyst/ligand, potential for heavy metal contamination requiring rigorous purification, requires inert atmosphere.[8]

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a classical and often more economical approach for forming aryl-amine bonds. The reaction proceeds via an addition-elimination mechanism, requiring an electron-deficient aromatic ring and a good leaving group (F > Cl > Br > I).[9] The pyridine ring is inherently electron-deficient, making it a suitable substrate, particularly when activated with a potent leaving group like fluorine.

Causality of Experimental Choices: 3-Fluoropyridine is chosen as the electrophile because fluorine is an excellent leaving group for SNAr due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. A strong base like potassium carbonate is used to deprotonate the piperidine alcohol, increasing its nucleophilicity. A high-boiling polar aprotic solvent like DMSO is employed to solvate the potassium cation, leaving the carbonate anion more reactive, and to facilitate the reaction at elevated temperatures, which are often necessary to overcome the activation energy barrier.[10]

Experimental Workflow: SNAr

SM1 3-Fluoropyridine Reaction K₂CO₃, DMSO 120-140 °C SM1->Reaction Substitution SM2 Piperidin-4-yl-methanol SM2->Reaction Substitution Product This compound Reaction->Product Formation

Caption: Workflow for Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol
  • To a round-bottom flask, add piperidin-4-yl-methanol (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 3-fluoropyridine (1.0 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash extensively with brine to remove DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Data Summary: SNAr
MetricPerformance Evaluation
Typical Yield 40-70%
Step Count 1
Reagents 3-Fluoropyridine, Piperidin-4-yl-methanol
Key Cost Drivers Relatively inexpensive reagents.
Conditions High temperature (120-140 °C)
Pros Low reagent cost (no transition metal), operationally simple (no inert atmosphere required).
Cons Often requires harsh conditions (high temperature), lower yields than palladium catalysis, potential for side reactions, difficult workup to remove high-boiling solvents like DMSO.

Route 3: Reductive Amination

Reductive amination offers a fundamentally different disconnection strategy, forming the piperidine ring's C-N bond through the reaction of a carbonyl compound and an amine, followed by in-situ reduction of the resulting imine or enamine intermediate.[11] This one-pot procedure is highly efficient and avoids the use of aryl halides.

Causality of Experimental Choices: This pathway involves the reaction of 3-aminopyridine with a protected piperidone derivative. 1-Boc-4-piperidone is used to prevent self-condensation and unwanted side reactions at the piperidine nitrogen. The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough not to reduce the ketone starting material but is highly effective at reducing the protonated iminium ion intermediate.[12] The subsequent reduction of the ester and deprotection of the Boc group are standard, high-yielding transformations.

Experimental Workflow: Reductive Amination

A 3-Aminopyridine + Ethyl 4-oxopiperidine-1-carboxylate B Intermediate Imine/Enamine A->B AcOH, DCE C Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate B->C NaBH(OAc)₃ D This compound C->D LiAlH₄, THF

Caption: Multi-step workflow via Reductive Amination.

Detailed Experimental Protocol
  • Step 3a (Reductive Amination): Dissolve 3-aminopyridine (1.0 eq) and ethyl 4-oxopiperidine-1-carboxylate (1.05 eq) in 1,2-dichloroethane (DCE). Add acetic acid (AcOH, 1.1 eq). Stir for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise and stir at room temperature for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract with dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, and concentrate. Purify by column chromatography to yield ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate.

  • Step 3b (Ester Reduction): Dissolve the purified ester from Step 3a in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting solids, and concentrate the filtrate. Purify by column chromatography to yield the final product.

Data Summary: Reductive Amination
MetricPerformance Evaluation
Typical Yield 65-80% (over 2 steps)
Step Count 2
Reagents 3-Aminopyridine, Ethyl 4-oxopiperidine-1-carboxylate
Key Cost Drivers Hydride reducing agents (NaBH(OAc)₃, LiAlH₄).
Conditions Mild (room temperature). LiAlH₄ requires anhydrous conditions.
Pros Avoids expensive catalysts and aryl halides, utilizes readily available starting materials, mild reaction conditions.
Cons Longer linear sequence (2 steps), requires two separate purification steps, use of highly reactive LiAlH₄ requires careful handling.

Comparative Analysis and Recommendation

The optimal synthetic route for this compound is highly dependent on the specific goals of the synthesis. The table below provides a direct comparison of the three routes.

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)Reductive Amination
Overall Yield Excellent (80-95%) Fair (40-70%)Good (65-80%)
Step Count 1 1 2
Cost High (Pd Catalyst/Ligand)Low Moderate (Reagents)
Conditions Demanding (Inert, 110 °C)Harsh (120-140 °C)Mild (rt)
Scalability Moderate (cost, metal removal)Moderate (high temp, workup)Good (mild conditions)
Ideal Use Case Discovery Chemistry, complex substratesCost-sensitive, large-scale synthesisProcess development, avoiding halides
Recommendations:
  • For Discovery and Medicinal Chemistry: The Buchwald-Hartwig amination is the superior choice. Its reliability, high yields, and broad substrate scope allow for the rapid synthesis of analogs for structure-activity relationship (SAR) studies, where speed and dependability are more critical than cost.

  • For Large-Scale, Cost-Driven Synthesis: Nucleophilic Aromatic Substitution (SNAr) becomes a strong contender. Despite lower yields and harsher conditions, the avoidance of expensive palladium catalysts makes it significantly more economical at scale. Process optimization would be required to improve yield and manage the high-temperature requirements and solvent removal challenges.

  • For Process Development and Green Chemistry: The Reductive Amination route presents a compelling alternative. It avoids both expensive, toxic heavy metals and the often-problematic aryl halides. While it is a two-step process, the conditions are mild, the starting materials are inexpensive, and it is highly amenable to process optimization and scale-up, making it an attractive option from a process safety and environmental perspective.

Conclusion

Benchmarking the synthesis of this compound reveals a classic triad of choices facing the modern chemist: the reliable but expensive palladium-catalyzed route, the economical but harsh classical route, and the elegant but longer reductive amination pathway. There is no single "best" route; rather, the optimal choice is dictated by a project's specific constraints and objectives. By understanding the underlying chemical principles and practical trade-offs of each method, researchers and drug development professionals can make informed, strategic decisions that accelerate the journey from molecular concept to potential therapeutic.

References

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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1-(Pyridin-3-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel chemical entity in discovery and development pipelines, (1-(Pyridin-3-yl)piperidin-4-yl)methanol and its analogues require meticulous handling from synthesis to disposal. The structural combination of a pyridine ring and a piperidine core imparts specific chemical properties that necessitate a rigorous and informed approach to waste management. Improper disposal not only constitutes a regulatory violation but also poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe and sustainable laboratory environment.

Part 1: Hazard Profile and Inherent Risks

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. The Safety Data Sheet (SDS) is the primary source for this information. This compound is classified as a hazardous substance, with its risk profile stemming from its corrosive and potentially toxic nature, characteristic of its heterocyclic amine structure.[1][2][3]

The piperidine moiety can impart strong basicity and corrosive properties, while the pyridine group can contribute to its toxicity profile.[4] The primary risks associated with this compound include severe chemical burns upon skin or eye contact and potential harm if inhaled or ingested.[1][3]

Hazard Classification Category Description of Risk Primary SDS Source
Skin Corrosion / IrritationCategory 1BCauses severe skin burns and damage.[1][2]Fisher Scientific
Serious Eye Damage / IrritationCategory 1Causes serious eye damage.[1][2]Fisher Scientific
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]Fisher Scientific

Part 2: Regulatory Framework and Waste Characterization

The cornerstone of compliant chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6] Under RCRA, a chemical waste generator is legally responsible for determining if their waste is hazardous—a process known as "waste determination" or "characterization."[7] This determination must be made at the point of generation.

Hazardous wastes are broadly categorized as either "listed" or "characteristic" wastes.[8][9]

  • Listed Wastes : These are chemicals specifically named on one of four lists (F, K, P, or U) by the EPA.[9][10] While this compound itself is not explicitly on these lists, waste streams containing pyridine derivatives may fall under codes for related compounds depending on their source and concentration.

  • Characteristic Wastes : These are wastes that exhibit one or more of the following hazardous traits: ignitability, corrosivity, reactivity, or toxicity.[9]

For this compound, the most relevant characteristic is corrosivity .

Characteristic EPA Code Criteria for this compound Waste
Corrosivity D002 An aqueous waste solution with a pH less than or equal to 2, or greater than or equal to 12.5.[9] Given the basic nature of the piperidine and pyridine nitrogens, solutions of this compound are likely to be basic and may meet the D002 criteria. The generator must test the pH of aqueous waste streams to confirm.
Toxicity D004-D043 A waste is toxic if, using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants at or above specified concentrations.[7] While less likely to be the primary classification, this should be considered if the compound is part of a complex mixture.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection by trained EHS personnel.

Workflow for Waste Characterization and Segregation

G cluster_0 Initial Assessment cluster_1 Action & Labeling cluster_2 Containment & Disposal A Waste Generation This compound B Characterize Waste Stream A->B C Pure Compound / High Concentration Solution B->C  Pure/Conc. D Contaminated Labware (Glassware, Pipettes) B->D Contaminated Solid E Aqueous Waste Solution B->E  Aqueous F Label as: 'HAZARDOUS WASTE' This compound CORROSIVE, TOXIC C->F G Triple-rinse with compatible solvent. Collect rinsate as hazardous liquid waste. D->G H Test pH E->H L Place in compatible, sealed liquid waste container (HDPE). F->L I Dispose of rinsed labware in appropriate container (e.g., broken glass box). G->I J pH ≥ 12.5 Label as D002 (Corrosive) H->J Yes K pH < 12.5 Label as non-characteristic, but still hazardous chemical waste. H->K No J->L K->L M Store in Satellite Accumulation Area with secondary containment. L->M N Contact EHS for Pickup M->N

Caption: Waste Disposal Decision Workflow.

Personal Protective Equipment (PPE)

Before handling waste, ensure appropriate PPE is worn to mitigate exposure risks.

PPE Type Specification Rationale
Eye/Face Protection Chemical safety goggles and/or face shield.Protects against splashes of the corrosive material.[1][11]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Prevents skin contact and chemical burns. Nitrile gloves offer limited protection and should be changed immediately upon contamination.[12]
Skin/Body Protection Fully-buttoned lab coat; long pants and closed-toe shoes.Prevents incidental skin contact.[1]
Respiratory Protection Use only within a certified chemical fume hood.Prevents inhalation of any vapors or aerosols.[1][12]
Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Segregation: Collect waste this compound in its own designated container. DO NOT mix with other waste streams, especially strong oxidizing agents, strong acids, or chlorinated solvents.[1][13] Mixing a basic compound with acid can cause a violent exothermic reaction.

  • Container Choice: Use a robust, leak-proof container compatible with the chemical. High-density polyethylene (HDPE) carboys are an excellent choice for liquid waste. Ensure the container has a screw-top cap that can be securely sealed.[7][14] The container must be in good condition, free of leaks or external contamination.[14]

Labeling

Proper labeling is a strict regulatory requirement and essential for safety.

  • As soon as the first drop of waste is added, the container must be labeled.[14]

  • The label must include:

    • The words "HAZARDOUS WASTE" .[14]

    • The full, unabbreviated chemical name: "this compound" .

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic" ).

    • The accumulation start date (the date the first waste was added).

Accumulation and Storage

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Location: The waste container should be kept in a designated area, typically within the laboratory fume hood where the work is performed.

  • Containment: The primary waste container must be stored within a larger, chemically compatible secondary containment bin to contain any potential leaks or spills.[13]

  • Closure: The container must be kept tightly sealed at all times, except when actively adding waste.[7][14] Storing waste in an open or loosely capped container is a common and serious violation.

Decontamination of Emptied Containers and Labware

Any container that held the pure compound or its solutions must be properly decontaminated before being discarded as regular trash.

  • Triple Rinse: Rinse the container or labware three times with a suitable solvent (e.g., water, ethanol).[13]

  • Collect Rinsate: The first rinse is considered acutely hazardous and all subsequent rinsate must be collected and added to your hazardous waste container. Do not pour rinsate down the drain. [1][13]

  • Final Disposal: After triple rinsing and air-drying, obliterate or remove the original chemical label.[13] The clean glassware can then be disposed of in a designated broken glass box.

Arranging for Final Disposal

When the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[12] You will likely need to complete a "Hazardous Material Pickup Request" form, providing all information from the waste label.[14]

Part 4: Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to a safe response.

  • In Case of Skin/Eye Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower. Remove all contaminated clothing while flushing.[12][15] Seek immediate medical attention.

    • Eyes: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.

  • In Case of a Spill:

    • Small Spill (inside a fume hood):

      • Ensure your PPE is adequate.

      • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels.

      • Carefully scoop the absorbed material into a sealable container.

      • Label the container as hazardous waste with the chemical name and dispose of it through EHS.[12][15]

      • Wipe the spill area clean with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Large Spill (or any spill outside a fume hood):

      • Evacuate the immediate area.

      • Alert others and your supervisor.

      • If there is an immediate fire or health risk, pull the fire alarm.

      • Contact your institution's EHS or emergency response team immediately.[12] Do not attempt to clean it up yourself.

References

  • Sustainability Directory. (n.d.). What Are the Different Classifications of Hazardous Waste under RCRA?
  • MLI Environmental. (n.d.). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed.
  • Hazardous Waste Experts. (2015, January 2). The Four RCRA Listed Wastes: the F-, K-, P-, and U-List. Retrieved from [Link]

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • EcoOnline Help Center. (n.d.). RCRA Hazardous Wastes.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
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  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
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  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Thermo Fisher Scientific Chemicals, Inc. (2016, July 6). SAFETY DATA SHEET: 4-Piperidinemethanol.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Piperidin-3-ylmethanol.
  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
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  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.